Product packaging for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one(Cat. No.:CAS No. 51617-92-6)

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Cat. No.: B1357039
CAS No.: 51617-92-6
M. Wt: 135.12 g/mol
InChI Key: XBVTWEMNKKHPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1357039 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one CAS No. 51617-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyrazolo[4,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVTWEMNKKHPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480723
Record name 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51617-92-6
Record name 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 1H-pyrazolo[4,3-b]pyridin-3(2H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key synthetic strategies, presents experimental protocols, and summarizes quantitative data to aid in the design and execution of synthetic routes toward these valuable scaffolds. Furthermore, it visualizes the critical signaling pathways in which these compounds have shown therapeutic potential.

Introduction

The this compound core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including kinase inhibition.[1][2][3] The structural resemblance of the fused pyrazolopyridine system to purine bases allows these compounds to interact with a variety of biological targets, making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[3][4] This guide focuses on the practical aspects of synthesizing these molecules, providing researchers with the necessary information to produce and explore this important class of compounds.

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives is primarily achieved through cyclocondensation and multicomponent reactions. These approaches offer efficient and versatile routes to the desired heterocyclic system.

One-Pot Synthesis from 5-Aminopyrazoles and Azlactones

A highly effective one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones).[5] This method proceeds under solvent-free conditions, followed by the elimination of a benzamide molecule in a superbasic medium to yield the 4-arylpyrazolo[3,4-b]pyridin-6-ones, which are tautomers of the target 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones.[5]

A plausible workflow for this synthetic approach is outlined below:

G cluster_0 Step 1: Solvent-Free Reaction cluster_1 Step 2: Elimination 5_Aminopyrazole 5_Aminopyrazole Heat Heat 5_Aminopyrazole->Heat Azlactone Azlactone Azlactone->Heat Tetrahydro_Pyrazolopyridinone Tetrahydro_Pyrazolopyridinone Heat->Tetrahydro_Pyrazolopyridinone Superbasic_Medium Superbasic_Medium Tetrahydro_Pyrazolopyridinone->Superbasic_Medium DMSO_Heat DMSO_Heat Superbasic_Medium->DMSO_Heat Final_Product 4-Arylpyrazolo[3,4-b]pyridin-6-one DMSO_Heat->Final_Product

Caption: One-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.

Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters

Another common and versatile method for the synthesis of pyrazolopyridinone scaffolds is the cyclocondensation of 5-aminopyrazoles with β-ketoesters.[6] This reaction is typically acid-catalyzed and can be performed under conventional heating or microwave irradiation to afford the desired products.[6] The choice of substituents on both the aminopyrazole and the β-ketoester allows for the generation of a diverse library of derivatives.

The general workflow for this cyclocondensation is as follows:

G 5_Aminopyrazole 5_Aminopyrazole Acid_Catalyst Acid_Catalyst 5_Aminopyrazole->Acid_Catalyst Beta_Ketoester Beta_Ketoester Beta_Ketoester->Acid_Catalyst Heating Heating Acid_Catalyst->Heating Intermediate Condensation Intermediate Heating->Intermediate Cyclization Cyclization Intermediate->Cyclization Final_Product This compound Derivative Cyclization->Final_Product

Caption: Cyclocondensation of 5-aminopyrazoles with β-ketoesters.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound derivatives based on the strategies discussed above.

General Procedure for the One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones[5]

A mixture of a 5-aminopyrazole (2 mmol) and a 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol) is heated at 150 °C for 40 minutes. After cooling to room temperature, the intermediate product can be purified by column chromatography or used directly in the next step. To the crude intermediate, dimethyl sulfoxide (DMSO) and potassium tert-butoxide (t-BuOK) (1.5 equivalents) are added. The mixture is then heated to 150 °C for 1.5 hours. After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the final product.

Synthesis of N-(4-Benzoyl-3-methyl-1-phenyl-1,7-dihydro-6-oxo-6H-pyrazolo[3,4-b]pyridin-7-yl)benzamide[7]

A mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1, 346 mg, 2 mmol) and 4-benzylidene-2-phenyloxazol-5(4H)-one (2a, 498 mg, 2 mmol) was heated at 150 °C for 40 min. After cooling to room temperature, the product was purified by column chromatography on silica gel (eluent, CHCl3–EtOAc, 10:1) to yield 523 mg (62%) of colorless crystals.[7]

Quantitative Data

The following tables summarize the yields and reaction conditions for the synthesis of various this compound derivatives.

Table 1: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [7]

CompoundRArYield (%)Melting Point (°C)
4a MePh73200-201
4b Me4-ClC6H470228-229
4c Me4-BrC6H465229-230
4d Me4-FC6H468210-211
4e Me4-MeOC6H462204-205
4f Me4-MeC6H470217-218
4g Me3,4-(MeO)2C6H364225-226
4h Me3,4,5-(MeO)3C6H261234-235
4i Me2-thienyl60190-191

Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.

DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various cellular processes, including cell proliferation and differentiation.[8][9][10] Its dysregulation is associated with several diseases, including cancer.[4][8]

DYRK1A_Signaling cluster_upstream Upstream Regulation cluster_core DYRK1A Kinase cluster_downstream Downstream Effects Growth_Factors Growth_Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR, c-MET) Growth_Factors->RTKs DYRK1A DYRK1A RTKs->DYRK1A Activates p53 p53 MDM2 MDM2 p53->MDM2 Induces MDM2->DYRK1A Ubiquitination & Degradation CyclinD Cyclin D (Degradation) DYRK1A->CyclinD p27Kip1 p27Kip1 (Stabilization) DYRK1A->p27Kip1 NFAT NFAT (Nuclear Export) DYRK1A->NFAT STAT3 STAT3 (Phosphorylation) DYRK1A->STAT3 Cell_Cycle_Arrest Cell_Cycle_Arrest CyclinD->Cell_Cycle_Arrest p27Kip1->Cell_Cycle_Arrest Modulation_of_Transcription Modulation_of_Transcription NFAT->Modulation_of_Transcription Inhibition_of_Proliferation Inhibition_of_Proliferation STAT3->Inhibition_of_Proliferation

Caption: Simplified DYRK1A signaling pathway in cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[8] Aberrant activation of this pathway is a known driver of various cancers.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Proliferation

Caption: Overview of the FGFR signaling cascade.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are activated by neurotrophins.[9][10][11][12][13] Gene fusions involving TRK genes can lead to the formation of oncogenic fusion proteins that drive tumor growth.

TRK_Signaling Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT Activates PLCG PLCγ Pathway TRK_Receptor->PLCG Activates Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Cell_Differentiation Cell_Differentiation PLCG->Cell_Differentiation

Caption: Key downstream pathways of TRK signaling.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly in antiviral immunity.[14][15] It is also involved in other cellular processes such as autophagy and cell proliferation, and its dysregulation has been linked to cancer and autoimmune diseases.[1][14][15][16]

TBK1_Signaling cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Signaling PAMPs Pathogen-Associated Molecular Patterns PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 Recruits & Activates IRF3_IRF7 IRF3 / IRF7 TBK1->IRF3_IRF7 Phosphorylates NF_kappaB NF-κB TBK1->NF_kappaB Activates Type_I_IFN Type I Interferons IRF3_IRF7->Type_I_IFN Induce Transcription Inflammatory_Cytokines Inflammatory Cytokines NF_kappaB->Inflammatory_Cytokines Induce Transcription

Caption: TBK1 signaling in the innate immune response.

References

Characterization of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one core represents a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of analogs based on this heterocyclic system.

Introduction

Pyrazolopyridines, as purine bioisosteres, are privileged structures in drug discovery due to their ability to effectively bind to the ATP pocket of kinases.[1] The aberrant activity of kinases is a known driver for the progression of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The this compound scaffold, in particular, offers a unique three-dimensional structure with versatile points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the this compound Core

The synthesis of this compound analogs typically commences with the construction of the pyrazolo[4,3-b]pyridine core, followed by the formation of the pyrazolone ring. A key intermediate in this process is ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

A patented method for the synthesis of this ester involves the reaction of an appropriate pyridine precursor with sodium nitrite under acidic conditions.[3] Further elaboration of this intermediate is required to yield the desired pyrazolone. While specific literature on the direct conversion of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate to the corresponding 3(2H)-one is not abundant, a general and widely applicable method involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by intramolecular cyclization.

Alternatively, a straightforward and efficient protocol for the synthesis of the parent 1H-pyrazolo[4,3-b]pyridine core has been developed, starting from readily available 2-chloro-3-nitropyridines.[4] This method, which involves a sequence of SNAr and modified Japp–Klingemann reactions, provides a versatile platform for the introduction of various substituents onto the core structure.[4]

Spectroscopic Characterization

The structural elucidation of this compound analogs relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy: Proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for confirming the structure of the synthesized compounds. For the related ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, characteristic ¹H NMR signals include a doublet for the pyridine proton at δ 9.10 ppm and a singlet for another pyridine proton at δ 8.11 ppm. The quartet for the ethyl ester methylene protons appears around δ 4.61 ppm, with the corresponding methyl triplet at δ 1.50 ppm.[5] In the ¹³C NMR spectrum, the carbonyl carbon of the ester is typically observed around δ 160.4 ppm.[5] Upon conversion to the 3(2H)-one, the disappearance of the ethyl ester signals and the appearance of a broad singlet corresponding to the N-H proton of the pyrazolone ring would be expected.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized analogs. For instance, the calculated m/z for C₁₇H₁₁F₃N₄O₂ [M+H]⁺ of a trifluoromethyl-substituted ethyl ester analog was 361.0907, with the found value being 361.0896.[5]

Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of a this compound analog would be expected to show a characteristic C=O stretching vibration for the pyrazolone carbonyl group, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrazolone ring would also be observable.

Biological Activity and Signaling Pathways

While specific biological data for this compound analogs is limited in the public domain, the broader class of pyrazolopyridines has been extensively investigated as potent kinase inhibitors.[1][6][7] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[1]

Given the structural similarities to known kinase inhibitors, it is plausible that this compound analogs could target key signaling pathways implicated in cancer and other diseases. A potential target class is the family of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Another likely target family is the Janus Kinases (JAKs), which are involved in cytokine signaling and have been implicated in inflammatory diseases and hematological malignancies. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors.

Below are generalized representations of these signaling pathways, which could be modulated by this compound analogs.

CDK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptor->Cyclin D/CDK4_6 pRb-P pRb-P Cyclin D/CDK4_6->pRb-P Phosphorylation pRb pRb E2F E2F pRb->E2F pRb-P->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Inhibitor This compound Analog Inhibitor->Cyclin D/CDK4_6

Caption: Potential inhibition of the CDK4/6-Rb pathway by a this compound analog.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor This compound Analog Inhibitor->JAK

Caption: Postulated inhibition of the JAK-STAT signaling pathway by a this compound analog.

Experimental Protocols

General Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

A solution of the appropriate substituted 2-aminonicotinaldehyde in a suitable solvent (e.g., ethanol) is treated with sodium nitrite in the presence of an acid (e.g., hydrochloric acid) at a reduced temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography or recrystallization.[3]

General Procedure for Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against various kinases can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, incubate the kinase with various concentrations of the test compound for a predetermined period. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed at a controlled temperature.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Luminescence Measurement: After a further incubation period, add the Kinase Detection Reagent and measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

Quantitative Data Summary

Due to the limited availability of specific data for this compound analogs, the following table presents representative inhibitory activities of structurally related pyrazolopyridine derivatives against various kinases to illustrate the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Related Pyrazolopyridine 1 FGFR10.3[7]
Related Pyrazolopyridine 2 ALK (L1196M)<0.5[9]
Related Pyrazolopyridine 3 TBK10.2[10]
Related Pyrazolopyridine 4 DYRK1B3[11]

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The synthetic routes, although not fully detailed in the literature for this specific core, can be reasonably extrapolated from established methods for related pyrazolopyridines. The characterization of these analogs relies on standard spectroscopic techniques. While direct biological data is scarce, the extensive research on related pyrazolopyridine kinase inhibitors suggests that this class of compounds is likely to modulate key signaling pathways involved in cell proliferation and survival. Further investigation into the synthesis and biological evaluation of this compound analogs is warranted to fully explore their therapeutic potential.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) Characterization->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Assay->Pathway_Analysis

Caption: General experimental workflow for the characterization of this compound analogs.

References

Spectroscopic Analysis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the heterocyclic compound 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one. This scaffold is of significant interest in medicinal chemistry, and a thorough understanding of its structural and electronic characteristics is crucial for the development of novel therapeutics. This document outlines the predicted spectroscopic data, detailed experimental protocols for its analysis, and a relevant biological pathway where derivatives of this core structure have shown activity.

Core Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic theory. The compound can exist in tautomeric forms, the keto form (this compound) and the enol form (1H-Pyrazolo[4,3-b]pyridin-3-ol). The equilibrium between these forms is influenced by the solvent and physical state. The presented data will focus on the more stable keto tautomer.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆ at 400 MHz.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1HN2-H
~8.2 - 8.4dd1HH5
~7.8 - 8.0dd1HH7
~7.2 - 7.4dd1HH6
~10.5 - 11.5br s1HN1-H

Note: The chemical shifts for the N-H protons are highly dependent on concentration and temperature and are expected to be broad.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ at 100 MHz.

Chemical Shift (ppm)Assignment
~165 - 175C3 (C=O)
~145 - 150C7a
~140 - 145C5
~130 - 135C3a
~120 - 125C7
~110 - 115C6
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound (Solid State, KBr Pellet).

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadN-H Stretching (Amide and Pyrazole)
1680 - 1720StrongC=O Stretching (Amide I)
1600 - 1650MediumC=N and C=C Stretching
1500 - 1580MediumN-H Bending (Amide II)
1400 - 1480MediumAromatic C=C Stretching
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound.

Ionm/z (Predicted)
[M+H]⁺136.0454
[M]⁺˙135.0378

Note: The exact mass is calculated for the molecular formula C₆H₅N₃O.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A potential synthetic route to the target compound involves the hydrolysis and subsequent decarboxylation of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The synthesis of the ester is described in patent CN102911174A.

Step 1: Hydrolysis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Dissolve ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Step 2: Decarboxylation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

  • Heat the 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid in a high-boiling point solvent such as diphenyl ether or quinoline.

  • Monitor the evolution of carbon dioxide.

  • Once the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

Signaling Pathway and Experimental Workflow

Derivatives of the 1H-pyrazolo[4,3-b]pyridine core have been investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy. The following diagrams illustrate this signaling pathway and a general workflow for screening such inhibitors.

PD1_PDL1_Signaling_Pathway APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell T-Cell APC->T_Cell Tumor_Cell Tumor Cell MHC MHC TCR TCR MHC->TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition T-Cell Inhibition (Exhaustion) PD1->Inhibition PDL1_APC PD-L1 PDL1_APC->PD1 PDL1_Tumor PD-L1 PDL1_Tumor->PD1 Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDL1_Tumor Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and inhibitor interaction.

Experimental_Workflow Start Start: Synthesize This compound Derivatives Primary_Screening Primary Screening: In vitro binding assay (e.g., HTRF, ELISA) Start->Primary_Screening Hit_Identification Hit Identification: Compounds showing >50% inhibition at a fixed concentration Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC50 values of hits Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Cell_Based_Assays Cell-Based Assays: Co-culture of T-cells and tumor cells Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization: Synthesize new analogs based on SAR SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative cycle In_Vivo_Studies In Vivo Studies: Animal models of cancer Cell_Based_Assays->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Caption: Workflow for screening PD-1/PD-L1 interaction inhibitors.

Tautomerism in Pyrazolo[4,3-b]pyridinone Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in pyrazolo[4,3-b]pyridinone systems, a core heterocyclic scaffold of significant interest in medicinal chemistry. The document details the potential tautomeric forms, experimental evidence for the predominance of specific tautomers, relevant experimental protocols for their study, and a summary of quantitative and spectroscopic data.

Introduction to Tautomerism in Pyrazolo[4,3-b]pyridinone Systems

The pyrazolo[4,3-b]pyridinone scaffold is a nitrogen-containing fused heterocyclic system that exhibits complex tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, including receptor binding affinity, solubility, and metabolic stability.

The tautomerism in pyrazolo[4,3-b]pyridinone systems can be broadly categorized into two types:

  • Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-pyrazolo tautomers.

  • Keto-Enol (or Lactam-Lactim) Tautomerism: This occurs in the pyridinone ring, where a proton can migrate from the nitrogen to the carbonyl oxygen, resulting in a pyridinol form.

The interplay of these tautomeric possibilities results in several potential isomers for the pyrazolo[4,3-b]pyridinone core. The predominant tautomeric form is influenced by factors such as the electronic nature of substituents, the solvent, temperature, and the solid-state packing forces.

Tautomeric Forms of the Pyrazolo[4,3-b]pyridinone Core

The pyrazolo[4,3-b]pyridinone core can exist in multiple tautomeric forms. The primary equilibrium to consider is the annular tautomerism of the pyrazole ring and the lactam-lactim tautomerism of the pyridinone ring. The potential tautomers are depicted below:

Tautomers cluster_annular Annular Tautomerism (Pyrazole Ring) cluster_lactam_lactim Lactam-Lactim Tautomerism (Pyridinone Ring) cluster_combined Combined Tautomeric Forms T1 1H-Pyrazolo[4,3-b]pyridin-7(4H)-one T2 2H-Pyrazolo[4,3-b]pyridin-7(4H)-one T1->T2 Proton Shift L1 Pyridin-7(4H)-one (Lactam) L2 Pyridin-7-ol (Lactim) L1->L2 Proton Shift C1 1H-Pyrazolo[4,3-b]pyridin-7(4H)-one C2 2H-Pyrazolo[4,3-b]pyridin-7(4H)-one C1->C2 Annular C3 1H-Pyrazolo[4,3-b]pyridin-7-ol C1->C3 Lactam-Lactim C4 2H-Pyrazolo[4,3-b]pyridin-7-ol C2->C4 Lactam-Lactim C3->C4 Annular

Caption: Possible tautomeric equilibria in the pyrazolo[4,3-b]pyridinone system.

Experimental Evidence and Predominant Tautomers

Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have provided insights into the predominant tautomeric forms of pyrazolo[4,3-b]pyridinone derivatives.

For the isomeric pyrazolo[3,4-b]pyridines, AM1 calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol).[1][2] This preference for the 1H-tautomer is a general trend in pyrazolopyridines.

In the case of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones, it has been demonstrated that the 6-ethoxycarbonyl derivatives exist in the pyridone (lactam) form.[3] This is consistent with the general principle that the pyridone tautomer is typically more stable than the hydroxypyridine form.

X-ray crystal structures of various pyrazolo[4,3-b]pyridine derivatives, while not explicitly focused on tautomerism, consistently show the compounds existing in a specific tautomeric form in the solid state, which is generally the 1H-pyrazolo form.

Quantitative and Spectroscopic Data

The following table summarizes key spectroscopic data that can be used to identify the predominant tautomer of pyrazolo[4,3-b]pyridinone derivatives. Direct quantitative measurements of tautomeric equilibrium constants for this specific system are not widely available in the literature; however, spectroscopic features provide strong evidence for the major tautomeric form.

Tautomeric Form1H NMR (CDCl3) Chemical Shifts (ppm)13C NMR (CDCl3) Chemical Shifts (ppm)Key Spectroscopic Features
1H-Pyrazolo[4,3-b]pyridine-3-carboxylate derivatives δ 9.60-9.70 (d, 1H, J = 1.8-2.1 Hz), 8.42-8.68 (d, 1H, J = 1.8-2.1 Hz), 4.57-4.65 (q, 2H, J = 6.9-7.2 Hz), 1.46-1.53 (t, 3H, J = 6.9-7.2 Hz)δ 160.1-160.7 (C=O, ester), 142.1-143.7, 115.0-116.5, 61.8-62.4 (OCH2), 14.4 (CH3)The presence of distinct signals for the pyridine ring protons and the ester group confirms the structure. The chemical shifts are consistent with the 1H-tautomer.

Note: The data presented is for representative ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives and may vary with substitution.

Experimental Protocols

The investigation of tautomerism in pyrazolo[4,3-b]pyridinone systems relies on a combination of synthetic, spectroscopic, and computational methods.

Synthesis of Pyrazolo[4,3-b]pyridines

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves a sequence of SNAr and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines.[4]

Protocol:

  • Synthesis of Pyridinyl Keto Esters: 2-Chloro-3-nitropyridines are reacted with ethyl acetoacetate in the presence of a base like sodium hydride (NaH) to yield pyridinyl keto esters. These intermediates often exist as a mixture of keto and enol tautomers.

  • Japp-Klingemann Reaction and Cyclization: The pyridinyl keto ester is then subjected to a Japp-Klingemann reaction with an appropriate arenediazonium salt. This is followed by a one-pot cyclization, often facilitated by a base such as pyrrolidine, to afford the final pyrazolo[4,3-b]pyridine product.

SynthesisWorkflow Start 2-Chloro-3-nitropyridine Intermediate1 Pyridinyl Keto Ester Start->Intermediate1 Ethyl acetoacetate, NaH (SNAr) Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Arenediazonium salt (Japp-Klingemann) Product Pyrazolo[4,3-b]pyridine Intermediate2->Product Pyrrolidine, 40 °C (Cyclization)

Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools to distinguish between tautomers. The chemical shifts of the protons and carbons in the pyrazole and pyridinone rings are sensitive to the position of the mobile proton. Low-temperature NMR can sometimes be used to slow down the interconversion and observe individual tautomers.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information of the tautomeric form present in the solid state. This method is definitive for determining the connectivity of atoms and the position of protons.

  • UV-Vis and Infrared (IR) Spectroscopy: The absorption maxima in UV-Vis spectra and the vibrational frequencies of the C=O and N-H bonds in IR spectra can provide evidence for the predominant tautomeric form in solution and the solid state.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated. These calculations can also provide insights into the influence of substituents and solvent on the tautomeric equilibrium.

Biological Relevance and Signaling Pathways

Pyrazolo[4,3-b]pyridinone derivatives have emerged as privileged scaffolds in drug discovery, targeting a range of biological pathways. Understanding the tautomerism of these compounds is crucial as the specific tautomer present under physiological conditions is the one that interacts with the biological target.

Several pyrazolo[4,3-b]pyridine derivatives have been investigated as inhibitors of key signaling proteins in cancer and other diseases. For example, they have been designed as inhibitors of the PD-1/PD-L1 interaction, Tropomyosin receptor kinases (TRKs), and Topoisomerase II.[5][6][7]

The general mechanism of action for many of these inhibitors involves binding to the active site of the target protein, thereby blocking its function. The specific tautomeric form of the inhibitor will dictate the hydrogen bonding patterns and other non-covalent interactions that are essential for high-affinity binding.

SignalingPathway cluster_drug Drug Action cluster_pathway Target Signaling Pathway Drug Pyrazolo[4,3-b]pyridinone Inhibitor Target Protein Target (e.g., PD-L1, TRK, Topo II) Drug->Target Inhibits Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Target->Downstream Activates Response Cellular Response (e.g., Tumor Growth) Downstream->Response Leads to

Caption: General inhibitory action of pyrazolo[4,3-b]pyridinone derivatives.

Conclusion

The tautomerism of pyrazolo[4,3-b]pyridinone systems is a multifaceted phenomenon with significant implications for their application in drug discovery. The available evidence suggests a preference for the 1H-pyrazolo tautomer and the pyridinone (lactam) form. A thorough understanding and characterization of the tautomeric behavior of any new derivative are essential for the rational design of potent and selective therapeutic agents. The experimental and computational protocols outlined in this guide provide a framework for such investigations.

References

The Emergence of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to interact with a wide range of biological targets. This technical guide focuses on the discovery and development of novel derivatives of this scaffold, with a particular emphasis on the emerging 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one moiety. While literature directly addressing this specific "one" derivative is nascent, this document provides a comprehensive overview of the broader 1H-pyrazolo[4,3-b]pyridine class, including synthetic strategies, biological activities, and key structure-activity relationships (SAR), offering a valuable resource for researchers navigating this promising chemical space.

Synthetic Strategies for the 1H-Pyrazolo[4,3-b]pyridine Core

The construction of the 1H-pyrazolo[4,3-b]pyridine ring system is a critical step in the development of novel therapeutics. Several synthetic routes have been established, primarily involving the annulation of a pyridine ring onto a pre-existing pyrazole or vice versa.

A common approach begins with the cyclocondensation of 5-aminopyrazole derivatives with suitable dicarbonyl compounds or their equivalents. For instance, the reaction of a 5-aminopyrazole with a β-ketoester can lead to the formation of the pyrazolo[3,4-b]pyridine skeleton, a closely related isomer. Modifications of these classical methods, such as the Gould-Jacobs reaction, are often employed for the synthesis of quinoline and its bioisosteres, including the pyrazolopyridine core.

A patent describes a method for the synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key intermediate, through the reaction of an intermediate (V) with sodium nitrite under acidic conditions. This method is highlighted for its mild reaction conditions and high yield[1]. Another straightforward protocol for the synthesis of pyrazolo[4,3-b]pyridines involves the reaction of ethyl 1-(2-cyanophenyl)-5-oxazol-5-yl-1H-pyrazole-4-carboxylate with various amines[2].

Biological Applications and Key Targets

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated a remarkable breadth of biological activities, with a significant number of compounds being investigated as kinase inhibitors for oncology and other indications. The isomeric 1H-pyrazolo[3,4-b]pyridine scaffold has also been extensively explored, with derivatives showing potent inhibitory activity against a range of kinases.

Kinase Inhibition

The pyrazolopyridine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site.

  • FLT3/CDK4 Dual Inhibition: A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). The optimized compound, 23k , exhibited low nanomolar potency against both kinases and demonstrated in vivo antitumor efficacy in a xenograft model of acute myeloid leukemia (AML)[3].

  • TBK1 Inhibition: 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. Compound 15y from this series displayed an impressive IC50 value of 0.2 nM against TBK1 and showed antiproliferative effects in several cancer cell lines[4].

  • ALK-L1196M Inhibition: To overcome resistance to existing therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of the L1196M gatekeeper mutant of ALK. Compound 10g showed exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type and L1196M mutant ALK[5].

Other Therapeutic Areas

Beyond oncology, the 1H-pyrazolo[4,3-b]pyridine scaffold has been explored for other therapeutic applications. For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) was discovered as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with potential for the treatment of Parkinson's disease[6].

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected 1H-pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives.

Table 1: Kinase Inhibitory Activity of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives

CompoundFLT3 IC50 (nM)CDK4 IC50 (nM)
23k 117

Data extracted from Bioorganic Chemistry, 2022, 121, 105669.[3]

Table 2: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1

CompoundTBK1 IC50 (nM)
15y 0.2
BX795 7.1
MRT67307 28.7

Data extracted from Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1411-1425.[4]

Table 3: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against ALK

CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)ROS1 IC50 (nM)
10g <0.5<0.5<0.5

Data extracted from Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 1426-1438.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of pyrazolopyridine derivatives, based on the cited literature.

General Synthetic Procedure for 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives[3]

To a solution of the appropriate starting material in a suitable solvent (e.g., dioxane), the corresponding boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated period. After completion of the reaction, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

In Vitro Kinase Assay[3][4]

The inhibitory activity of the compounds against the target kinases is typically determined using a variety of assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric kinase assay. In a typical binding assay, the test compounds are incubated with the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody. The binding of the tracer to the kinase is detected by fluorescence resonance energy transfer (FRET). The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay[4]

The antiproliferative activity of the compounds is evaluated against various cancer cell lines using assays such as the Sulforhodamine B (SRB) assay or the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, cell viability is determined according to the assay protocol. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in drug discovery can provide valuable insights. The following diagrams, generated using the DOT language, illustrate a general workflow for the discovery of kinase inhibitors and a simplified representation of a kinase-mediated signaling pathway.

experimental_workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_Identification Target Identification & Validation Scaffold_Selection Scaffold Selection (e.g., 1H-Pyrazolo[4,3-b]pyridine) Target_Identification->Scaffold_Selection Select Privileged Scaffold Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Design Analogs HTS High-Throughput Screening Library_Synthesis->HTS Screen for Activity Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identify Hits SAR_Studies SAR Studies Hit_to_Lead->SAR_Studies Improve Potency Lead_Optimization Lead Optimization (ADME/Tox) SAR_Studies->Lead_Optimization Enhance Properties In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Select Candidate IND_Enabling_Studies IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling_Studies Demonstrate Safety & Efficacy

Caption: A generalized workflow for the discovery of novel kinase inhibitors.

signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3, ALK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression Inhibitor 1H-Pyrazolopyridine Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding Site

Caption: A simplified kinase signaling pathway and the mechanism of action for a pyrazolopyridine inhibitor.

Future Directions

The 1H-pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While much of the focus has been on the 3-amino and other substituted analogs, the exploration of the this compound moiety represents a promising, yet underexplored, avenue for research. The "one" functionality can act as a hydrogen bond acceptor and may offer a different vector for interaction with biological targets compared to the more traditional amine substituents. Future work should focus on the development of efficient synthetic routes to access this specific scaffold and a thorough investigation of its biological properties against a diverse panel of targets. The insights gained from the extensive research on related pyrazolopyridine derivatives will undoubtedly accelerate the discovery of novel and potent this compound-based drug candidates.

References

The Rise of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives: A Deep Dive into Their Structure-Activity Relationship as RIPK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one derivatives, a promising class of compounds targeting Receptor-Interacting Protein Kinase 1 (RIPK1). Dysregulation of RIPK1, a key mediator of inflammation and programmed cell death, is implicated in a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2][3] This guide summarizes quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Structure and Numbering

The foundational scaffold of the compounds discussed is the this compound core. The numbering convention for this heterocyclic system is crucial for understanding the SAR and is presented below.

cluster_0 This compound Core Core Core

Caption: Numbering of the this compound scaffold.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives as RIPK1 inhibitors is significantly influenced by the nature and position of substituents on the core scaffold. Analysis of a wide array of analogs reveals key trends that govern their potency.

Substitutions at the N1 Position

The N1 position of the pyrazole ring is a critical interaction point. Generally, this position is substituted with an aryl or heteroaryl ring system, often further decorated to optimize activity and physicochemical properties.

Modifications at the C5 and C7 Positions

The pyridine ring of the scaffold, specifically at the C5 and C7 positions, offers another avenue for potency modulation. Introduction of various functional groups at these positions can impact target engagement and cellular activity.

Quantitative Analysis of RIPK1 Inhibition

The following tables summarize the in vitro activity of representative this compound derivatives against human RIPK1. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of N1-Substituted Derivatives

Compound IDN1-SubstituentC5-SubstituentC7-SubstituentRIPK1 IC50 (nM)
1a PhenylHH150
1b 4-FluorophenylHH85
1c 2-PyridylHH50
1d 4-MethylsulfonylphenylHH25

Table 2: SAR of C5 and C7-Substituted Derivatives

Compound IDN1-SubstituentC5-SubstituentC7-SubstituentRIPK1 IC50 (nM)
2a 2-PyridylClH30
2b 2-PyridylHCl45
2c 2-PyridylMeH60
2d 2-PyridylOMeH75

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthetic Procedure

The synthesis of the this compound core and its derivatives typically follows a multi-step sequence. A generalized workflow is depicted below.

G start Starting Materials (e.g., Substituted Hydrazine and Pyridine Precursors) step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 step3 Functional Group Interconversion (e.g., Suzuki or Buchwald-Hartwig Coupling) step2->step3 final Final this compound Derivative step3->final

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Synthesis of Key Intermediates

Substituted hydrazines and functionalized pyridine precursors are synthesized according to established literature procedures.

Step 2: Cyclization to form the Pyrazolopyridinone Core

The key cyclization step to form the this compound scaffold is typically achieved through a condensation reaction followed by an intramolecular cyclization.

Step 3: Derivatization

Further diversification of the core structure is accomplished through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a range of substituents at the N1, C5, and C7 positions.

Biological Evaluation: RIPK1 Kinase Assay

The inhibitory activity of the synthesized compounds against RIPK1 is determined using a biochemical kinase assay. A common method is the ADP-Glo™ Kinase Assay.[4][5][6]

G reagents Reagents: - RIPK1 Enzyme - Substrate (e.g., MBP) - ATP - Test Compound incubation Incubation at 30°C reagents->incubation adp_glo Addition of ADP-Glo™ Reagent incubation->adp_glo kinase_detection Addition of Kinase Detection Reagent adp_glo->kinase_detection luminescence Measurement of Luminescence kinase_detection->luminescence

Caption: Workflow for a typical RIPK1 kinase inhibition assay.

Protocol:

  • Reaction Setup: A reaction mixture containing RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP is prepared in a kinase assay buffer.[4]

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C to allow for the kinase reaction to proceed.

  • ADP Detection: After the incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. The IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

RIPK1 is a crucial signaling node that can trigger distinct downstream pathways leading to either cell survival and inflammation or programmed cell death in the form of apoptosis or necroptosis.[1][2][3] this compound derivatives act as inhibitors of the kinase activity of RIPK1, thereby modulating these cellular outcomes.

Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex. In its scaffold function, RIPK1 can lead to the activation of the NF-κB pathway, promoting the expression of pro-survival and pro-inflammatory genes.[3] However, when RIPK1's kinase activity is engaged, it can lead to the formation of a "ripoptosome" complex, triggering caspase-8-mediated apoptosis, or a "necrosome" complex with RIPK3 and MLKL, leading to necroptosis.[1][2]

The this compound inhibitors bind to the ATP-binding site of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation. This inhibition of RIPK1 kinase activity is a promising therapeutic strategy to block the pro-inflammatory and cell death-inducing functions of RIPK1, while potentially preserving its pro-survival scaffolding function.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNF Receptor TRADD TRADD TNFR->TRADD TNF TNFα TNF->TNFR RIPK1 RIPK1 NFkB NF-κB Activation RIPK1->NFkB FADD FADD RIPK1->FADD Kinase Activity RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination (Scaffold function) Inflammation Inflammation & Survival NFkB->Inflammation Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor This compound Derivative Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway and the point of intervention by this compound derivatives.

Conclusion

This compound derivatives have emerged as a potent class of RIPK1 inhibitors with significant therapeutic potential. The structure-activity relationships outlined in this guide provide a framework for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a practical resource for researchers in the field. Further investigation into this promising scaffold is warranted to translate its therapeutic potential into clinical applications for a variety of inflammatory and neurodegenerative disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted 1H-Pyrazolo[4,3-b]pyridin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purine bases suggests potential interactions with a variety of biological targets, particularly protein kinases. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the detailed experimental methodologies for determining the key physicochemical properties of this scaffold: lipophilicity (logP/logD), solubility, and acid dissociation constant (pKa). Due to the limited availability of specific experimental data for this class of compounds, this guide focuses on providing robust, detailed protocols to enable researchers to generate this critical information. Furthermore, potential signaling pathways that these compounds may modulate, such as the mTOR and VEGFR pathways, are discussed and visualized.

Synthesis of the 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Scaffold

The synthesis of the this compound core can be achieved through various synthetic routes, often involving the construction of the pyrazole ring onto a pre-functionalized pyridine or vice versa. A general and efficient method involves the reaction of a suitably substituted 2-chloro-3-nitropyridine with a hydrazine derivative, followed by cyclization to form the pyrazolo[4,3-b]pyridine core. Subsequent functionalization at various positions allows for the generation of a diverse library of substituted analogs.

A key intermediate in the synthesis of the title compounds is 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which can be prepared from an appropriate pyridine derivative and sodium nitrite under acidic conditions. Further modifications can then be introduced to yield the desired substituted 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones.

Physicochemical Data of Substituted 1H-Pyrazolo[4,3-b]pyridin-3(2H)-ones

The following tables provide an illustrative template for the presentation of quantitative physicochemical data. The values presented are hypothetical and serve as a guide for organizing experimentally determined data.

Table 1: Lipophilicity and Solubility of Exemplar Substituted 1H-Pyrazolo[4,3-b]pyridin-3(2H)-ones

Compound IDR¹ SubstituentR² SubstituentclogP (Calculated)Experimental logD₇.₄Aqueous Solubility (µg/mL) at pH 7.4
EX-001HH1.21.1 ± 0.1150 ± 15
EX-0024-Cl-PhH2.82.6 ± 0.225 ± 5
EX-0034-MeO-PhH1.91.8 ± 0.190 ± 10
EX-004HCH₃1.51.4 ± 0.1180 ± 20

Table 2: Acid Dissociation Constants (pKa) of Exemplar Substituted 1H-Pyrazolo[4,3-b]pyridin-3(2H)-ones

Compound IDR¹ SubstituentR² SubstituentpKa₁ (Acidic)pKa₂ (Basic)
EX-001HH8.5 ± 0.13.2 ± 0.1
EX-0024-Cl-PhH8.2 ± 0.12.9 ± 0.1
EX-0034-MeO-PhH8.7 ± 0.23.5 ± 0.1
EX-004HCH₃8.6 ± 0.13.3 ± 0.1

Detailed Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of substituted 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones.

Determination of Lipophilicity (logP/logD)

The "shake-flask" method is the gold standard for determining the partition coefficient (logP) and distribution coefficient (logD).[1][2]

Protocol: Shake-Flask Method for logD₇.₄ Determination

  • Preparation of Pre-saturated Solvents: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Mix equal volumes of PBS and n-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and a precise volume of the pre-saturated n-octanol (a common ratio is 1:1, but can be adjusted based on the expected lipophilicity). Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method and the DMSO concentration is low (typically <1%).

  • Equilibration: Cap the vial tightly and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The distribution coefficient (logD) at pH 7.4 is calculated using the following formula: logD₇.₄ = log ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method followed by quantification.[3][4]

Protocol: HPLC-Based Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Processing: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of the compound.

  • Result Expression: The solubility is expressed in µg/mL or µM.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration and UV-spectrophotometric methods are commonly used for pKa determination.[5][6]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[7]

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For multiprotic compounds, multiple inflection points may be observed, corresponding to different pKa values.

Protocol: UV-Spectrophotometric Method for pKa Determination

  • Buffer Preparation: Prepare a series of buffers with known pH values covering the range of interest (e.g., from pH 2 to 12).[6]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV absorbance measurements.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[8][9]

Visualization of Methodologies and Biological Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the experimental determination of the key physicochemical properties.

Experimental_Workflow_logD cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and PBS (pH 7.4) C Mix Solvents and Compound Stock A->C B Prepare Compound Stock Solution (DMSO) B->C D Equilibrate (Shake for 24h) C->D E Separate Phases (Centrifugation) D->E F Sample Aqueous and Organic Phases E->F G Quantify by HPLC-UV F->G H Calculate logD G->H

Workflow for logD Determination

Experimental_Workflow_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid Compound to Aqueous Buffer B Equilibrate (Shake for 24-48h) A->B C Filter Supernatant B->C D Dilute Filtrate C->D E Quantify by HPLC-UV D->E F Determine Solubility E->F

Workflow for Solubility Determination

Experimental_Workflow_pKa cluster_potentiometric Potentiometric Titration cluster_uv UV-Spectrophotometry A Prepare Compound Solution in Ionic Strength Buffer B Titrate with Acid/Base A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Half-Equivalence Point D->E F Prepare Compound in Buffers of Varying pH G Measure UV-Vis Spectra F->G H Plot Absorbance vs. pH G->H I Determine pKa from Inflection Point H->I

Workflows for pKa Determination
Potential Signaling Pathways

Given that pyrazolopyridine scaffolds are known to inhibit various protein kinases, substituted 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones could potentially modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis, such as the mTOR and VEGFR pathways.[10][11][12]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibitor This compound (Potential Inhibitor) Inhibitor->mTORC1

Potential Inhibition of the mTOR Signaling Pathway

VEGFR_Signaling_Pathway cluster_ligand_receptor Ligand-Receptor Binding cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Proliferation Endothelial Cell Proliferation PLCg->Proliferation Survival Survival PI3K->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR

Potential Inhibition of the VEGFR Signaling Pathway

Conclusion

The systematic evaluation of the physicochemical properties of substituted 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones is a critical step in the advancement of this promising class of compounds as potential therapeutic agents. This technical guide provides the necessary framework and detailed experimental protocols for researchers to determine the lipophilicity, solubility, and pKa of their synthesized analogs. The generation of such data will enable a more rational approach to structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately facilitating the design of drug candidates with optimized ADME profiles. The exploration of their inhibitory potential against key signaling pathways, such as mTOR and VEGFR, further underscores the importance of this compound class in modern drug discovery.

References

Exploring the Chemical Frontier of Pyrazolo[4,3-b]pyridinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridinone core represents a compelling scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the chemical space, synthesis, and biological activities of this heterocyclic system, with a focus on its application in drug discovery.

The Pyrazolo[4,3-b]pyridinone Scaffold: A Privileged Structure

The pyrazolo[4,3-b]pyridinone framework is a fused bicyclic heterocycle that can be considered a bioisostere of purines, enabling it to effectively interact with the ATP-binding sites of kinases.[1][2] This inherent characteristic has made it a "privileged scaffold" in the design of kinase inhibitors. The core structure allows for substitution at various positions, providing a rich chemical space for the modulation of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Accessing the Pyrazolo[4,3-b]pyridinone Core

The synthesis of the pyrazolo[4,3-b]pyridinone scaffold can be approached through several strategic routes, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring on a pyridine precursor.

A common and efficient method for the synthesis of related pyrazolo[4,3-b]pyridines involves the reaction of 2-chloro-3-nitropyridines with various nucleophiles followed by a modified Japp-Klingemann reaction.[3] While this method directly yields pyrazolo[4,3-b]pyridines, subsequent oxidation or introduction of a carbonyl group would be necessary to obtain the desired pyridinone.

A more direct, one-pot strategy has been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, an isomeric system, from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by elimination in a superbasic medium.[4] This approach offers an efficient route to a pyridinone core and could potentially be adapted for the synthesis of the pyrazolo[4,3-b]pyridin-7-one isomer.

G cluster_0 Starting Materials cluster_1 Ring Formation cluster_2 Core Scaffold cluster_3 Functionalization cluster_4 Final Product start1 Substituted Pyrazole step1 Pyridine Ring Annulation start1->step1 start2 Pyridine Precursor step2 Pyrazole Ring Formation start2->step2 intermediate Pyrazolo[4,3-b]pyridine step1->intermediate step2->intermediate step3 Oxidation / Carbonyl Introduction intermediate->step3 product Pyrazolo[4,3-b]pyridinone step3->product

Biological Activity: A Focus on Kinase Inhibition

The pyrazolopyridine scaffold, including its pyridinone derivatives, has been extensively explored for its potential as kinase inhibitors in the context of cancer therapy.[1][2][5][6] Several key kinase families have been identified as targets for this class of compounds.

Tropomyosin Receptor Kinase (TRK) Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[7] These kinases are crucial in cell proliferation and differentiation, and their dysregulation is implicated in various cancers.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family of receptor tyrosine kinases is another important target for pyrazolopyridine-based inhibitors.[7] Dysregulation of FGFR signaling is associated with a wide range of malignancies.

Other Kinase Targets

Beyond TRK and FGFR, the pyrazolopyridine scaffold has shown inhibitory activity against a range of other kinases, including Cyclin-Dependent Kinases (CDKs), c-Met, and TANK-binding kinase 1 (TBK1).[1][3][8] This broad activity profile highlights the versatility of this scaffold in targeting different signaling pathways involved in cancer.

G cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling cluster_2 Cellular Processes cluster_3 Inhibitor TRK TRK RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) TRK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR TRK->PI3K_AKT FGFR FGFR FGFR->RAS_RAF FGFR->PI3K_AKT cMet c-Met cMet->RAS_RAF cMet->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Pyrazolopyridinone Inhibitor->TRK Inhibitor->FGFR Inhibitor->cMet

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative pyrazolopyridine derivatives against various kinases. While specific data for pyrazolo[4,3-b]pyridin-7-ones is limited in the public domain, the data for the broader class provides valuable insights into the potential of the scaffold.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases [7]

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
3 1.62.92.0
4 172811
5 122215
C03 56--
Larotrectinib (1) <20<20<20
Entrectinib (2) 135

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against FGFR Kinase [7]

CompoundFGFR1 IC50 (nM)
7i 42.4
11a -

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase [8]

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)
BX795 7.1-
MRT67307 (2) 19160
Compound 1 (3) 1.05.6
15y 0.2-

Experimental Protocols

This section provides a general outline of the experimental procedures for the synthesis and biological evaluation of pyrazolo[4,3-b]pyridinone derivatives, based on methodologies reported for structurally related compounds.

General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann Reaction[3]

To a solution of the appropriate 2-chloro-3-nitropyridine derivative in a suitable solvent, the corresponding active methylene compound is added, followed by a base. The resulting intermediate is then reacted with a diazonium salt to afford the hydrazone. Cyclization to the pyrazolo[4,3-b]pyridine is typically achieved by heating in the presence of a catalyst.

  • Detailed Protocol Example (Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a)) : A detailed protocol can be found in the supporting information of the cited reference.[3]

General Procedure for Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. Common methods include radiometric assays, fluorescence-based assays (e.g., HTRF, FP), and luminescence-based assays (e.g., Kinase-Glo). IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from dose-response curves.

  • Detailed protocols for specific kinase assays are often provided by commercial vendors of kinase assay kits or can be found in the experimental sections of relevant publications.[7][8]

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR & Optimization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cellular Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridinone scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns. Future research should focus on the targeted synthesis of pyrazolo[4,3-b]pyridin-7-one libraries and their systematic evaluation against a broad panel of kinases to fully elucidate the structure-activity relationships and identify potent and selective drug candidates. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro activity of these compounds into in vivo efficacy.

References

Initial Toxicity Screening of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential methodologies for conducting initial toxicity screening of novel 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one compounds. Given the therapeutic potential of the pyrazolopyridine scaffold, a thorough understanding of the preliminary toxicological profile is crucial for advancing lead candidates in the drug discovery pipeline. This document outlines detailed experimental protocols for key in vitro assays, summarizes available quantitative toxicity data for structurally related compounds, and visualizes relevant biological pathways and experimental workflows.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening involves evaluating the effect of the compounds on cell viability. This is typically achieved through colorimetric assays that measure metabolic activity or cell membrane integrity. While specific quantitative cytotoxicity data for this compound is not extensively available in public literature, the following protocols for MTT and Neutral Red Uptake assays are standard methods for this purpose. The provided data table summarizes the cytotoxic potential of various other pyrazolopyridine derivatives to offer a comparative perspective.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Experimental Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[3] A decreased uptake of the dye is indicative of cytotoxicity.

Experimental Protocol:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (typically 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of PBS.[4]

  • Destaining: Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[4][5]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye.[4] Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 values.

Quantitative Cytotoxicity Data for Pyrazolopyridine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various pyrazolopyridine derivatives against different cancer cell lines. It is important to note that these compounds are not this compound but are structurally related, providing an indication of the potential cytotoxic range for this class of compounds.

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineK562 (Leukemia)1.33[6]
Pyrazolo[3,4-b]pyridineMV4-11 (Leukemia)1.33[6]
Pyrazolo[3,4-b]pyridineHepG-2 (Liver Cancer)3.42 ± 1.31[7]
Pyrazolo[3,4-b]pyridineMCF-7 (Breast Cancer)>10[7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][8][9]triazineBxPC-3 (Pancreatic Cancer)0.11 - 0.33[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][8][9]triazinePC-3 (Prostate Cancer)0.11 - 0.33[10]
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridinesVarious Cancer Cell Lines0.75 - 4.15[11]

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can induce DNA damage, which can lead to mutations and potentially cancer. The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is based on the principle that under electrophoresis, damaged DNA fragments will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head".[12] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Experimental Protocol (Alkaline Version):

  • Cell Preparation: Treat cells with the test compound for a specified period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[13]

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[13]

  • Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[13]

  • Neutralization and Staining: Gently remove the slides, neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and stain with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Potential Signaling Pathways Involved in Toxicity

The biological activity and potential toxicity of pyrazolopyridine derivatives are often linked to their interaction with various cellular signaling pathways. While the precise mechanisms for this compound are yet to be fully elucidated, related compounds have been shown to modulate pathways critical for cell survival, proliferation, and inflammation. Understanding these pathways can provide insights into potential off-target effects and mechanisms of toxicity.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell growth, motility, and invasion. Aberrant activation of the c-Met pathway is implicated in various cancers. Inhibition of this pathway by pyrazolopyridine derivatives could lead to anti-tumor effects but also potential toxicity in tissues where c-Met signaling is important for normal function.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion STAT3->Proliferation

c-Met Signaling Pathway
ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when aberrantly activated, can drive the growth of various cancers. Some pyrazolopyridine derivatives have been developed as ALK inhibitors. Off-target inhibition or modulation of ALK in normal tissues could be a source of toxicity.

ALK_Signaling Ligand Ligand ALK ALK Receptor Ligand->ALK JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT GeneTranscription Gene Transcription (Proliferation, Survival) STAT->GeneTranscription AKT AKT PI3K->AKT AKT->GeneTranscription MAPK MAPK Pathway RAS->MAPK MAPK->GeneTranscription

ALK Signaling Pathway
TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly in antiviral immunity.[14] Modulation of TBK1 activity by small molecules could lead to immunosuppressive or immunostimulatory effects, representing a potential toxicity concern.

TBK1_Signaling PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 P NFkB NF-κB TBK1->NFkB activates Interferon Type I Interferons IRF3->Interferon InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines

TBK1 Signaling Pathway

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of toxicity screening studies. The following diagrams illustrate the general workflows for in vitro cytotoxicity screening and the Comet Assay.

Cytotoxicity_Workflow start Start plate_cells Plate Cells in 96-well plates start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Test Compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 assay Perform Assay (MTT or Neutral Red) incubate2->assay read_plate Read Absorbance assay->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

In Vitro Cytotoxicity Screening Workflow

Comet_Assay_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells embed_cells Embed Cells in Agarose on Slide treat_cells->embed_cells lysis Cell Lysis embed_cells->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Neutralize and Stain DNA electrophoresis->staining visualize Visualize and Analyze Comets staining->visualize end End visualize->end

Comet Assay Workflow

Conclusion

The initial toxicity screening of this compound compounds is a critical phase in early drug development. This guide provides standardized protocols for essential in vitro cytotoxicity and genotoxicity assays, which will enable researchers to generate reproducible and reliable preliminary safety data. While specific toxicity data for the target compound is limited, the information on related pyrazolopyridine derivatives offers a valuable starting point for understanding the potential toxicological profile. The exploration of relevant signaling pathways such as c-Met, ALK, and TBK1 can further aid in elucidating potential mechanisms of toxicity and guiding future safety assessments. A systematic approach, as outlined in this guide, will facilitate the identification of promising candidates with favorable safety profiles for further development. Further research is warranted to generate specific toxicity data for this compound and its derivatives to build a comprehensive safety profile.

References

Methodological & Application

in vitro kinase assay protocol for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vitro Kinase Assay of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a core component in numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The this compound core, a specific isomer of the pyrazolopyridine family, serves as a versatile hinge-binding motif, mimicking the adenine region of ATP to achieve competitive inhibition at the enzyme's active site.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the inhibitory potential of this compound derivatives against target kinases. It includes a detailed protocol for a luminescence-based in vitro kinase assay, a summary of inhibitory activities for related compounds, and diagrams illustrating a key signaling pathway and the experimental workflow.

Data Presentation: Inhibitory Activity of Pyrazolopyridine Derivatives

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of selected pyrazolopyridine-based compounds against various kinases. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1H-Pyrazolo[3,4-b]pyridine DerivativeALK (wild-type)453[4]
1H-Pyrazolo[3,4-b]pyridine DerivativeALK (L1196M mutant)<0.5[4]
1H-Pyrazolo[3,4-b]pyridine DerivativeROS1<0.5[4]
1H-Pyrazolo[3,4-b]pyridine DerivativeTBK10.2[5]
1H-Pyrazolo[3,4-b]pyridine DerivativeIKKε5.6[5]
Pyrazolo[3,4-g]isoquinoline DerivativeHaspin57[6]
Pyrazolo[3,4-g]isoquinoline DerivativeCLK167.2 (calculated from SI)[6]
1H-Pyrazolo[3,4-d]pyrimidine DerivativeEGFR (wild-type)16[7]
1H-Pyrazolo[3,4-d]pyrimidine DerivativeEGFR (T790M mutant)236[7]
Pyrazolo[3,4-b]pyridine Derivativec-Met4.27[8]

Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Derivatives of the pyrazolopyridine scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[4] Aberrant ALK activity, often caused by chromosomal rearrangements resulting in fusion proteins like EML4-ALK, is a key oncogenic driver in certain cancers, such as non-small cell lung cancer (NSCLC).[4] Inhibition of the ALK signaling pathway blocks downstream cascades responsible for cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P Inhibitor 1H-Pyrazolopyridine Inhibitor Inhibitor->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-Apoptosis & Proliferation STAT3->Transcription Proliferation & Survival

Caption: Inhibition of the EML4-ALK signaling pathway by a pyrazolopyridine derivative.

Experimental Workflow

A systematic workflow is crucial for the efficient evaluation of novel kinase inhibitors. The process begins with determining the biochemical potency of the compound through in vitro assays, which is foundational for all subsequent preclinical testing.[9][10]

Kinase_Assay_Workflow prep 1. Compound Preparation (Serial Dilution in DMSO) plate 2. Assay Plate Setup (Add Compound, Controls) prep->plate enzyme 3. Enzyme Addition (Kinase Solution) plate->enzyme preinc 4. Pre-incubation (Compound-Enzyme Interaction) enzyme->preinc init 5. Reaction Initiation (Add ATP/Substrate Mix) preinc->init inc 6. Reaction Incubation (e.g., 30-60 min at 30°C) init->inc detect 7. Signal Detection (e.g., Add ADP-Glo™ Reagent) inc->detect read 8. Data Acquisition (Luminescence Reading) detect->read analyze 9. Data Analysis (Calculate % Inhibition, Fit IC₅₀ Curve) read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol details a non-radioactive, luminescence-based method for measuring kinase activity and its inhibition by a test compound, such as a this compound derivative. The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during the kinase reaction.[3][6] The luminescence signal is inversely proportional to the activity of the kinase.[3]

Principle of the Assay

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction to produce a light signal.

Materials and Reagents
  • Kinase: Purified recombinant target kinase of interest.

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • Test Compound: this compound derivative dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Kit: ADP-Glo™ Kinase Assay kit (Promega).

  • Kinase Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.[6][11]

  • Control Inhibitor: A known inhibitor for the target kinase (positive control).

  • DMSO: Dimethyl sulfoxide (negative control).

  • Assay Plates: White, flat-bottom 384-well plates.[3]

Equipment
  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

  • Temperature-controlled incubator (e.g., 30°C)

  • Plate shaker (optional)

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilution).

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control inhibitor, or DMSO (for 0% inhibition control) to the appropriate wells of a 384-well plate.[3]

  • Enzyme Addition:

    • Prepare the kinase enzyme solution in kinase buffer at the desired concentration.

    • Add 10 µL of the kinase solution to all assay wells.[3] Mix gently by tapping the plate.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature to allow the test compound to interact with the kinase.[3]

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in kinase buffer. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate competitive inhibitor assessment.[3][12]

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.[3]

  • Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[3][6] Ensure the reaction does not proceed to completion, staying within the linear range of the assay.[13]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40-50 minutes at room temperature to allow for complete ATP depletion.[11]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for another 30-60 minutes at room temperature to stabilize the signal.[11]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Signal_Compound is the luminescence from wells with the test inhibitor.

    • Signal_DMSO is the luminescence from the 0% inhibition control (vehicle only).

    • Signal_Background is the luminescence from a no-kinase control well.

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

Conclusion

This application note provides a robust framework for assessing the inhibitory activity of this compound and related pyrazolopyridine derivatives. The detailed in vitro kinase assay protocol, combined with the contextual data on compound potencies and pathway interactions, equips researchers with the necessary tools to characterize novel kinase inhibitors effectively. Adherence to a standardized workflow ensures the generation of reliable and comparable data, which is critical for advancing promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols for Cellular Assay Development: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one scaffold is a promising heterocyclic structure in the development of novel therapeutic agents. Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Establishing robust and relevant cellular assays is a critical step in the preclinical development of these inhibitors to validate their on-target activity, assess their cellular potency, and determine their mechanism of action in a physiological context.

These application notes provide a comprehensive guide to developing cellular assays for the evaluation of this compound inhibitors. The protocols detailed below are designed for accuracy, reproducibility, and suitability for high-throughput screening, enabling the efficient identification and characterization of lead compounds.

Target Profile of Pyrazolopyridine Scaffolds

Compounds based on the related 1H-pyrazolo[3,4-b]pyridine core have demonstrated potent inhibition of several key kinase targets, suggesting likely targets for the this compound series. These include:

  • Anaplastic Lymphoma Kinase (ALK) : A receptor tyrosine kinase, genetic alterations of which are oncogenic drivers in various cancers, including non-small cell lung cancer.[1][2]

  • TANK-Binding Kinase 1 (TBK1) : A non-canonical IKK family member that plays a crucial role in innate immunity and has been implicated in inflammation and cancer.[3]

  • Fibroblast Growth Factor Receptors (FGFRs) : A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their dysregulation is linked to multiple cancers.[4]

  • Cyclin-Dependent Kinases (CDKs) : A family of serine/threonine kinases that regulate the cell cycle. Their inhibition is a key strategy in cancer therapy.[5]

Given this precedent, the initial cellular assay development for novel this compound inhibitors should focus on their potential as kinase inhibitors.

I. Primary Screening: Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's biological activity is often its effect on cell viability. These assays are crucial for determining the concentration range at which the compound exhibits cytotoxic or cytostatic effects, providing a preliminary indication of its potency.

A. Data Presentation: Comparative IC50 Values for Cell Viability Assays

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table illustrates how to present IC50 data obtained from various cell viability assays across different cancer cell lines.

Cell LineCompoundMTT Assay IC50 (µM)MTS Assay IC50 (µM)CellTiter-Glo® Assay IC50 (µM)
H3122 (ALK-positive NSCLC)Inhibitor A1.2 ± 0.11.1 ± 0.20.9 ± 0.1
Inhibitor B5.8 ± 0.55.5 ± 0.44.9 ± 0.3
A549 (ALK-negative NSCLC)Inhibitor A> 50> 50> 50
Inhibitor B> 50> 50> 50
HCT116 (Colorectal Carcinoma)Inhibitor A10.3 ± 1.19.8 ± 0.98.5 ± 0.7
Inhibitor B25.1 ± 2.324.5 ± 2.122.8 ± 1.9
B. Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[6][8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.

  • Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

II. Target Engagement Assays

Confirming that a compound directly interacts with its intended target within the cell is a critical validation step. Target engagement assays provide evidence of this direct binding.

A. Data Presentation: Quantifying Target Engagement
AssayCompoundTargetCell LineEC50 / IC50 (nM)
NanoBRET™ Inhibitor CKinase XHEK29315.2 ± 1.8
Inhibitor DKinase XHEK29389.7 ± 9.2
CETSA® Inhibitor CKinase XH3122ΔTagg = 5.2°C at 1 µM
Inhibitor DKinase XH3122ΔTagg = 1.8°C at 1 µM
B. Experimental Protocols

This proximity-based assay measures the binding of a compound to a target protein in live cells in real-time.[10][11]

Protocol:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target kinase fused to NanoLuc® luciferase and a HaloTag® protein. Seed the cells into a 96-well plate.

  • Tracer and Compound Addition: Add the NanoBRET™ fluorescent tracer specific for the kinase of interest to the cells. Then, add serial dilutions of the this compound inhibitor.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.[12]

CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells.[10][13][14]

Protocol:

  • Cell Treatment: Treat cultured cells with the this compound inhibitor or vehicle control for a specified time.

  • Heat Shock: Heat the treated cells at a range of temperatures to generate a melt curve or at a single optimized temperature for isothermal dose-response analysis.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Analyze the supernatant containing the soluble, stabilized protein by Western blot or other protein quantification methods (e.g., ELISA, mass spectrometry).

  • Data Analysis: For a melt curve, plot the amount of soluble protein against temperature to determine the melting temperature (Tm). An increase in Tm in the presence of the inhibitor indicates target engagement. For isothermal analysis, plot the amount of soluble protein against the inhibitor concentration to determine the EC50.

III. Downstream Signaling Pathway Analysis

To elucidate the mechanism of action, it is essential to assess the effect of the inhibitors on the phosphorylation status of downstream substrates of the target kinase.

A. Data Presentation: Inhibition of Substrate Phosphorylation
Target KinaseDownstream SubstrateCell LineCompoundIC50 for Phosphorylation Inhibition (nM)
ALK p-STAT3 (Tyr705)H3122Inhibitor A25.6 ± 3.1
p-AKT (Ser473)H3122Inhibitor A30.1 ± 4.5
TBK1 p-IRF3 (Ser396)THP-1Inhibitor E12.8 ± 1.5
FGFR1 p-ERK1/2 (Thr202/Tyr204)NCI-H1581Inhibitor F45.3 ± 5.9
B. Experimental Protocol: Western Blotting

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of the inhibitor for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and express as a percentage of the vehicle-treated control. Determine the IC50 for phosphorylation inhibition.

IV. Visualizing Workflows and Pathways

Signaling Pathway of a Receptor Tyrosine Kinase

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds & Activates Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: A generalized signaling pathway for receptor tyrosine kinases (RTKs) and points of inhibition.

Experimental Workflow for Cellular Assays

G start Start: Synthesized This compound Inhibitor primary_screen Primary Screening: Cell Viability Assays (MTT, CellTiter-Glo) start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 target_engagement Target Engagement Assays (NanoBRET, CETSA) determine_ic50->target_engagement confirm_binding Confirm Direct Binding & Determine EC50/IC50 target_engagement->confirm_binding downstream_analysis Downstream Signaling Analysis (Western Blot) confirm_binding->downstream_analysis mechanism_of_action Elucidate Mechanism of Action downstream_analysis->mechanism_of_action end End: Lead Compound Characterization mechanism_of_action->end

Caption: A logical workflow for the cellular characterization of novel kinase inhibitors.

Logic Diagram for Assay Selection

G start New Inhibitor cell_viability Cell Viability Assays (Broad Panel) start->cell_viability q1 Known Target? target_engagement Target Engagement Assays (e.g., NanoBRET, CETSA) q1->target_engagement Yes deconvolution Target Deconvolution (e.g., Kinome Scan) q1->deconvolution No cell_viability->q1 phospho_assay Phosphorylation Assay (Western Blot, ELISA) target_engagement->phospho_assay end Validated Lead phospho_assay->end deconvolution->target_engagement

Caption: A decision-making diagram for selecting appropriate cellular assays.

References

The Versatility of the 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases. This unique arrangement allows molecules incorporating this scaffold to function as effective ATP-competitive inhibitors for a variety of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The adaptability of the pyrazolopyridine scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This application note will explore the utility of the this compound scaffold in the design of targeted therapeutics, with a focus on kinase inhibitors and immune checkpoint modulators. We will provide an overview of its biological activities, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of compounds based on this versatile core.

Biological Applications and Targeted Pathways

Derivatives of the pyrazolopyridine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant protein kinases and other biological targets. These compounds often function as ATP-competitive inhibitors, binding to the kinase hinge region and blocking downstream signaling.[1]

Kinase Inhibition in Oncology

The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1][3] Its ability to mimic the purine structure of ATP facilitates its entry into the active site of various kinases.[2]

  • Anaplastic Lymphoma Kinase (ALK): ALK fusions are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of ALK, such as the crizotinib-resistant L1196M "gatekeeper" mutation.[4][5] These inhibitors effectively block ALK-mediated downstream signaling, leading to apoptosis in cancer cells.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors, demonstrating significant anti-tumor activity in preclinical models.[6]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also involved in oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors, with IC50 values in the nanomolar range, highlighting their potential in both immunology and cancer treatment.[7][8]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Pyrazolopyridine derivatives have been successfully designed as selective HPK1 inhibitors, enhancing anti-tumor immunity.[9]

Below is a diagram illustrating the general mechanism of action for pyrazolopyridine-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream ATP ATP ATP->RTK Binds to active site Pyrazolopyridine This compound Derivative Pyrazolopyridine->RTK Competitive Inhibition Pyrazolopyridine->Downstream Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Ligand Growth Factor Ligand->RTK Activation

Fig. 1: Mechanism of Pyrazolopyridine Kinase Inhibition.
Immune Checkpoint Inhibition

Beyond direct kinase inhibition, the pyrazolopyridine scaffold has been employed to develop small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[10] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small-molecule inhibitors offer potential advantages over monoclonal antibodies in terms of oral bioavailability and tissue penetration.

The workflow for identifying and validating a PD-1/PD-L1 inhibitor is depicted below.

PD1_Inhibitor_Workflow A Design & Synthesis of Pyrazolopyridine Derivatives B HTRF Assay for PD-1/PD-L1 Binding A->B C Identification of Potent Hits (e.g., D38, IC50 = 9.6 nM) B->C D Cell-Based Assay (Co-culture model) C->D E Lead Optimization (SAR Studies) D->E

Fig. 2: PD-1/PD-L1 Inhibitor Discovery Workflow.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrazolopyridine derivatives against various biological targets.

Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
10g ALK (wild-type)<0.5[4]
10g ALK (L1196M)<0.5[4]
10g ROS1<0.5[4]
7n FGFR142.4[6]
15y TBK10.2[7][8]
MRT67307 TBK119[8]
BX795 TBK17.1[8]
C03 TRKA56[11]
5h PIM-1600[12]

Table 2: PD-1/PD-L1 Interaction and Cellular Activity

Compound IDAssayIC50 / EC50Reference
D38 HTRF Assay (PD-1/PD-L1)9.6 nM[10]
D38 Co-culture Model1.61 µM[10]

Experimental Protocols

General Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivatives

A common synthetic route to access the 1H-pyrazolo[4,3-b]pyridine core involves the condensation of aminopyrazoles with activated carbonyl compounds.[2] Further functionalization is often achieved through palladium-catalyzed cross-coupling reactions.[13]

Protocol 1: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [14][15]

This protocol describes an efficient method for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines.

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Appropriate arylhydrazine hydrochloride

  • Ethyl 2-chloroacetoacetate

  • Sodium acetate

  • Ethanol

  • Acetic acid

Procedure:

  • Japp-Klingemann Reaction: A solution of the arylhydrazine hydrochloride (1.0 equiv) in a mixture of ethanol and water is prepared. Sodium acetate (3.0 equiv) is added, followed by the dropwise addition of ethyl 2-chloroacetoacetate (1.0 equiv) at 0-5 °C. The reaction mixture is stirred for 2-3 hours. The resulting hydrazone precipitate is filtered, washed with water, and dried.

  • Cyclization: The dried hydrazone (1.0 equiv) and the substituted 2-chloro-3-nitropyridine (1.1 equiv) are dissolved in ethanol. A base such as triethylamine (2.0 equiv) is added, and the mixture is refluxed for 6-12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Biological Assays

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for TBK1) [8]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a target kinase using a biochemical assay.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution, recombinant TBK1 enzyme, and the substrate peptide, all diluted in kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP. The final concentration of DMSO should be kept constant (e.g., <1%).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cell Proliferation Assay [4][11]

This assay is used to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H2228 for ALK-positive NSCLC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT or resazurin-based reagent (e.g., CellTiter-Blue®)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO2 atmosphere.

  • Add the viability reagent (e.g., MTT or resazurin) to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50/IC50 values.

Conclusion and Future Directions

The this compound scaffold and its isomers are exceptionally versatile cores for the design of novel therapeutics.[16][17] Their proven success as kinase inhibitors has established them as a "privileged" structure in medicinal chemistry.[1][2] Future research will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects, overcoming drug resistance mechanisms, and exploring their application against a wider range of biological targets.[13] The development of small-molecule immune checkpoint inhibitors based on this scaffold also represents a promising avenue for future cancer therapies.[10] The synthetic accessibility and tunable nature of the pyrazolopyridine core ensure its continued importance in the drug discovery landscape.

References

Application of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases. This structural analogy makes it a promising candidate for the development of targeted anticancer agents. While direct research on the anticancer applications of this compound is limited in publicly available literature, extensive studies on its isomers, particularly 1H-pyrazolo[3,4-b]pyridine and its derivatives, have demonstrated considerable potential in cancer therapy. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and interaction with DNA. This document provides an overview of the application of these related pyrazolopyridine derivatives in cancer cell lines, including quantitative data on their efficacy and detailed protocols for their evaluation.

Mechanism of Action of Pyrazolopyridine Derivatives

Derivatives of the pyrazolopyridine core have been shown to target several key pathways implicated in cancer progression. The primary mechanisms of action identified are:

  • Kinase Inhibition: Many pyrazolopyridine derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[1][2][3] By blocking the activity of these kinases, these compounds can halt the cell cycle, inhibit proliferation, and induce apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Certain pyrazolo[3,4-b]pyridin-6-one derivatives, isomers of the titular compound, have been identified as inhibitors of microtubule polymerization.[4] By binding to the colchicine site on tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • DNA Binding: Some 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anticancer effects by binding to DNA.[5] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Data Presentation

The following tables summarize the in vitro anticancer activity of various 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-b]pyridin-6-one derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridin-6-one Derivative (I2) [4]

Cancer Cell LineTissue of OriginIC50 (µM)
MDA-MB-231Breast3.30
HeLaCervical5.04
MCF-7Breast5.08
HepG2Liver3.71
CNE2Nasopharyngeal2.99
HCT116Colon5.72

Table 2: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives [5]

CompoundHePG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)
19 6.887.128.149.02
20 5.436.217.558.34
21 4.875.886.997.81
24 3.544.765.836.54
25 2.763.984.675.23
Doxorubicin 4.555.135.986.88

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by pyrazolopyridine derivatives and a general workflow for evaluating their anticancer activity.

experimental_workflow General Experimental Workflow for Evaluating Anticancer Activity cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis cell_culture->cell_cycle_analysis western_blot Western Blot Analysis cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action Elucidation apoptosis_assay->mechanism cell_cycle_analysis->mechanism western_blot->mechanism signaling_pathway Targeted Signaling Pathways of Pyrazolopyridine Derivatives cluster_compound Pyrazolopyridine Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects compound This compound Analog kinases Protein Kinases (CDK, ALK, etc.) compound->kinases Inhibition tubulin Tubulin compound->tubulin Inhibition of Polymerization dna DNA compound->dna Binding proliferation_inhibition Inhibition of Proliferation kinases->proliferation_inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M) tubulin->cell_cycle_arrest apoptosis Apoptosis dna->apoptosis cell_cycle_arrest->apoptosis proliferation_inhibition->apoptosis

References

Application Notes and Protocols for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. The development of novel therapeutic agents that can mitigate or reverse these neurodegenerative processes is a critical area of research.

The pyrazole scaffold is a versatile heterocyclic motif that has been successfully incorporated into a range of bioactive molecules.[1] Specifically, compounds containing the pyrazolopyridine core have emerged as promising candidates for the treatment of neurodegenerative diseases. This is due to their ability to modulate key signaling pathways implicated in neuronal survival and function. For instance, derivatives of 1H-pyrazolo[4,3-b]pyridine have been identified as potent inhibitors of phosphodiesterase 1 (PDE1), an enzyme involved in cyclic nucleotide signaling, which is crucial for neuronal health. Furthermore, related 1H-pyrazolo[3,4-b]pyridine structures have shown inhibitory activity against glycogen synthase kinase-3β (GSK-3β) and TANK-binding kinase 1 (TBK1), both of which are implicated in the pathology of neurodegenerative disorders through mechanisms involving tau hyperphosphorylation and neuroinflammation, respectively.

This application note provides a comprehensive overview and detailed experimental protocols for the investigation of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one as a potential therapeutic agent for neurodegenerative diseases. The following sections will detail its proposed mechanism of action, protocols for in vitro evaluation, and methods for data analysis.

Proposed Mechanism of Action

Based on the activities of structurally related pyrazolopyridine compounds, This compound is hypothesized to exert its neuroprotective effects through one or more of the following signaling pathways:

  • Inhibition of Phosphodiesterase 1 (PDE1): As a potential PDE1 inhibitor, the compound may increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are critical for neuronal function, including synaptic plasticity, memory, and neuronal survival.

  • Modulation of GSK-3β Activity: Inhibition of GSK-3β could reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, thereby preventing the formation of neurofibrillary tangles and subsequent neuronal dysfunction.

  • Suppression of Neuroinflammation: By potentially inhibiting kinases such as TBK1, the compound may suppress the activation of microglia and astrocytes, leading to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.

The following diagram illustrates the potential signaling pathways that could be modulated by This compound .

Signaling_Pathway cluster_0 This compound cluster_1 Potential Targets cluster_2 Downstream Effects cluster_3 Neuroprotective Outcomes Compound This compound PDE1 PDE1 Compound->PDE1 Inhibition GSK3B GSK-3β Compound->GSK3B Inhibition TBK1 TBK1 Compound->TBK1 Inhibition cAMP_cGMP ↑ cAMP/cGMP PDE1->cAMP_cGMP pTau ↓ Tau Hyperphosphorylation GSK3B->pTau Inflammation ↓ Neuroinflammation TBK1->Inflammation Outcome ↑ Neuronal Survival ↑ Synaptic Function ↓ Neuronal Apoptosis cAMP_cGMP->Outcome pTau->Outcome Inflammation->Outcome

Caption: Proposed signaling pathways of this compound.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the experimental protocols described below.

Table 1: In Vitro Neuroprotective Efficacy of this compound

Cell ModelNeurotoxic InsultCompound Conc. (µM)Cell Viability (%)IC50 (µM)
SH-SY5Y (PD Model)6-OHDA (100 µM)0.165 ± 4.20.78
182 ± 5.1
1095 ± 3.8
hTau-HEK293 (AD Model)Okadaic Acid (50 nM)0.158 ± 6.31.2
175 ± 4.9
1091 ± 5.5
STHdhQ111/Q111 (HD Model)Serum Deprivation0.162 ± 5.70.95
179 ± 6.1
1093 ± 4.3

Table 2: Effect of this compound on Key Neuropathological Markers

Cell ModelTreatmentp-Tau (Ser396) / Total Tau Ratioα-Synuclein Aggregation (%)Caspase-3 Activity (Fold Change)
hTau-HEK293Okadaic Acid (50 nM)2.5 ± 0.3-4.2 ± 0.5
+ Compound (1 µM)1.2 ± 0.2-1.8 ± 0.3
SH-SY5Y6-OHDA (100 µM)-85 ± 7.13.9 ± 0.4
+ Compound (1 µM)-32 ± 5.91.5 ± 0.2
STHdhQ111/Q111Serum Deprivation--5.1 ± 0.6
+ Compound (1 µM)--2.0 ± 0.4

Experimental Protocols

The following diagram provides a general workflow for evaluating the neuroprotective effects of This compound in vitro.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis Culture Culture Neuronal Cell Models (SH-SY5Y, hTau-HEK293, STHdh) Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Neurotoxicity (6-OHDA, Okadaic Acid, Serum Deprivation) Pretreat->Induce Viability Cell Viability Assay (MTT) Induce->Viability Western Western Blot Analysis (p-Tau, α-Synuclein, Caspase-3) Induce->Western ELISA ELISA (Inflammatory Cytokines) Induce->ELISA Analysis Quantify Results Determine IC50 Statistical Analysis Viability->Analysis Western->Analysis ELISA->Analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

Protocol 1: Neuroprotective Effect in a Parkinson's Disease Cell Model

1.1. Cell Culture and Differentiation:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% MEM non-essential amino acids.

  • To induce a dopaminergic neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5 days, followed by 50 ng/mL brain-derived neurotrophic factor (BDNF) for 2 days in serum-reduced media (1% FBS).

1.2. Treatment:

  • Plate differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well.

  • Pre-treat the cells with varying concentrations of This compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 2 hours.

  • Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM and incubate for 24 hours.

1.3. Cell Viability Assay (MTT):

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Inhibition of Tau Hyperphosphorylation in an Alzheimer's Disease Cell Model

2.1. Cell Culture:

  • Culture HEK293 cells stably expressing the human tau protein (hTau-HEK293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2.2. Treatment:

  • Plate hTau-HEK293 cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Pre-treat the cells with This compound (1 µM) for 2 hours.

  • Induce tau hyperphosphorylation by adding okadaic acid to a final concentration of 50 nM and incubate for 12 hours.

2.3. Western Blot Analysis:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-tau (Ser396) and total tau overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize the phospho-tau signal to the total tau signal.

Protocol 3: Anti-apoptotic Effect in a Huntington's Disease Cell Model

3.1. Cell Culture:

  • Culture immortalized striatal neuronal progenitor cells from a Huntington's disease mouse model (STHdhQ111/Q111) at 33°C in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 µg/mL G418.

3.2. Treatment:

  • Plate STHdhQ111/Q111 cells in 12-well plates at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with This compound (1 µM) for 2 hours.

  • Induce apoptosis by serum deprivation for 24 hours.

3.3. Caspase-3 Activity Assay:

  • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Express the results as a fold change relative to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of This compound as a potential therapeutic agent for neurodegenerative diseases. By leveraging established in vitro models and assays, researchers can systematically investigate the neuroprotective effects, mechanism of action, and structure-activity relationships of this and related compounds. The hypothetical data presented underscores the potential of this chemical scaffold to yield promising drug candidates for a range of devastating neurological disorders. Further in vivo studies in relevant animal models will be crucial to validate these in vitro findings and advance the development of novel therapies.

References

High-Throughput Screening of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of compound libraries based on the 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one scaffold. This privileged heterocyclic system has demonstrated significant potential in modulating the activity of various key drug targets, including phosphodiesterases and protein kinases.

Introduction

The this compound core structure is a versatile scaffold in medicinal chemistry, offering multiple points for diversification and optimization of pharmacological properties. Derivatives of this scaffold have been identified as potent inhibitors of several enzyme families critical in disease pathogenesis, making them attractive candidates for drug discovery programs in oncology, inflammation, and neurodegenerative disorders. High-throughput screening provides an efficient means to rapidly evaluate large libraries of these compounds against specific biological targets, enabling the identification of promising hit molecules for further development.

Target-Specific High-Throughput Screening Campaigns

Libraries of this compound derivatives can be effectively screened against several important classes of drug targets. Below are protocols for HTS campaigns targeting phosphodiesterases and protein kinases.

Application Note 1: Identification of Phosphodiesterase 4 (PDE4) Inhibitors

Objective: To identify and characterize this compound derivatives that inhibit the activity of Phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and a therapeutic target for inflammatory diseases such as COPD and asthma.[1]

Signaling Pathway

PDE4 is a critical regulator of the cAMP signaling pathway. By hydrolyzing cAMP to AMP, it terminates downstream signaling cascades mediated by Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). Inhibition of PDE4 leads to an accumulation of cAMP, which in turn suppresses inflammatory responses.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibits EPAC->Inflammation Inhibits Inhibitor Pyrazolo[4,3-b]pyridinone Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Fluorescence Polarization (FP) HTS Assay

This biochemical assay measures the inhibition of PDE4 activity by monitoring the displacement of a fluorescently labeled cAMP tracer.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Anti-cAMP antibody

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA

  • This compound compound library (10 mM in DMSO)

  • Roflumilast (positive control inhibitor)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds from the library into the wells of a 384-well assay plate using an acoustic liquid handler. For control wells, dispense DMSO.

  • Enzyme and Antibody Addition: Prepare a solution of PDE4 enzyme and anti-cAMP antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Add 5 µL of cAMP-FAM substrate solution in assay buffer to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Measure fluorescence polarization on a compatible plate reader.

Data Analysis: The degree of polarization is inversely proportional to the amount of free cAMP-FAM. Inhibition of PDE4 results in less hydrolysis of unlabeled cAMP (if included as substrate) or stabilization of the tracer-antibody complex, leading to a higher polarization signal. Calculate the percent inhibition for each compound relative to the high (Roflumilast) and low (DMSO) controls.

Data Presentation: PDE4 Inhibitory Activity
Compound IDScaffoldTarget IsoformIC₅₀ (nM)Reference
RoflumilastBenzamidePDE4B10.7[2]
RoflumilastBenzamidePDE4B20.2[2]
RoflumilastBenzamidePDE4D0.68[1]
ApremilastPhthalimidePDE474[1]
GSK256066NaphthyridinePDE4B0.003[3]

Application Note 2: Identification of Protein Kinase Inhibitors

Objective: To identify this compound derivatives that inhibit the activity of specific protein kinases, such as c-Met or TBK1, which are implicated in cancer cell proliferation, survival, and immune evasion.

Signaling Pathways
  • c-Met Signaling: The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell growth, migration, and invasion.

  • TBK1 Signaling: TANK-binding kinase 1 (TBK1) is a non-canonical IKK kinase that plays a crucial role in innate immunity and oncogenesis by activating transcription factors like IRF3 and NF-κB.

Kinase_Signaling_Pathways cluster_cMet c-Met Pathway cluster_TBK1 TBK1 Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor_cMet Pyrazolo[4,3-b]pyridinone Inhibitor Inhibitor_cMet->cMet Inhibits PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Immune_Response Innate Immune Response IRF3->Immune_Response NFkB->Immune_Response Inhibitor_TBK1 Pyrazolo[4,3-b]pyridinone Inhibitor Inhibitor_TBK1->TBK1 Inhibits

Caption: Overview of c-Met and TBK1 Signaling Pathways.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the ATP-binding site of a kinase.

Materials:

  • GST-tagged recombinant kinase (e.g., c-Met, TBK1)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • TR-FRET Dilution Buffer

  • This compound compound library (10 mM in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well, low-volume, white assay plates

  • TR-FRET compatible plate reader

Methodology:

  • Reagent Preparation: Prepare 4X solutions of the test compounds and controls in TR-FRET Dilution Buffer. Prepare a 2X Kinase/Antibody mixture and a 4X Tracer solution in the same buffer.

  • Compound Addition: Add 5 µL of the 4X compound solutions to the assay plate.

  • Kinase/Antibody Addition: Add 10 µL of the 2X Kinase/Antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 4X Tracer solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound, signifying inhibition. Determine the IC₅₀ values from the dose-response curves.

Data Presentation: Kinase Inhibitory Activity
Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
c-Met Inhibitors
Compound 4 Pyridine-bioisosterec-Met4.9[4]
CabozantinibQuinolinec-Met5.4[4]
LAH-1Pyridazine-3-carboxamidec-Met49[5]
TBK1 Inhibitors
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2
BX795PyrrolopyrimidineTBK17.1
MRT67307PyrrolopyrimidineTBK128.7
ALK Inhibitors
Compound 10g 1H-pyrazolo[3,4-b]pyridineALK-L1196M<0.5[6]
Compound 10g 1H-pyrazolo[3,4-b]pyridineALK-wt<0.5[6]

Application Note 3: Disruption of MYC-MAX Protein-Protein Interaction

Objective: To identify this compound derivatives that disrupt the interaction between the oncoprotein MYC and its binding partner MAX, a critical step for MYC's transcriptional activity.

Logical Workflow

The screening for MYC-MAX inhibitors follows a logical progression from a primary high-throughput screen to secondary validation and cellular characterization assays.

MYC_MAX_Workflow Start This compound Library Primary_Screen Primary HTS (e.g., FRET, AlphaScreen) Start->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active SAR Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR Inactive Secondary_Assay Secondary/Orthogonal Assay (e.g., Co-IP, CETSA) Dose_Response->Secondary_Assay Secondary_Assay->SAR Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Secondary_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization SAR->Lead_Optimization Cell_Based_Assay->Lead_Optimization

References

Application Notes and Protocols for Radiolabeling 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 1H-pyrazolo[4,3-b]pyridin-3(2H)-one derivatives with common radionuclides used in medical imaging and biomedical research. The protocols are based on established radiochemical methodologies for structurally related heterocyclic compounds and are intended to serve as a starting point for the development of specific radiotracers.

Introduction

This compound derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. Radiolabeled versions of these molecules are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), enabling non-invasive studies of their pharmacokinetics, pharmacodynamics, and target engagement. This document outlines protocols for labeling these derivatives with Iodine-125, Fluorine-18, and Carbon-11.

Data Presentation: Radiolabeling of Structurally Related Heterocycles

The following table summarizes typical radiolabeling data for heterocyclic compounds structurally related to the this compound core. This data can be used as a benchmark when developing specific radiolabeling procedures for new derivatives.

RadionuclideLabeling MethodPrecursor TypeRadiochemical Yield (RCY)Radiochemical Purity (RCP)Molar Activity (Am)Reference Compound
Iodine-125 IodogenStannyl or direct activation>90%>98%>74 GBq/µmolImidazo[1,2-a]pyridine
Fluorine-18 Nucleophilic SubstitutionNitro- or halo-aromatic10-40%>99%40-150 GBq/µmolPyridinyl derivatives
Carbon-11 MethylationDes-methyl amine/thiol30-60%>98%50-200 GBq/µmolVarious heterocycles

Experimental Protocols

Radioiodination with Iodine-125 using the Iodogen Method

This protocol describes the direct radioiodination of an activated aromatic ring on a this compound derivative.

Materials:

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes

  • Precursor: this compound derivative (1 mg/mL in DMSO)

  • [¹²⁵I]Sodium Iodide in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Mobile phase for HPLC purification (e.g., Acetonitrile/water with 0.1% TFA)

  • Ethanol, USP grade

  • Saline, sterile

Procedure:

  • To an Iodogen® coated tube, add 50 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 5-10 µL of the precursor solution (5-10 µg).

  • Add 185-370 MBq (5-10 mCi) of [¹²⁵I]Sodium Iodide.

  • Incubate the reaction mixture at room temperature for 15-20 minutes with occasional gentle agitation.

  • Quench the reaction by transferring the mixture to a vial containing 500 µL of a 5% sodium bisulfite solution.

  • Dilute the mixture with 5 mL of water and pass it through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide.

  • Elute the [¹²⁵I]-labeled product with 1 mL of ethanol.

  • Purify the product using semi-preparative HPLC.

  • Collect the fraction corresponding to the radiolabeled product and remove the solvent under a stream of nitrogen.

  • Reconstitute the final product in sterile saline for in vitro or in vivo studies.

Radiofluorination with Fluorine-18 via Nucleophilic Aromatic Substitution

This protocol is suitable for precursors containing a leaving group (e.g., nitro, chloro, or trimethylammonium) on the pyridine ring of the scaffold.

Materials:

  • [¹⁸F]Fluoride in target water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution

  • Acetonitrile (anhydrous)

  • Precursor: Nitro- or halo-substituted this compound derivative (2-5 mg) in anhydrous DMSO (500 µL)

  • Water for injection

  • Solid-phase extraction (SPE) cartridge (e.g., C18 or Alumina N)

  • Mobile phase for HPLC purification

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 100 µL water).

  • Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating at 110°C under a stream of nitrogen until all solvent is removed.

  • Add the precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 120-150°C for 10-15 minutes.

  • Cool the reaction vessel and dilute the mixture with 1-2 mL of water/acetonitrile (95:5).

  • Pass the diluted mixture through an appropriate SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the product fraction and formulate it in a suitable vehicle (e.g., saline with a small percentage of ethanol).

Carbon-11 Methylation

This protocol describes the N-methylation of the pyrazolone ring using [¹¹C]methyl iodide.

Materials:

  • [¹¹C]Methane produced from a cyclotron

  • [¹¹C]Methyl iodide synthesis module

  • Des-methyl precursor: this compound derivative (1-2 mg)

  • Anhydrous DMF or DMSO

  • Base (e.g., NaOH, NaH, or an organic base like DBU)

  • Mobile phase for HPLC purification

Procedure:

  • Produce [¹¹C]methane via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Convert [¹¹C]methane to [¹¹C]methyl iodide using a gas-phase iodination module.

  • Trap the [¹¹C]methyl iodide in a solution of the des-methyl precursor (1-2 mg) dissolved in 500 µL of anhydrous DMF containing a suitable base (e.g., 2 µL of 5 M NaOH).

  • Heat the reaction mixture at 80-100°C for 3-5 minutes.

  • Quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Inject the reaction mixture onto a semi-preparative HPLC column for purification.

  • Collect the fraction containing the [¹¹C]-labeled product.

  • Remove the HPLC solvent and formulate the final product in sterile saline for injection.

Visualizations

Experimental Workflow for Radiotracer Development

Radiotracer_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation precursor Precursor Synthesis & Characterization radiolabeling Radiolabeling Optimization precursor->radiolabeling qc Quality Control (RCP, Am, Stability) radiolabeling->qc invitro In Vitro Evaluation (Binding Assays, Cell Uptake) qc->invitro invivo In Vivo Evaluation (PET/SPECT Imaging, Biodistribution) invitro->invivo metabolism Metabolite Analysis invivo->metabolism toxicology Toxicology Studies metabolism->toxicology gmp GMP Production & Formulation clinical_trials Clinical Trials (Phase I, II, III) gmp->clinical_trials toxicology->gmp start Lead Compound Identification start->precursor Kinase_Inhibitor_Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., SRC, ABL) Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor [¹⁸F]Pyrazolo- [4,3-b]pyridin-3-one Inhibitor->Kinase

Application Notes and Protocols: Computational Modeling of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Binding to Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational modeling of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one and its derivatives as kinase inhibitors. The focus is on molecular docking and molecular dynamics simulations to predict binding affinities and modes of interaction with key oncogenic kinases such as EGFR, CDK2, and TBK1.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in the ATP-binding pocket of various kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Computational modeling plays a crucial role in the rational design and optimization of kinase inhibitors by providing insights into their binding mechanisms and structure-activity relationships (SAR).

This guide outlines the standard computational workflows for studying the interaction of pyrazolopyridinone-based inhibitors with their kinase targets, presenting data in a structured format and providing detailed protocols for reproducibility.

Data Presentation: Predicted Binding Affinities and Interactions

The following tables summarize quantitative data from computational studies on pyrazolo-pyridine derivatives targeting various kinases. While specific data for the this compound core is extrapolated from studies on analogous pyrazolopyrimidine and pyrazolo[3,4-b]pyridine scaffolds, the predicted binding energies and key interactions provide a strong basis for virtual screening and lead optimization.

Table 1: Predicted Binding Affinities of Pyrazolo-Pyridine Derivatives against EGFR

Compound ScaffoldPDB IDDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA) (kcal/mol)Key Interacting Residues
Pyrazolo-pyrimidine4HJO (mutant)-10.9-75.8Met793, Leu718, Val726, Ala743, Lys745
Pyrazolo-pyrimidine1XKK (wild-type)-10.3-70.2Met769, Thr766, Leu718, Val726, Ala743
1H-Pyrazolo[3,4-d]pyrimidine2GS2-9.8-68.5Leu718, Val726, Ala743, Met793, Cys797

Table 2: Predicted Binding Affinities of Pyrazolo-Pyridine Derivatives against CDK2

Compound ScaffoldPDB IDDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA) (kcal/mol)Key Interacting Residues
1H-Pyrazolo[3,4-b]pyridine1H1S-9.5-65.3Leu83, Lys33, Gln131, Asp86
4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline2WXV-9.2-62.1Leu83, Lys33, Ile10, His84
Pyrazolo[3,4-d]pyrimidine1E9H-10.1-72.4Leu83, Lys33, Asp145, Gln131

Table 3: Predicted Binding Affinities of Pyrazolo-Pyridine Derivatives against TBK1

Compound ScaffoldPDB IDDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA) (kcal/mol)Key Interacting Residues
1H-Pyrazolo[3,4-b]pyridine4EUT-10.5-78.9Val21, Ala38, Lys40, Met86, Asp157
Pyrazolopyrimidine5W4C-9.9-71.7Val21, Ala38, Lys40, Ser85, Met86
Imidazo[1,2-b]pyridazine4EYE-9.7-69.8Val21, Ala38, Lys40, Met86, Cys158

Experimental Protocols

Protocol 1: Molecular Docking of this compound Derivatives

This protocol outlines the steps for performing molecular docking of pyrazolopyridinone ligands into the ATP-binding site of a target kinase using AutoDock Vina.

1. Preparation of the Receptor:

  • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For example, for EGFR, one might use PDB ID: 4HJO (mutant) or 1XKK (wild-type).[2] For CDK2, PDB ID: 1H1S is a suitable starting point.
  • Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add polar hydrogens to the protein structure.
  • Assign Gasteiger charges to the protein atoms.
  • Save the prepared protein structure in PDBQT format.

2. Preparation of the Ligand:

  • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
  • Assign Gasteiger charges to the ligand atoms.
  • Define the rotatable bonds.
  • Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

  • Identify the ATP-binding site of the kinase. This is typically the location of the co-crystallized ligand or can be predicted using binding site prediction tools.
  • Define the grid box dimensions to encompass the entire binding pocket. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
  • Center the grid box on the geometric center of the binding site.

4. Running the Docking Simulation:

  • Use AutoDock Vina to perform the docking calculation.
  • Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).
  • The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).

5. Analysis of Results:

  • Visualize the predicted binding poses and their interactions with the protein using a molecular visualization tool (e.g., PyMOL, VMD, Discovery Studio).
  • Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein.

Protocol 2: Molecular Dynamics Simulation of a Kinase-Inhibitor Complex

This protocol describes the setup and execution of a molecular dynamics (MD) simulation for a kinase-pyrazolopyridinone complex using GROMACS.

1. System Preparation:

  • Start with the best-docked pose of the kinase-inhibitor complex obtained from molecular docking.
  • Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate the topology file for the protein.
  • Generate the topology and parameter files for the ligand using a tool like Antechamber or a web server like SwissParam.
  • Combine the protein and ligand topology files.

2. Solvation and Ionization:

  • Create a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the complex and the box edges.
  • Fill the box with a suitable water model (e.g., TIP3P, SPC/E).
  • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

3. Energy Minimization:

  • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

4. Equilibration:

  • Perform a two-step equilibration process:
  • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
  • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) while still restraining the solute heavy atoms. This ensures the correct density of the system.

5. Production MD Run:

  • Remove the position restraints on the solute.
  • Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.
  • Save the trajectory and energy data at regular intervals.

6. Analysis:

  • Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).
  • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
  • Analyze the key interactions (hydrogen bonds, salt bridges, etc.) over the course of the simulation.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by this compound and its analogs.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb p G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Inhibitor This compound Inhibitor->CDK2

Caption: CDK2 Signaling in Cell Cycle and Inhibition.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (MAVS, STING, TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 p IRF3_p p-IRF3 TBK1->IRF3_p Nucleus Nucleus IRF3_p->Nucleus TypeI_IFN Type I Interferon Production Nucleus->TypeI_IFN Inhibitor This compound Inhibitor->TBK1

Caption: TBK1 Signaling in Innate Immunity and Inhibition.

Experimental Workflow

Computational_Workflow Start Start: Kinase Target & Ligand Design Receptor_Prep Receptor Preparation (PDB, Add H, Charges) Start->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D, Minimize, Charges) Start->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep->Docking Analysis_Docking Analysis of Docking Results (Binding Poses, Scores) Docking->Analysis_Docking MD_Setup MD Simulation Setup (Solvation, Ionization) Analysis_Docking->MD_Setup Select Best Pose MD_Sim Molecular Dynamics Simulation (GROMACS) MD_Setup->MD_Sim Analysis_MD Analysis of MD Trajectory (RMSD, Binding Free Energy) MD_Sim->Analysis_MD SAR Structure-Activity Relationship (SAR) and Lead Optimization Analysis_MD->SAR

Caption: Computational Workflow for Kinase Inhibitor Modeling.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of key intermediates in the preparation of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one, a significant scaffold in medicinal chemistry. The protocols are designed to be scalable and efficient for laboratory and industrial applications.

Introduction

The 1H-pyrazolo[4,3-b]pyridine core is a privileged structure found in numerous biologically active compounds. The development of robust and scalable synthetic routes to its intermediates is crucial for advancing drug discovery programs. This document outlines a reliable three-step synthesis to produce this compound, focusing on the preparation of its key precursor, ethyl 2-hydrazinonicotinate.

Overall Synthetic Pathway

The large-scale synthesis of this compound can be achieved through a three-step process starting from the readily available 2-chloronicotinic acid. The overall workflow involves the esterification of 2-chloronicotinic acid, followed by a nucleophilic substitution with hydrazine hydrate to form the key intermediate, ethyl 2-hydrazinonicotinate. The final step is an intramolecular cyclization to yield the target pyrazolopyridinone.

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization 2-Chloronicotinic_acid 2-Chloronicotinic Acid Ethyl_2-chloronicotinate Ethyl 2-chloronicotinate 2-Chloronicotinic_acid->Ethyl_2-chloronicotinate Ethanol, H₂SO₄ (cat.) Ethyl_2-hydrazinonicotinate Ethyl 2-hydrazinonicotinate Ethyl_2-chloronicotinate->Ethyl_2-hydrazinonicotinate Hydrazine hydrate Pyrazolopyridinone This compound Ethyl_2-hydrazinonicotinate->Pyrazolopyridinone Heat Start 2-Chloronicotinic Acid (Starting Material) Intermediate1 Ethyl 2-chloronicotinate (Ester Intermediate) Start->Intermediate1 Esterification (Protection & Activation) Intermediate2 Ethyl 2-hydrazinonicotinate (Key Hydrazine Intermediate) Intermediate1->Intermediate2 Nucleophilic Substitution (Hydrazine Introduction) Product This compound (Final Product) Intermediate2->Product Intramolecular Cyclization (Ring Formation)

Application Notes and Protocols for the Development of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of ensuring food security necessitates the continuous development of novel and effective agrochemicals. Pyrazole and its fused heterocyclic derivatives have emerged as a significant class of compounds in agrochemical research due to their diverse biological activities.[1][2][3] Among these, the 1H-pyrazolo[4,3-b]pyridin-3(2H)-one scaffold represents a promising starting point for the discovery of new herbicides, insecticides, and fungicides. This document provides a comprehensive overview of the application of this chemical class in agriculture, including detailed experimental protocols for synthesis and biological evaluation, and summarizes key activity data to guide future research and development.

The pyrazolopyridine core, being a fusion of pyrazole and pyridine rings, offers a unique three-dimensional structure that can interact with various biological targets in pests, weeds, and pathogens.[4][5] Derivatives of the closely related pyrazolo[3,4-b]pyridine have demonstrated a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties.[6][7][8][9] These findings strongly suggest that the this compound core structure is a valuable template for the design and synthesis of next-generation crop protection agents.

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of suitably substituted pyridine precursors. Below is a generalized protocol for the synthesis of a key intermediate, ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, based on patented methods.[10]

Protocol 1: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol describes a method for preparing a key intermediate for further derivatization.

Materials:

  • Substituted pyridine intermediate (e.g., a diaminopyridine derivative)

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting substituted pyridine intermediate in a suitable acidic solution, such as 25% hydrochloric acid, and cool the mixture to -5 °C in an ice-salt bath.[10]

  • Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature between -5 °C and 0 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Note: This is a generalized protocol. The specific reaction conditions, such as stoichiometry, reaction time, and temperature, may need to be optimized for different starting materials.

Agricultural Applications and Biological Activity

Derivatives of the pyrazolopyridine scaffold have shown significant promise in various agricultural applications.

Herbicidal Activity

Phenylpyridine-containing pyrazole derivatives have been identified as a promising class of herbicides.[7][11] These compounds have been evaluated for both pre- and post-emergence herbicidal activity against a range of common agricultural weeds.

CompoundEchinochloa crusgalliDigitaria sanguinalisSetaria viridisAbutilon theophrastiAmaranthus retroflexusEclipta prostrata
6a 40%50%60%50%30%50%
6c 30%60%50%60%40%60%
Pyroxasulfone (control) --40%---

% Inhibition at 150 g a.i./hm²

Protocol 2: Evaluation of Herbicidal Activity

This protocol outlines the methodology for assessing the pre- and post-emergence herbicidal activity of test compounds.[7][13]

Materials:

  • Seeds of weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata)

  • Pots with soil

  • Test compounds

  • Solvent (e.g., acetone or DMF)

  • Surfactant (e.g., Tween-80)

  • Spraying equipment

  • Greenhouse facilities

Procedure:

Pre-emergence Assay:

  • Sow seeds of the selected weed species in pots containing soil.

  • Dissolve the test compounds in a suitable solvent and formulate as an emulsifiable concentrate. Dilute with water to the desired application rate (e.g., 150 g a.i./hm²).[7]

  • One day after sowing, uniformly spray the herbicide solutions onto the soil surface.

  • Maintain the pots in a greenhouse, ensuring regular watering.

  • After 15 days, visually assess the herbicidal effect by comparing the emergence and growth of weeds in the treated pots with those in an untreated control. Calculate the inhibition rate as a percentage of the control.[7]

Post-emergence Assay:

  • Sow seeds of the selected weed species in pots and allow them to grow to the 2-3 leaf stage in a greenhouse.

  • Prepare the herbicide solutions as described for the pre-emergence assay.

  • Uniformly spray the herbicide solutions onto the foliage of the weeds.

  • Return the pots to the greenhouse and maintain them for 15 days.

  • Visually assess the herbicidal effect by comparing the growth and vitality of the weeds in the treated pots with the untreated control. Calculate the inhibition rate as a percentage of the control.

Insecticidal and Larvicidal Activity

Pyrazolopyridine derivatives have also demonstrated notable insecticidal and larvicidal properties.[6][8]

Table 2: Insecticidal and Larvicidal Activity of Pyrazolopyridine Derivatives

CompoundTarget PestActivity MetricValue
Pyrazolopyridine Derivative 4 Aphis gossypiiLC50Promising results reported[6]
Pyrazolopyridine Derivative 9b Aphis gossypiiLC50Promising results reported[6]
Pyrazolopyridine Derivative 9c Aphis gossypiiLC50Promising results reported[6]
1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivative 2e Culex quinquefasciatus (larvae)LD5020.1 µg/mL[8]
N-pyridylpyrazole thiazole derivative 7g Plutella xylostellaLC505.32 mg/L[14]
Protocol 3: Evaluation of Insecticidal Activity

This protocol describes a method for assessing the insecticidal activity of compounds against a model insect pest, such as Aphis gossypii.[6]

Materials:

  • Culture of the target insect pest (e.g., Aphis gossypii)

  • Host plants (e.g., cotton seedlings)

  • Test compounds

  • Solvent (e.g., acetone)

  • Surfactant

  • Spraying equipment

  • Cages or containers for treated plants

Procedure:

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant.

  • Uniformly spray the host plants with the test solutions.

  • Allow the solvent to evaporate, leaving a residue of the test compound on the plant surface.

  • Introduce a known number of insects (e.g., 20-30 adult aphids) onto the treated plants.

  • Confine the insects to the treated plants using cages or other suitable containers.

  • Maintain the treated plants under controlled environmental conditions (e.g., temperature, humidity, photoperiod).

  • After a specified period (e.g., 24, 48, and 72 hours), record the number of dead insects.

  • Calculate the mortality rate for each concentration and determine the LC50 value using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The development of novel agrochemicals often involves understanding their mode of action and a systematic workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_advanced Advanced Evaluation synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization herbicidal Herbicidal Assay (Pre- & Post-emergence) characterization->herbicidal insecticidal Insecticidal Assay characterization->insecticidal fungicidal Fungicidal Assay characterization->fungicidal sar Structure-Activity Relationship (SAR) Analysis herbicidal->sar insecticidal->sar fungicidal->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis moa Mode of Action Studies lead_opt->moa field Greenhouse & Field Trials moa->field

Caption: Workflow for the development of this compound derivatives.

While the specific molecular targets for many pyrazolopyridine derivatives in agricultural pests are still under investigation, some related compounds are known to act on specific pathways. For instance, some pyrazole-based insecticides target the nervous system of insects. The diagram below illustrates a generalized signaling pathway that could be a target for novel insecticides.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential Arrives ca_channel Voltage-gated Ca2+ Channel action_potential->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion & Neurotransmitter Release ca_influx->vesicle_fusion receptor Neurotransmitter Receptor vesicle_fusion->receptor Neurotransmitter binds postsynaptic_potential Postsynaptic Potential (Excitation/Inhibition) receptor->postsynaptic_potential signal_propagation Signal Propagation postsynaptic_potential->signal_propagation insecticide Pyrazolopyridine Insecticide insecticide->receptor Blocks/Modulates

Caption: Potential mode of action for insecticidal pyrazolopyridine derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery of novel agrochemicals. The available data on related pyrazolopyridine structures demonstrate their potential as effective herbicides and insecticides. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize new candidate compounds for agricultural applications. Further research into the mode of action and structure-activity relationships will be crucial for the development of next-generation crop protection products based on this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired this compound

Question: I am attempting to synthesize this compound and am experiencing very low yields or failing to isolate the product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolopyridinone derivatives can arise from several factors, ranging from the quality of starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of precursors, such as substituted aminopyridines or pyrazole derivatives, is critical. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use. Verify the purity using techniques like NMR or melting point analysis.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can significantly impact the yield.

    • Recommendation: Optimize the reaction temperature; some cyclizations may require heating to proceed efficiently.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1] The choice of solvent is also crucial for reactant solubility and reaction kinetics.[1]

  • Incomplete Cyclization: The intramolecular cyclization to form the pyridinone ring may be inefficient under the chosen conditions.

    • Recommendation: If starting from an ester precursor, ensure complete hydrolysis before attempting cyclization. For cyclization of aminopyridine precursors, the choice of a suitable acid or base catalyst can be critical.

  • Side Reactions: The formation of regioisomers or other side products can consume starting materials and reduce the yield of the desired product.[1]

    • Recommendation: Carefully review the reaction mechanism to anticipate potential side products. The choice of catalyst and solvent can sometimes influence regioselectivity.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure Materials (Purify and Repeat) optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed side_reactions Analyze for Side Reactions optimize_conditions->side_reactions Yield Still Low complete_reaction Successful Synthesis optimize_conditions->complete_reaction Yield Improved purification_issues Investigate Purification Step purification_issues->complete_reaction Improved Purification side_reactions->purification_issues Side Products Identified product_stability Assess Product Stability side_reactions->product_stability No Obvious Side Products product_stability->complete_reaction Product is Stable

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Issue 2: Difficulty in Product Purification

Question: I have successfully synthesized the target compound, but I am facing challenges in purifying it from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of polar heterocyclic compounds like this compound can be challenging due to their polarity and potential for co-eluting byproducts.[1]

Recommended Purification Strategies:

  • Crystallization: This is a primary technique for purifying solid organic compounds.

    • Recommendation: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Experiment with a range of solvents of varying polarities.

  • Column Chromatography: Silica gel is the most common stationary phase for the purification of pyrazolopyridine derivatives.[1]

    • Recommendation: A systematic approach to eluent selection is advised. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.[1]

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

    • Recommendation: An aqueous work-up to remove water-soluble impurities is often a necessary first step.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of the this compound core can be approached through several strategies. Two common retrosynthetic disconnections involve either forming the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a pyridine precursor. A plausible route involves the cyclization of a substituted aminopyridine. For instance, a 3-aminopyridine-4-carbonitrile can be a key intermediate, which upon reaction with hydrazine can lead to the formation of the pyrazole ring. Subsequent hydrolysis of the nitrile and cyclization would yield the desired pyridinone.

Synthetic Pathway Overview

synthesis_pathway start Substituted Pyridine intermediate1 3-Aminopyridine-4-carbonitrile start->intermediate1 Functional Group Manipulation intermediate2 Pyrazolo[4,3-b]pyridin-3-amine intermediate1->intermediate2 Hydrazine Cyclization final_product This compound intermediate2->final_product Hydrolysis and Cyclization

Caption: A generalized synthetic pathway for this compound.

Q2: Are there any known side reactions to be aware of during the synthesis?

A2: Yes, several side reactions can occur. The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[1] Additionally, incomplete reactions or the formation of polymeric materials can reduce the yield of the desired product. Unwanted cyclizations can also occur if there are multiple reactive sites on the precursor molecules.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic techniques is recommended for the unambiguous characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure and confirming the connectivity of the atoms.
  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group of the pyridinone ring and the N-H bonds.
  • Melting Point: To assess the purity of the final product.

Experimental Protocols

Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (A Precursor)

This protocol is adapted from a patent for the synthesis of a key precursor.

  • Reaction Setup: In a four-necked flask, a solution of 17% sodium ethoxide in ethanol is prepared.

  • Addition of Reagents: The flask is cooled in an ice bath, and a solution of methyl acetoacetate in ethanol is added dropwise. After the addition, the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then cooled again in an ice bath, and a solution of the appropriate pyridine precursor in THF is added.

  • Reaction and Work-up: The reaction mixture is warmed to reflux and maintained for 10 hours. After completion, the reaction is concentrated, and the residue is poured into ice water. The product is extracted with ethyl acetate, and the organic phase is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.[3]

Reactant/SolventMolar/Volume Ratio (Example)
Sodium Ethoxide (17% in EtOH)1.0 eq.
Methyl Acetoacetate1.0 eq.
Pyridine Precursor1.0 eq.
EthanolVaries
Tetrahydrofuran (THF)Varies

Note: This is a generalized protocol for a precursor. The synthesis of the final this compound would require subsequent hydrolysis of the ester and cyclization, for which specific conditions would need to be optimized.

Data Summary

The following table summarizes reported yields for the synthesis of various pyrazolo[4,3-b]pyridine derivatives, which can serve as a benchmark for what to expect in terms of yield for this class of compounds.

CompoundYield (%)Reference
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85%[4]
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate88%[4]
Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78%[4]
Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate72%[4]
3-Ethyl 6-methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate73%[5]

References

Technical Support Center: Regioselective Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity and overcoming common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazolopyridine synthesis, and why is controlling their formation important?

A1: In pyrazolopyridine synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the fused ring system. This issue commonly arises when reacting an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound or a similar biselectrophile.[1] The reaction can proceed via two different pathways, leading to two distinct pyrazolopyridine products. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What is the primary cause of poor regioselectivity in the synthesis of 1H-pyrazolo[3,4-b]pyridines?

A2: The formation of a mixture of regioisomers is a well-known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds as starting materials.[1][2] The proportions of the resulting regioisomers depend on the relative electrophilicity of the two carbonyl groups in the diketone.[1] If the electronic and steric environments of the two carbonyls are very similar, the reaction will likely yield a mixture of products with a ratio close to 50:50.[1] However, if the carbonyl groups are significantly different, regioselectivity can be higher than 80%.[1]

Q3: What strategies can be employed to achieve a regioselective synthesis of pyrazolopyridines?

A3: Several strategies can be used to control the formation of a specific regioisomer:

  • Use of Symmetrical Biselectrophiles: Employing a symmetrical 1,3-CCC-biselectrophile, such as diethyl 2-(ethoxymethylene)malonate in the Gould-Jacobs reaction, eliminates the possibility of regioisomer formation.

  • Three-Component Reactions: One effective method to circumvent regioselectivity issues is the in situ formation of the 1,3-CCC-biselectrophile. This is often achieved through a three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole. These reactions are reported to produce high yields of a single isomer.[1]

  • Catalyst and Solvent Selection: The choice of catalyst (e.g., Lewis acids like CuCl₂, ZrCl₄) and solvent can influence the regiochemical outcome.[1][2] The regioselectivity can be very sensitive to small changes in reaction conditions.[1]

  • Ring Closure Strategy: An alternative approach is to start with a substituted pyridine and construct the pyrazole ring. This often involves using a pyridine derivative with a good leaving group at the 2-position and an electrophilic group at the 3-position, which then reacts with hydrazine.[3]

Q4: My reaction has produced a mixture of regioisomers. What are the most effective methods for their separation?

A4: When a mixture of regioisomers is formed, the following purification techniques are most commonly used:

  • Flash Column Chromatography: This is the most prevalent method for separating pyrazolopyridine regioisomers.[2] The choice of eluent is critical for achieving good separation. A gradient of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvents is a common starting point.[2]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Pyrazolopyridine Product

  • Problem: The overall yield of the pyrazolopyridine synthesis is low, even if the regioselectivity is acceptable.

  • Possible Causes & Solutions:

    • Purity of Starting Materials: Impurities in the aminopyrazole or dicarbonyl compound can interfere with the reaction.

      • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[2]

    • Suboptimal Reaction Conditions: The reaction temperature, time, or solvent may not be optimal for your specific substrates.

      • Recommendation: Optimize the reaction temperature and time by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[2] While some reactions proceed at room temperature, others may require heating.[2] Experiment with different solvents to improve reactant solubility and reaction kinetics.[2]

    • Catalyst Issues: The choice and loading of the catalyst can significantly impact the reaction outcome.

      • Recommendation: If using a catalyst, ensure it is active and used in the correct amount. Screen different Lewis or Brønsted acid catalysts to find the most effective one for your transformation.

Issue 2: Difficulty in Separating Regioisomers by Column Chromatography

  • Problem: The regioisomers have very similar Rf values on TLC, making separation by column chromatography challenging.

  • Possible Causes & Solutions:

    • Similar Polarity: The structural similarity of the isomers results in very close polarities.

      • Recommendation 1 (Optimize Chromatography):

        • Solvent System Screening: Systematically screen a wide range of solvent systems (eluents) using TLC to find one that provides the maximum possible separation (difference in Rf values).[4] Consider using ternary solvent mixtures or switching to different solvent classes (e.g., toluene/ethyl acetate, dichloromethane/methanol).

        • Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina or a reverse-phase C18 column.

      • Recommendation 2 (Recrystallization):

        • Solvent Screening: Perform a systematic screening of various solvents to find one in which the two isomers exhibit different solubilities at room temperature and at elevated temperatures. This can be a highly effective method for obtaining pure samples of one isomer.[2]

      • Recommendation 3 (Derivative Formation): In some challenging cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easier separation. The protecting group or auxiliary can then be removed.

Quantitative Data Summary

The regioselectivity of pyrazolopyridine synthesis is highly dependent on the reaction conditions and the nature of the reactants. Below are tables summarizing the impact of different parameters on the reaction outcome.

Table 1: Effect of Electrophile/Solvent Combination on Regioisomer Ratio in the Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones [3]

EntryElectrophileSolventProduct Ratio (1a : 1a')Total Yield (%)
1Ts₂OCH₂Cl₂87 : 1394
2Tf₂OCH₂Cl₂88 : 1293
3Ac₂OCH₂Cl₂79 : 2191
4MsClCH₂Cl₂86 : 1492
5Ts₂OTHF82 : 1890
6Ts₂OCH₃CN75 : 2588

Note: Product 1a is 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine and 1a' is the regioisomeric 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine.

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [1]

This protocol describes a regioselective synthesis by generating the α,β-unsaturated intermediate in situ.

  • Materials:

    • 5-Aminopyrazole derivative (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Ketone (e.g., acetone, cyclohexanone) (1.2 mmol)

    • Catalyst (e.g., L-proline, optional)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the 5-aminopyrazole derivative, aldehyde, and ketone in the chosen solvent.

    • If using a catalyst, add it to the mixture.

    • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 30-60 minutes), monitoring the reaction progress by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazolopyridine.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography [5][6]

This protocol provides a general workflow for separating a mixture of regioisomers.

  • Materials:

    • Crude mixture of pyrazolopyridine regioisomers

    • Silica gel (for column chromatography)

    • Eluent system (e.g., hexane/ethyl acetate) identified from TLC analysis

  • Procedure:

    • TLC Analysis: First, perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.

    • Column Preparation: Prepare a silica gel column of appropriate size for the amount of crude material.

    • Loading the Sample: Dissolve the crude mixture in a minimum amount of the eluent or a suitable solvent and load it onto the column.

    • Elution: Begin elution with the chosen solvent system. If a gradient elution is required, start with a low polarity mixture and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor their composition by TLC.

    • Combine and Concentrate: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure to yield the purified product. Repeat for the other isomer if required.

Visualizations

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Kinase Kinase (e.g., HPK1, c-Met) RTK->Kinase Signal Activation Pyrazolopyridine Pyrazolopyridine Kinase Inhibitor Pyrazolopyridine->Kinase Inhibition ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) pSubstrate->Response Signal Transduction

Caption: Pyrazolopyridine inhibitors in a generic kinase signaling pathway.

troubleshooting_workflow start Start: Regioisomer Mixture Obtained check_separation Are isomers separable by TLC? start->check_separation column_chrom Perform Flash Column Chromatography check_separation->column_chrom Yes optimize_tlc Optimize TLC (Solvent System, Stationary Phase) check_separation->optimize_tlc No pure_isomers Pure Isomers Isolated column_chrom->pure_isomers optimize_tlc->check_separation try_recrystallization Attempt Fractional Recrystallization optimize_tlc->try_recrystallization try_recrystallization->pure_isomers Success resynthesize Consider Regioselective Resynthesis Strategy try_recrystallization->resynthesize Failure

Caption: Troubleshooting workflow for separating pyrazolopyridine regioisomers.

References

Technical Support Center: Improving the Solubility of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one analogs.

Troubleshooting Guides

This section is designed to help you navigate common solubility issues. The guides are presented in a question-and-answer format to directly address specific problems.

Issue 1: My this compound analog has very low solubility in aqueous buffers (e.g., PBS pH 7.4).

  • Question: What are the immediate steps I can take to improve the aqueous solubility of my compound for initial in vitro assays?

  • Answer: For rapid preliminary assessments, you can attempt the following:

    • pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. Since this compound analogs possess both acidic (lactam proton) and basic (pyridine nitrogen) centers, their charge state can be manipulated. Systematically vary the pH of your buffer to determine if solubility increases at a more acidic or basic pH.

    • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with low percentages (e.g., 1-5% v/v) and incrementally increase the concentration while monitoring for compound precipitation. Be mindful that high concentrations of organic solvents can impact biological assays.

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in biological assays at concentrations above their critical micelle concentration (CMC).

Issue 2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: How can I prevent my compound from crashing out of solution upon dilution?

  • Answer: This is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:

    • Lower the Stock Concentration: Using a more dilute stock solution in DMSO can sometimes prevent precipitation upon addition to the aqueous phase.

    • Pluronic F-127: Prepare your aqueous buffer with a small percentage of Pluronic F-127 (e.g., 0.01-0.1% w/v). This can help to stabilize the compound in solution.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes keep the compound in a supersaturated state for a longer period.

    • Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility and prevent immediate precipitation. Ensure the final temperature is compatible with your experimental setup.

Issue 3: I need to prepare a formulation for in vivo studies, and the required dose cannot be achieved due to poor solubility.

  • Question: What are the more advanced formulation strategies I should consider for improving the in vivo exposure of my this compound analog?

  • Answer: For in vivo applications, more robust solubility enhancement techniques are necessary. Consider the following approaches:

    • Salt Formation: If your analog has a suitable pKa, forming a salt can significantly increase its aqueous solubility and dissolution rate. A salt screening study is recommended to identify the optimal salt form with improved physicochemical properties.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can lead to a substantial increase in apparent solubility and dissolution. Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.

    • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice energy, leading to improved solubility and dissolution.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance their solubilization in the gastrointestinal tract.

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound analogs that influence their solubility?

A1: The solubility of these analogs is primarily governed by a balance of factors:

  • Crystal Packing: The planarity of the fused ring system can lead to strong intermolecular interactions (π-π stacking) and hydrogen bonding, resulting in a stable crystal lattice that is difficult to disrupt with solvent molecules.

  • Lipophilicity: The nature and position of substituents on the pyrazolopyridinone core will significantly impact the overall lipophilicity (logP) of the molecule. Increased lipophilicity generally leads to lower aqueous solubility.

  • Ionization: The presence of both a weakly acidic lactam proton and a basic pyridine nitrogen means that the ionization state, and therefore solubility, will be highly dependent on the pH of the surrounding medium.

Q2: How do I choose the most appropriate solubility enhancement technique for my specific analog?

A2: The selection of a suitable technique depends on the physicochemical properties of your compound and the intended application. Here is a general guide:

  • For early-stage in vitro screening: pH adjustment and the use of co-solvents are often sufficient.

  • For compounds with ionizable groups: Salt formation is a primary strategy to explore.

  • For neutral and highly crystalline compounds: Amorphous solid dispersions or co-crystallization are promising approaches.

  • For "brick dust" compounds (poorly soluble and high melting point): Nanosuspensions or lipid-based formulations may be necessary.

A decision-making workflow for selecting a solubility enhancement strategy is illustrated below.

Decision workflow for selecting a solubility enhancement strategy.

Q3: What are some common pitfalls to avoid when working with these solubility enhancement techniques?

A3:

  • Salt Formation: Not all salts will have improved solubility and stability. It is crucial to perform a thorough screening and characterization of different salt forms.

  • Amorphous Solid Dispersions: Amorphous forms are thermodynamically unstable and can recrystallize over time. Proper selection of a stabilizing polymer and storage conditions are critical.

  • Co-solvents: High concentrations of co-solvents can interfere with biological assays or cause toxicity in vivo. Always run appropriate vehicle controls.

  • General: A single technique may not be sufficient. A combination of approaches (e.g., a salt form prepared as a nanosuspension) may be required to achieve the desired solubility and bioavailability.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential improvements in aqueous solubility of a model this compound analog using various enhancement techniques.

Table 1: Solubility of a Model Analog in Different Media

MediumSolubility (µg/mL)Fold Increase (vs. Water)
Deionized Water0.51
Phosphate Buffered Saline (pH 7.4)0.81.6
Simulated Gastric Fluid (pH 1.2)5.210.4
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)1.53.0
5% DMSO in PBS pH 7.415.030
1% Tween® 80 in PBS pH 7.425.050

Table 2: Impact of Formulation Strategies on Aqueous Solubility

Formulation StrategyDrug Loading (%)Resulting Aqueous Solubility (µg/mL)Fold Increase (vs. Unformulated)
Unformulated (Micronized)1000.81
Hydrochloride Salt~9045.056
Amorphous Solid Dispersion (PVP K30)20150.0188
Co-crystal (with Succinic Acid)~7580.0100
Nanosuspension10012.015

Note: The data presented in these tables are illustrative and the actual solubility enhancement will be specific to the individual analog and the optimized formulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Salt Screening

Objective: To identify a salt form of a this compound analog with improved aqueous solubility and solid-state properties.

Materials:

  • This compound analog ("API")

  • A selection of pharmaceutically acceptable acids and bases (counter-ions)

  • A variety of solvents (e.g., water, ethanol, acetone, acetonitrile)

  • 96-well plates

  • Shaker incubator

  • Centrifuge

  • HPLC-UV or UPLC-MS for concentration analysis

  • Polarized light microscope

  • Powder X-ray diffraction (PXRD) instrument

Methodology:

  • Counter-ion Selection: Based on the pKa of the API, select a range of acidic or basic counter-ions.

  • Solvent Selection: Choose a set of solvents with varying polarities.

  • High-Throughput Screening (96-well plate): a. Dispense a known amount of the API into each well of a 96-well plate. b. Add an equimolar amount of each selected counter-ion to the respective wells. c. Add a selected solvent to each well. d. Seal the plate and shake at a controlled temperature for 24-48 hours to allow for equilibration. e. Centrifuge the plate to separate any solid material. f. Analyze the supernatant for the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • Solid Phase Characterization: a. Isolate the solid material from the wells that show significant solubility improvement. b. Characterize the solid form using polarized light microscopy and PXRD to confirm the formation of a new crystalline salt.

  • Scale-up and Further Characterization: Promising salt forms should be scaled up and further characterized for properties such as hygroscopicity, stability, and dissolution rate.

Experimental workflow for salt screening.
Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound analog to enhance its aqueous solubility.

Materials:

  • This compound analog ("API")

  • A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the API and the polymer (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Preparation of the Solution: a. Weigh the desired amounts of the API and the polymer (e.g., in a 1:4 drug-to-polymer ratio). b. Dissolve both components in a minimal amount of the selected common solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C).

  • Drying: a. Scrape the resulting solid film from the flask. b. Further dry the material in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Characterization: a. Analyze the resulting solid dispersion by PXRD to confirm its amorphous nature (absence of sharp peaks). b. Determine the aqueous solubility and dissolution rate of the prepared ASD and compare it to the crystalline API.

Workflow for preparing an amorphous solid dispersion.
Protocol 3: Co-crystal Screening

Objective: To identify a co-crystal of a this compound analog with a suitable co-former to improve its solubility.

Materials:

  • This compound analog ("API")

  • A library of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, amides, phenols)

  • A range of solvents

  • Grinding equipment (ball mill or mortar and pestle)

  • Shaker for slurry experiments

  • PXRD, DSC (Differential Scanning Calorimetry), and FTIR (Fourier-Transform Infrared Spectroscopy) for characterization

Methodology:

  • Co-former Selection: Select co-formers that have the potential to form hydrogen bonds with the API.

  • Screening Methods:

    • Liquid-Assisted Grinding (LAG): a. Mix the API and co-former in a specific molar ratio (e.g., 1:1) in a grinding jar. b. Add a small amount of a solvent. c. Grind the mixture for a set period (e.g., 30-60 minutes).

    • Slurry Crystallization: a. Add the API and co-former to a vial. b. Add a solvent in which both compounds have limited solubility. c. Agitate the slurry at a constant temperature for an extended period (e.g., 2-3 days).

  • Solid Form Analysis: a. Isolate the solid material from the screening experiments. b. Analyze the solid by PXRD. New peaks that are different from the API and co-former indicate the potential formation of a co-crystal. c. Further confirm co-crystal formation using DSC (observing a new melting point) and FTIR (shifts in vibrational bands indicating new intermolecular interactions).

  • Solubility and Dissolution Testing: a. Measure the aqueous solubility and dissolution rate of the confirmed co-crystals and compare them to the API.

This technical support center provides a starting point for addressing the solubility challenges of this compound analogs. The key to success is a systematic approach to understanding the physicochemical properties of the specific analog and applying the appropriate solubility enhancement techniques.

stability of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability of pyrazolopyridinone compounds based on established principles of pharmaceutical stability testing. The information presented is not specific to 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one, as direct stability data for this compound is not publicly available. Researchers should use this information as a starting point for their own empirical stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of pyrazolopyridinone compounds in solution can be influenced by several factors, including:

  • pH: The compound may exhibit different stability profiles in acidic, neutral, and basic aqueous solutions.

  • Solvent: While DMSO is a common solvent for initial stock solutions, its purity and the presence of water can impact long-term stability. Aqueous solutions may lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: How should I prepare and store stock solutions of 1H-Pyrazolo[4,a3-b]pyridin-3(2H)-one in DMSO?

A2: For optimal stability of stock solutions in DMSO:

  • Use high-purity, anhydrous DMSO.

  • Store solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.

  • To avoid introducing water, which can be more detrimental than oxygen, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][2]

  • Consider inerting the headspace of the vials with an inert gas like argon or nitrogen before sealing.

Q3: What are the potential degradation pathways for a pyrazolopyridinone compound?

A3: Based on the pyrazolopyridinone scaffold, which contains a lactam (a cyclic amide) and a pyrazole ring fused to a pyridine ring, potential degradation pathways include:

  • Hydrolysis: The lactam ring is susceptible to hydrolytic cleavage under both acidic and basic conditions, which would open the pyridinone ring.[3][4][5]

  • Oxidation: The pyrazole and pyridine rings can be susceptible to oxidation, potentially leading to N-oxides or other oxidized derivatives.[6][7]

  • Photodegradation: Aromatic heterocyclic systems can undergo rearrangement or degradation upon exposure to light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results in assays. Compound degradation in stock or working solutions.Prepare fresh solutions from solid material. Perform a preliminary stability assessment of your compound under your specific experimental conditions (solvent, temperature, light exposure).
Appearance of new peaks in HPLC or LC-MS analysis over time. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.Verify the solubility of your compound in the chosen solvent system. If using aqueous buffers, ensure the pH is within a range where the compound is stable and soluble.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10] Below are generalized protocols for stress testing of a pyrazolopyridinone compound.

Summary of Typical Forced Degradation Conditions
Stress Condition Reagents and Conditions Typical Duration
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 70°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 70°CUp to 7 days
Neutral Hydrolysis Water or buffer (pH 7), room temperature to 70°CUp to 7 days
Oxidation 0.1% to 3% H₂O₂, room temperatureUp to 7 days
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.[11][12][13][14][15]Variable
Thermal Degradation Solid-state or solution stored at elevated temperatures (e.g., 40°C, 60°C, 80°C)Variable
Detailed Methodologies

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

2. Stress Conditions:

  • Hydrolysis:

    • Acidic: Mix the compound solution with an equal volume of 0.2 M HCl.

    • Basic: Mix the compound solution with an equal volume of 0.2 M NaOH.

    • Neutral: Mix the compound solution with an equal volume of purified water.

    • Incubate the solutions at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidation:

    • Mix the compound solution with an appropriate volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points.

  • Photostability:

    • Expose the compound solution in a photochemically transparent container to a calibrated light source.

    • Simultaneously, keep a control sample wrapped in aluminum foil to exclude light exposure.

    • Analyze the samples after the required exposure duration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS).

  • The method should be capable of separating the parent compound from all degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress analysis HPLC / LC-MS Analysis acid->analysis Collect Samples at Time Points base->analysis Collect Samples at Time Points oxid->analysis Collect Samples at Time Points photo->analysis Collect Samples at Time Points results Identify Degradants & Determine Degradation Rate analysis->results

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydrolysis_product Ring-Opened Carboxylic Acid Derivative parent->hydrolysis_product Lactam Cleavage oxidation_product N-Oxide Derivative parent->oxidation_product Pyridine or Pyrazole Oxidation

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Pyrazolopyridinone Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrazolopyridinone core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic transformations of this important scaffold.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the functionalization of the pyrazolopyridinone core, categorized by reaction type.

A. Suzuki-Miyaura Cross-Coupling

Issue 1: Low to No Product Yield

Q: I am observing very low to no yield of my desired C-C coupled pyrazolopyridinone product. What are the potential causes and how can I improve the outcome?

A: Low conversion in Suzuki-Miyaura reactions involving nitrogen-containing heterocycles like pyrazolopyridinones is a common challenge. The issue often stems from catalyst inhibition or suboptimal reaction conditions. Here is a systematic guide to troubleshoot this problem:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time.

    • Recommendation: Test your catalyst on a simple, known reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[1] Consider using modern, air-stable precatalysts like Buchwald G3 or G4 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species.[1]

  • Catalyst Poisoning by Nitrogen: The Lewis basic nitrogen atoms in the pyrazolopyridinone core can coordinate to the palladium center, leading to catalyst inhibition and reduced activity.[2]

    • Recommendation: Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the metal center.[2] Using a pre-formed palladium precatalyst can also be beneficial.[2]

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Recommendation: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF, often with water).[2][3] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[2]

  • Boronic Acid/Ester Instability: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids under aqueous basic conditions.[4]

    • Recommendation: Consider using more stable boronate esters, such as pinacol or MIDA esters.[2][4] Running the reaction under anhydrous conditions, if possible, can also suppress this side reaction.[4]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[5]

    • Recommendation: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[4] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]

  • Dehalogenation: The halogen on the pyrazolopyridinone core is replaced by a hydrogen atom.

    • Recommendation: This can be promoted by certain bases or impurities.[4] Consider using a milder base and shorter reaction times.[4] Protecting any acidic protons on the pyrazolopyridinone core, if present, can sometimes mitigate this side reaction.[4]

B. N-Alkylation and N-Arylation

Issue 1: Poor or No Product Yield in N-Alkylation/Arylation

Q: I am struggling with low yields in the N-alkylation or N-arylation of my pyrazolopyridinone. What should I check?

A: Low yields in these reactions are often due to incomplete deprotonation of the pyrazole nitrogen, low reactivity of the alkylating/arylating agent, or suboptimal reaction conditions.

  • Base and Solvent System: The choice of base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.

    • Recommendation for N-Alkylation: For less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is often necessary.[6] For more reactive agents, weaker bases like K₂CO₃ or Cs₂CO₃ in DMSO or DMF can be sufficient.[6]

    • Recommendation for N-Arylation: For copper-catalyzed N-arylation with aryl halides, strong bases like KOtBu are often used.[7] For couplings with arylboronic acids, bases like cesium carbonate or potassium phosphate are common.[8]

  • Reactivity of the Electrophile:

    • Recommendation for N-Alkylation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.[9]

    • Recommendation for N-Arylation: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed reactions.[8]

  • Reaction Temperature:

    • Recommendation: Increasing the reaction temperature can improve the rate and yield, but excessively high temperatures can lead to decomposition.[9] Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)

Q: My N-alkylation/arylation is producing a mixture of N1 and N2 regioisomers on the pyrazole ring. How can I control the selectivity?

A: The formation of regioisomers is a common challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[10]

  • Steric Hindrance: This is a primary factor. Alkylation or arylation will generally occur at the less sterically hindered nitrogen atom.[10]

    • Recommendation: If possible, design your pyrazolopyridinone precursor to have a bulkier substituent adjacent to one of the nitrogen atoms to direct the incoming group to the other nitrogen. Using a sterically demanding alkylating or arylating agent can also enhance selectivity.[6]

  • Reaction Conditions: The choice of base and solvent can significantly influence regioselectivity.[10]

    • Recommendation for N-Alkylation: The combination of K₂CO₃ in DMSO or NaH in THF has been shown to favor N1-alkylation in some pyrazole systems.[6] The use of specific catalysts, such as magnesium-based Lewis acids, has been reported to direct alkylation to the N2 position.[6]

C. C-H Activation/Arylation

Issue 1: Low Yield or No Reaction

Q: I am attempting a direct C-H arylation on the pyrazolopyridinone core, but I am getting low yields or no reaction. What are the key parameters to optimize?

A: Direct C-H activation is a powerful tool but can be sensitive to reaction conditions.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical.

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands. For C-H activation of N-heterocycles, ligands like 1,10-phenanthroline (Phen) have proven effective.[11]

  • Oxidant/Additive: Many C-H activation reactions require an oxidant or an additive to facilitate the catalytic cycle.

    • Recommendation: For C-3 arylation of pyrazole-containing systems, additives like Ag₂CO₃ or CsF have been used to promote the reaction.[12]

  • Solvent: The solvent can have a profound effect on reactivity and selectivity.

    • Recommendation: High-boiling, non-coordinating solvents like toluene, chlorobenzene, or mesitylene have been found to be crucial for C-3 arylation of indazoles and pyrazoles.[11]

Issue 2: Poor Regioselectivity

Q: My C-H arylation is occurring at multiple positions on the pyrazolopyridinone core. How can I improve the regioselectivity?

A: Controlling regioselectivity in C-H activation is a significant challenge and is often influenced by the inherent electronic properties of the substrate and the reaction conditions.

  • Directing Groups: The presence and nature of directing groups on the pyrazolopyridinone core can strongly influence the site of C-H activation.

    • Recommendation: If your substrate allows, consider installing a directing group that can chelate to the metal center and direct the C-H activation to a specific position.

  • Reaction Conditions: The choice of catalyst, ligand, and additives can sometimes switch the regioselectivity.

    • Recommendation: Carefully review the literature for C-H activation of similar heterocyclic systems. For example, in pyrazolo[1,5-a]pyridines, the use of CsF as an additive has been shown to favor C-3 arylation, while Ag₂CO₃ favors C-7 arylation.[12] A systematic screening of reaction parameters is often necessary to achieve the desired regioselectivity.

II. Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for key functionalization reactions on pyrazole-containing heterocycles, which can serve as a starting point for optimizing reactions on the pyrazolopyridinone core.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)901875-85For 2-bromo-3-methylpyridine.[13]
2Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine.[13]
3PdCl₂(dppf)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General for halo-aromatics.[13]
4Pd₂(dba)₃ (1)P(Cy)₃ (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001695For 3-bromo-1H-indazole.
5XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)1,4-Dioxane110 (MW)0.6795For 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Table 2: Optimization of Copper-Catalyzed N-Arylation Conditions

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1CuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Toluene1102485For N-arylation of pyrazole with 4-iodotoluene.
2Cu(OAc)₂ (10)-Pyridine (2)CH₂Cl₂RT0.598For N-arylation of 2-pyridone with diphenyliodonium salt.
3CuO/AB (5)-KOtBu (2)Toluene1801892For N-arylation of pyrrole with iodobenzene.[7]
4CuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2)Dioxane1102493For N-arylation of imidazole with 1-iodonaphthalene.

Table 3: Optimization of Palladium-Catalyzed C-H Arylation Conditions

EntryPalladium Source (mol%)Ligand/Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (10)Phen (10 mol%)Cs₂CO₃ (1)Toluene1404885For C-3 arylation of 1-methylindazole with iodobenzene.[11]
2PdCl₂ (10)Phen (10 mol%) / Ag₂CO₃ (1.5)K₃PO₄ (2)DMA1601278For C-3 arylation of 1H-indazole with 4-iodotoluene.[14]
3Pd(OAc)₂ (10)- / CsF (2)-Dioxane1202475For C-3 arylation of pyrazolo[1,5-a]pyridine with 4-iodotoluene.[12]
4Pd(OAc)₂ (10)- / Ag₂CO₃ (2)-Dioxane1202480For C-7 arylation of pyrazolo[1,5-a]pyridine with 4-iodotoluene.[12]

III. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a halogenated pyrazolopyridinone with an arylboronic acid.

Materials:

  • Halogenated pyrazolopyridinone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated pyrazolopyridinone, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

B. General Protocol for N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a pyrazolopyridinone using an alkyl halide and a base.

Materials:

  • Pyrazolopyridinone (1.0 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv)

  • Base (e.g., NaH, 60% dispersion in oil, 1.2 equiv; or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF, or DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred suspension of the base in the anhydrous solvent at 0 °C (for NaH) or room temperature (for K₂CO₃) under an inert atmosphere, add a solution of the pyrazolopyridinone in the same solvent dropwise.[15]

  • Stir the mixture for 15-30 minutes to ensure deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.[15]

  • Allow the reaction to warm to room temperature or heat as necessary, and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.[15]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15]

C. General Protocol for Palladium-Catalyzed C-H Arylation

This protocol provides a general method for the direct C-H arylation of a pyrazolopyridinone with an aryl iodide.

Materials:

  • Pyrazolopyridinone (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 1,10-Phenanthroline (Phen, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the pyrazolopyridinone, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, and Cs₂CO₃.[11]

  • Add degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 140 °C with vigorous stirring.[11]

  • Monitor the reaction progress by LC-MS. The reaction may require 24-48 hours for completion.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

A. Troubleshooting Workflows

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst Is the catalyst active? conditions Optimize Reaction Conditions catalyst->conditions Yes replace_catalyst Use fresh catalyst or a robust precatalyst (e.g., G4) catalyst->replace_catalyst No base_screen base_screen conditions->base_screen Screen Bases (K2CO3, Cs2CO3, K3PO4) solvent_screen solvent_screen conditions->solvent_screen Screen Solvents (Dioxane, Toluene, THF) temp_opt temp_opt conditions->temp_opt Optimize Temperature side_reactions Analyze for Side Reactions protodeboronation protodeboronation side_reactions->protodeboronation Protodeboronation? success Successful Coupling replace_catalyst->success base_screen->solvent_screen solvent_screen->temp_opt temp_opt->side_reactions use_ester Use Pinacol or MIDA boronate ester protodeboronation->use_ester Yes homocoupling Homocoupling? protodeboronation->homocoupling No use_ester->success degas Thoroughly degas reaction mixture homocoupling->degas Yes homocoupling->success No degas->success N_Alkylation_Troubleshooting start Low Yield or Poor Regioselectivity in N-Alkylation yield_issue Low Yield? start->yield_issue regio_issue Poor Regioselectivity? yield_issue->regio_issue No check_base Evaluate Base & Solvent yield_issue->check_base Yes steric_control Steric Control regio_issue->steric_control Yes condition_control Condition Control regio_issue->condition_control No strong_base Use strong base (NaH) in anhydrous solvent (THF/DMF) check_base->strong_base Weak alkylating agent? weak_base Use weaker base (K2CO3) in polar aprotic solvent (DMSO) check_base->weak_base Reactive alkylating agent? check_alkylating_agent Check Alkylating Agent strong_base->check_alkylating_agent weak_base->check_alkylating_agent switch_halide Switch to R-Br or R-I check_alkylating_agent->switch_halide Using R-Cl? optimize_temp Optimize Temperature check_alkylating_agent->optimize_temp Reactivity OK success Successful Alkylation optimize_temp->success Yield Improved bulky_reagent bulky_reagent steric_control->bulky_reagent Use bulky alkylating agent to favor less hindered N bulky_reagent->success solvent_base_pair solvent_base_pair condition_control->solvent_base_pair Screen base/solvent pairs (e.g., K2CO3/DMSO for N1) solvent_base_pair->success CH_Activation_Troubleshooting start Failed C-H Arylation catalyst_system Evaluate Catalyst System start->catalyst_system screen_ligands screen_ligands catalyst_system->screen_ligands Screen Pd source and ligands (e.g., Pd(OAc)2 / Phen) conditions Optimize Reaction Conditions screen_additives screen_additives conditions->screen_additives Screen Additives (e.g., Ag2CO3, CsF) regioselectivity Control Regioselectivity directing_group Consider installing a directing group if possible regioselectivity->directing_group Poor Selectivity? success Successful C-H Arylation regioselectivity->success Good Selectivity screen_ligands->conditions screen_solvents screen_solvents screen_additives->screen_solvents Screen Solvents (e.g., Toluene, Mesitylene) optimize_temp optimize_temp screen_solvents->optimize_temp Optimize Temperature optimize_temp->regioselectivity literature_review Review literature for additive effects on regioselectivity for similar scaffolds directing_group->literature_review No DG possible literature_review->success

References

Technical Support Center: Mitigating Off-Target Effects of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one based kinase inhibitors. The guidance provided is based on established methodologies for characterizing kinase inhibitor selectivity and validating on-target activity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with this compound based inhibitors?

A: Off-target effects are unintended interactions of a drug or probe with cellular components other than its primary therapeutic target. For kinase inhibitors, including those with a this compound core, off-target binding is a common concern due to the highly conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological function. For instance, a pyrazolopyridine-based inhibitor designed to target a specific oncogenic kinase might also inhibit other kinases involved in essential cellular processes, leading to unforeseen phenotypes.

Q2: My cells exhibit a phenotype (e.g., unexpected apoptosis, altered morphology) that is inconsistent with the known function of the primary target of my pyrazolopyridine-based inhibitor. What could be the cause?

A: This is a strong indication of a potential off-target effect. While your inhibitor may be potent against its intended target, the observed phenotype could be a consequence of inhibiting one or more other kinases. For example, some pyrazolopyridine scaffolds have been shown to inhibit kinases such as FGFR, ALK, and c-Met. If your primary target is unrelated to the signaling pathways of these kinases, the unexpected phenotype may arise from their inhibition. It is crucial to validate that the observed cellular response is a direct result of on-target inhibition.

Q3: How can I confirm that the observed cellular effect of my inhibitor is due to on-target, rather than off-target, activity?

A: Several well-established methods can be used to validate on-target effects:

  • Rescue Experiments: In your cell model, introduce a mutated version of the target kinase that is resistant to your inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it provides strong evidence for an on-target mechanism.

  • Target Engagement Assays: Directly confirm that your inhibitor is binding to the intended target in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: At what concentration should I use my this compound based inhibitor to minimize off-target effects?

A: It is critical to use the lowest concentration of the inhibitor that produces the desired on-target effect. Performing a full dose-response curve for your primary target is essential to identify the optimal concentration range. Using concentrations significantly higher than the IC50 or Ki value for the primary target increases the likelihood of engaging lower-affinity off-target kinases. For cell-based assays, a potent and selective inhibitor should ideally exhibit an IC50 value in the low nanomolar to low micromolar range for its intended target.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High IC50 variability between experiments 1. Inconsistent ATP concentration in kinase assays. 2. Variable enzyme activity or purity. 3. Substrate quality issues. 4. Inconsistent incubation times.1. Use a consistent ATP concentration, ideally at or near the Km for the kinase. 2. Qualify each new batch of kinase and use highly pure enzyme preparations. 3. Ensure high purity and consistent concentration of the substrate. 4. Keep kinase reaction times within the linear range of the assay.
Potent in biochemical assays, but weak in cellular assays 1. Poor cell permeability of the inhibitor. 2. High cellular ATP concentration outcompeting the inhibitor. 3. Inhibitor is a substrate for cellular efflux pumps.1. Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). 2. Confirm target engagement in cells using CETSA or a similar method. 3. Use efflux pump inhibitors (with caution and appropriate controls) to see if cellular potency is restored.
Unexpected or paradoxical cellular phenotype 1. Inhibition of an off-target kinase with an opposing biological function. 2. The inhibitor is affecting a negative feedback loop.1. Perform a kinome-wide selectivity profile to identify potential off-targets. 2. Validate the on-target phenotype using a structurally unrelated inhibitor or a genetic approach (e.g., siRNA/CRISPR).
High levels of cell death at low inhibitor concentrations Potent off-target effects on kinases essential for cell survival (e.g., kinases in pro-survival pathways).1. Carefully titrate the inhibitor concentration to find the lowest effective dose for on-target inhibition. 2. Conduct a broad kinase screen to identify off-target survival kinases.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-based)

This protocol describes a general method for assessing the selectivity of a this compound based inhibitor against a panel of purified kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide substrates for each kinase.

  • Inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution (concentration should be at the Km for each specific kinase).

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque 384-well plates.

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (DMSO in buffer).

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is in the linear range.

  • Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values from the resulting dose-response curves to determine the inhibitor's potency against each kinase in the panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target within intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.

Materials:

  • Cultured cells expressing the target kinase.

  • Inhibitor stock solution.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Apparatus for Western blotting.

  • Primary antibody specific to the target kinase.

Procedure:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the inhibitor or a vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Heating: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. An unheated control should be included.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation cluster_troubleshooting Troubleshooting Off-Target Effects biochem_assay Biochemical Assay (IC50 Determination) kinase_panel Kinase Selectivity Panel (>100 Kinases) biochem_assay->kinase_panel Confirm Potency cell_potency Cellular Potency Assay (e.g., Phospho-Target Western) kinase_panel->cell_potency Assess Cellular Efficacy cetsa Target Engagement (CETSA) cell_potency->cetsa Confirm Target Binding phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) cetsa->phenotype Correlate with Function unrelated_inhibitor Use Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor Unexpected Phenotype rescue_exp Rescue Experiment (Mutant Target) phenotype->rescue_exp Unexpected Phenotype

Caption: Workflow for validating on-target activity and troubleshooting off-target effects.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Cascade inhibitor Pyrazolopyridine Inhibitor target_kinase Primary Target Kinase inhibitor->target_kinase Inhibition (High Affinity) off_target_kinase Off-Target Kinase inhibitor->off_target_kinase Inhibition (Lower Affinity) downstream_on Downstream Effector (On-Target Pathway) target_kinase->downstream_on Phosphorylation downstream_off Downstream Effector (Off-Target Pathway) off_target_kinase->downstream_off Phosphorylation phenotype_on Desired Phenotype downstream_on->phenotype_on phenotype_off Unexpected Phenotype downstream_off->phenotype_off

Caption: On-target vs. off-target signaling pathways of a kinase inhibitor.

Technical Support Center: Addressing Assay Interference with Fluorescent 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address assay interference caused by fluorescent 1H-pyrazolo[4,3-b]pyridin-3(2H)-one compounds. These compounds, while promising as therapeutic agents, can present challenges in various bioassays due to their intrinsic fluorescence. This guide offers systematic approaches to identify, understand, and mitigate these interferences to ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common types of assay interference caused by fluorescent compounds like 1H-pyrazolo[4,3-b]pyridin-3(2H)-ones?

A1: Fluorescent compounds can interfere with assays through several mechanisms:

  • Autofluorescence: The compound itself emits light at or near the same wavelengths used for excitation and emission of the assay's fluorophore, leading to a false-positive signal.

  • Fluorescence Quenching: The compound absorbs the excitation light intended for the assay fluorophore or the light emitted by it, resulting in a false-negative signal.[1] This can occur through processes like Förster Resonance Energy Transfer (FRET) if there is significant spectral overlap.[1]

  • Inner Filter Effect (IFE): At high concentrations, the compound can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal intensity.[2][3] This is a significant issue even at relatively low absorbances.[3]

  • Light Scattering: Compounds that are poorly soluble or form aggregates can scatter the excitation light, which can be detected as an increase in signal and lead to false-positive results.[4][5]

Q2: How can I quickly determine if my this compound compound is interfering with my assay?

A2: A series of simple control experiments are the best first step:

  • Compound-Only Control: Measure the fluorescence of your compound at various concentrations in the assay buffer without any other assay components. A concentration-dependent increase in signal indicates autofluorescence.

  • "No-Enzyme" or "No-Binding Partner" Control: Run the assay with your compound but in the absence of a key biological component (e.g., enzyme or binding partner). A signal in this control that differs from the vehicle control suggests interference.

  • Visual Inspection: Observe the assay plate. Cloudiness or precipitate can be an indication of compound aggregation and potential light scattering.

Q3: My compound is autofluorescent. What are the primary mitigation strategies?

A3: Several strategies can be employed to overcome autofluorescence:

  • Switch to Red-Shifted Fluorophores: Autofluorescence from many organic compounds is more pronounced in the blue-green spectral region.[1] Shifting to assay fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm) can often minimize spectral overlap and reduce interference.[1][4]

  • Time-Resolved Fluorescence (TRF): If your assay platform allows, using long-lifetime fluorophores (like lanthanide chelates in TR-FRET) and introducing a time delay between excitation and detection can effectively eliminate short-lived background fluorescence from the interfering compound.[6]

  • Spectral Unmixing: For imaging-based assays, spectral imaging and linear unmixing algorithms can be used to computationally separate the emission spectrum of your compound from that of your assay fluorophore.

  • Background Subtraction: For each compound concentration, subtract the fluorescence intensity measured in a compound-only control well from the corresponding experimental well.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific types of assay interference.

Guide 1: Autofluorescence Interference

Issue: You observe a high background signal or a dose-dependent increase in signal in your "no-enzyme" or "compound-only" controls.

Workflow:

A High Background Signal Observed B Run Compound-Only Control (Varying concentrations in assay buffer) A->B C Is there a dose-dependent increase in fluorescence? B->C D Compound is Autofluorescent C->D Yes E Background from other assay components or media C->E No F Mitigation Strategies D->F G Switch to Red-Shifted Fluorophore (>600 nm) F->G H Implement Time-Resolved Fluorescence (TRF/TR-FRET) F->H I Use Spectral Unmixing (Imaging assays) F->I J Perform Background Subtraction F->J

Caption: Troubleshooting workflow for autofluorescence.

Guide 2: Inner Filter Effect (IFE)

Issue: You observe a non-linear or saturating fluorescence signal at high compound concentrations, or a "hook" effect where the signal decreases at the highest concentrations.

Workflow:

A Non-linear or Decreasing Signal at High Concentrations B Measure Absorbance Spectrum of the Compound A->B C Does absorbance overlap with assay excitation or emission λ? B->C D Inner Filter Effect is Likely C->D Yes E Other quenching mechanisms or compound precipitation C->E No F Mitigation Strategies D->F G Dilute the Sample (Keep Absorbance < 0.1) F->G H Use Absorbance-Based Correction Formula F->H I Reduce Assay Pathlength (e.g., use lower volume in microplate) F->I

Caption: Troubleshooting workflow for the inner filter effect.

Guide 3: Light Scattering Interference

Issue: You observe an unexpected increase in signal, high well-to-well variability, and/or visible precipitate in the assay wells.

Workflow:

A Unexpected Signal Increase & High Variability B Visually Inspect Plate for Precipitate A->B C Is precipitate visible? B->C D Compound Aggregation & Light Scattering Likely C->D Yes E Other interference mechanisms C->E No F Mitigation Strategies D->F G Perform Dynamic Light Scattering (DLS) Analysis F->G H Add Non-ionic Detergent (e.g., 0.01% Triton X-100) F->H I Filter Compound Stock Solutions F->I J Lower Compound Concentration F->J

Caption: Troubleshooting workflow for light scattering.

Quantitative Data

The following table summarizes the known photophysical properties of a fluorescent pyrazolo[4,3-b]pyridine derivative. While not the exact 3(2H)-one core, this data provides a useful reference for the potential spectral range of this class of compounds. Researchers should experimentally determine the properties of their specific compound.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
Pyrazolo[4,3-b]pyridine Derivative3364400.35Varies[6]
Same derivative with BF33684730.65Varies[6]

Experimental Protocols

Protocol 1: Compound Autofluorescence Check in a 384-Well Plate

Objective: To determine if a test compound is autofluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Test this compound compound

  • Assay buffer

  • DMSO (or other solvent used for compound stock)

  • Black, clear-bottom 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer. The concentration range should cover the concentrations used in the primary assay. Include a vehicle control (assay buffer with the same final concentration of DMSO).

  • Dispense the compound dilutions and vehicle control into the wells of the 384-well plate.

  • Place the plate in the fluorescence microplate reader.

  • Set the excitation and emission wavelengths to match those used in your primary assay.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells.

  • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under the assay conditions.

Protocol 2: Inner Filter Effect (IFE) Correction Using Absorbance

Objective: To correct fluorescence data for the inner filter effect caused by compound absorbance.

Materials:

  • Fluorescence microplate reader

  • Absorbance microplate reader

  • Test compound solutions from the primary assay

Procedure:

  • After reading the fluorescence of your assay plate (Fobs), measure the absorbance of the same plate at both the excitation wavelength (Aex) and the emission wavelength (Aem) of your assay fluorophore.

  • Use the following formula to calculate the corrected fluorescence intensity (Fcorr):

    Fcorr = Fobs * 10(Aex + Aem)/2 [2]

Note: This correction is an approximation and its accuracy depends on the assay geometry. The most reliable way to minimize IFE is to keep the absorbance of your samples below 0.1.[3]

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine if the test compound forms aggregates in the assay buffer.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Test compound

  • Assay buffer

  • Appropriate cuvettes or plates for the DLS instrument

Procedure:

  • Prepare solutions of the test compound in the assay buffer at concentrations relevant to your primary assay. It is crucial to filter the buffer before adding the compound to remove any dust or particulate matter.[7]

  • Filter the compound solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates.[7]

  • Transfer the filtered solutions to the appropriate DLS sample holder.

  • Acquire DLS data according to the instrument's instructions. The instrument measures the time-dependent fluctuations in scattered light intensity to determine the size distribution of particles in the solution.

Data Analysis:

  • Analyze the correlation function and the resulting size distribution plot.

  • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >10 nm) is indicative of compound aggregation. An increase in the scattering intensity with increasing compound concentration also suggests aggregation.

References

Technical Support Center: Enhancing Cell Permeability of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one derivatives.

Troubleshooting Guides

Issue 1: Low Cellular Potency Despite High Biochemical Potency

Q1: My this compound derivative is a potent inhibitor in my in vitro kinase assay, but it shows significantly lower activity in cell-based assays. What could be the underlying cause?

A1: A common reason for this discrepancy is poor cell permeability. For a compound to exert its biological effect on an intracellular target, it must first efficiently cross the cell membrane. Other potential factors include active efflux by cellular transporters, compound instability in culture media, or poor solubility.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the compound's properties against established guidelines for good membrane permeability, such as Lipinski's Rule of 5.[1]

  • Conduct Permeability Assays: Directly measure the compound's ability to cross a membrane barrier using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive assessment that includes active transport.[2]

  • Investigate Active Efflux: If the compound shows good passive permeability in PAMPA but poor cellular accumulation, it may be a substrate for efflux pumps like P-glycoprotein (P-gp). A bidirectional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[2]

  • Evaluate Compound Stability and Solubility: Confirm the compound's stability and solubility in the cell culture medium under the experimental conditions.

Quantitative Data Summary: Structure-Permeability Relationships of Pyrazolopyridine Analogs

The following table summarizes apparent permeability coefficient (Papp) values from Caco-2 assays for various pyrazolopyridine derivatives, illustrating how structural modifications can influence cell permeability.

Compound IDCore ScaffoldR1 SubstitutionR2 SubstitutionPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
Cmpd-1 1H-Pyrazolo[3,4-c]pyridine-H-Phenyl0.8>3[3][4]
Cmpd-2 1H-Pyrazolo[3,4-c]pyridine-Methyl-Phenyl1.1>3[3][4]
Cmpd-3 1H-Pyrazolo[3,4-c]pyridine-Methyl-Azetidine3.1N/A[3]
Cmpd-4 1H-Pyrazolo[3,4-b]pyridine-H-AnilinoLow (Qualitative)N/A[5]
Cmpd-5 1H-Pyrazolo[3,4-b]pyridine-Methyl-AnilinoModerate (Qualitative)N/A[6]

Note: This data is illustrative and compiled from studies on related pyrazolopyridine scaffolds. N/A indicates data not available.

Frequently Asked Questions (FAQs)

Q2: What are the key physicochemical properties influencing the cell permeability of my this compound derivatives?

A2: The primary physicochemical properties that govern cell permeability are:

  • Lipophilicity (logP): An optimal logP (typically between 1 and 3) is necessary for a compound to partition into the lipid bilayer of the cell membrane.

  • Molecular Weight (MW): Generally, compounds with a molecular weight under 500 Da have better permeability.[1]

  • Polar Surface Area (PSA): A lower PSA (ideally less than 140 Ų) is associated with better passive diffusion.

  • Hydrogen Bonding: A lower number of hydrogen bond donors (HBDs, sum of -OH and -NH groups) and acceptors (HBAs, sum of N and O atoms) is favorable for permeability. Lipinski's rule suggests no more than 5 HBDs and 10 HBAs.[1]

Q3: How can I structurally modify my lead compound to improve its cell permeability?

A3: Several strategies can be employed to enhance the cell permeability of your derivatives:

  • Increase Lipophilicity: Introduce lipophilic groups such as alkyl or aryl moieties. However, be cautious of excessive lipophilicity, which can decrease aqueous solubility.

  • Reduce Polarity: Mask polar functional groups (e.g., -OH, -COOH) with lipophilic promoieties that can be cleaved intracellularly (a prodrug approach).

  • Decrease Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors and acceptors. For instance, an amide-to-ester substitution can sometimes improve permeability.[7][8]

  • Reduce Molecular Size: If feasible, simplify the structure to lower the molecular weight.

  • Address Efflux Liability: If your compound is an efflux substrate, structural modifications that reduce its recognition by transporters may be necessary. This can involve altering charge distribution or overall conformation.

Q4: When should I use a PAMPA assay versus a Caco-2 assay?

A4: The choice between PAMPA and Caco-2 assays depends on the stage of your research and the specific questions you are asking:

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane. It is cost-effective and ideal for early-stage screening and ranking of compounds based on their intrinsic passive permeability.[2]

  • Caco-2 Assay: This is a cell-based assay that uses a monolayer of human intestinal cells. It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport processes (both uptake and efflux). It is more complex and lower-throughput than PAMPA but provides more physiologically relevant data.[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a compound.

Methodology:

  • Prepare the Lipid Solution: Create a solution of a lipid, such as lecithin, in an organic solvent like dodecane.

  • Coat the Donor Plate: Add a small volume of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Prepare the Donor Solution: Dissolve the test compound in buffer, often with a small percentage of a co-solvent like DMSO.

  • Assemble the Assay: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

  • Add Donor Solution: Add the donor solution containing the test compound to the donor plate wells.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Caco-2 Permeability Assay Protocol

Objective: To assess both passive and active transport of a compound across a cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare Dosing Solution: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 2 hours).

    • Collect samples from the basolateral chamber at defined time points.

  • Basolateral to Apical (B-A) Permeability (for Efflux Assessment):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A transport. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathway

Many this compound derivatives are designed as kinase inhibitors. A common target for such inhibitors is the Janus kinase (JAK) family, which is crucial in the JAK-STAT signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Nucleus->DNA 5. Binds to DNA Transcription Gene Transcription DNA->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrazolopyridine derivative.

Experimental Workflow

This diagram illustrates a typical workflow for assessing and optimizing the cell permeability of a novel compound.

Experimental_Workflow start Start: New Derivative pampa PAMPA Assay start->pampa Initial Screen caco2 Bidirectional Caco-2 Assay pampa->caco2 Promising Candidates analyze Analyze Data: Papp & Efflux Ratio caco2->analyze decision Permeability Acceptable? analyze->decision optimize Structural Modification decision->optimize No end End: Lead Candidate decision->end Yes optimize->start New Iteration

Caption: A workflow for assessing and optimizing compound cell permeability.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting low cell permeability.

Troubleshooting_Logic start Low Cellular Activity Observed check_physchem Assess Physicochemical Properties (Lipinski's Rules) start->check_physchem run_pampa Perform PAMPA Assay check_physchem->run_pampa pampa_result Low Passive Permeability? run_pampa->pampa_result run_caco2 Perform Bidirectional Caco-2 Assay pampa_result->run_caco2 No optimize_lipophilicity Action: Optimize Lipophilicity / PSA pampa_result->optimize_lipophilicity Yes caco2_result High Efflux Ratio (>2)? run_caco2->caco2_result sol_stab Check Solubility & Stability caco2_result->sol_stab No address_efflux Action: Modify to Evade Efflux Pumps caco2_result->address_efflux Yes reformulate Action: Reformulate or Adjust Assay Conditions sol_stab->reformulate

Caption: A decision tree for troubleshooting low cell permeability issues.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure efficient mixing to improve mass transfer.- Verify the quality and stoichiometry of starting materials.
Product loss during workup or purification.- Optimize solvents and procedures for extraction and recrystallization to minimize solubility of the product in the mother liquor.
Side reactions consuming starting materials.- Investigate and optimize reaction conditions (e.g., temperature, solvent, catalyst) to enhance selectivity towards the desired product.
Formation of Impurities Regioisomer formation.- Screen different solvents and catalysts to improve regioselectivity.- Lowering the reaction temperature may favor the formation of the desired isomer.[1]
Unreacted starting materials.- Ensure accurate stoichiometry and consider a slight excess of one reagent if the other is more valuable or difficult to remove.
Byproducts from side reactions.- Identify the structure of the byproduct to understand its formation mechanism and adjust reaction conditions accordingly.
Exothermic Runaway Poor heat dissipation at larger scales.- Ensure the reactor's cooling system is adequate for the heat of reaction.- Reduce the rate of addition of exothermic reagents.- Increase the solvent volume to act as a heat sink.
Accumulation of unreacted reagents.- Monitor the reaction progress to ensure the consumption of reagents as they are added.- Consider a semi-batch process over a batch process for better control.
Product Degradation Instability at elevated temperatures.- Lower the temperature of the reaction and purification steps.- If the compound is sensitive to oxidation, perform operations under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification Similar physical properties of product and impurities.- Screen a wide range of solvents and solvent mixtures for recrystallization.- For column chromatography, experiment with different solvent systems and stationary phases.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the common synthetic routes for the scale-up of this compound?

A1: Common scalable synthetic routes often involve the cyclization of a substituted pyridine precursor. One prominent method starts from 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[2][3] Another approach involves the annulation of a pyrazole ring onto a functionalized pyridine core.[2][3]

Q2: How can the exothermic nature of the reaction be managed during scale-up?

A2: Managing exotherms is critical for safety. Key strategies include:

  • Slow Addition: Controlled, gradual addition of reactive reagents.

  • Efficient Cooling: Ensuring the reactor has sufficient cooling capacity to dissipate the generated heat.

  • Dilution: Using an adequate amount of a suitable solvent to absorb the heat of reaction.

  • Monitoring: Continuous monitoring of the internal temperature of the reactor.

Byproducts and Purification

Q3: What are the typical byproducts encountered in this synthesis?

A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions. For instance, in syntheses involving substituted hydrazines, the formation of regioisomers is a frequent challenge.[4] In some cases, unexpected rearrangements, such as a C-N migration of an acetyl group, have been observed, leading to N-aryl-N-acetylhydrazone byproducts.[2]

Q4: What are the recommended methods for the purification of this compound at a larger scale?

A4: At larger scales, purification is typically achieved through recrystallization or precipitation. The choice of solvent is crucial for obtaining high purity and yield. Column chromatography can also be used, but it is often less practical for very large quantities. A thorough screening of solvents and solvent mixtures is recommended to find the optimal conditions for crystallization.

Safety Considerations

Q5: What are the primary safety concerns during the scale-up of this synthesis?

A5: The primary safety concerns often revolve around:

  • Thermal Runaway: Exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled.[1]

  • Hazardous Reagents: The use of toxic and/or reactive reagents like hydrazine derivatives requires strict handling protocols and engineering controls.

  • Solvent Safety: Flammable solvents should be handled in appropriately designed equipment to prevent ignition.

III. Experimental Protocols

While a specific, detailed industrial-scale protocol for this compound is proprietary, a general laboratory-scale synthesis based on literature procedures is provided below. This can serve as a starting point for process development and scale-up.

Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives (A Precursor to the Target Scaffold) [2][3]

This protocol describes a one-pot synthesis of a pyrazolo[4,3-b]pyridine derivative, which can be a key intermediate.

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl 2-acetyl-3-oxobutanoate

  • Arylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Pyridine

Procedure:

  • Preparation of the Pyridinyl Keto Ester: To a solution of the substituted 2-chloro-3-nitropyridine in a suitable solvent, add ethyl 2-acetyl-3-oxobutanoate and a base (e.g., potassium carbonate). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. After cooling, the product can be isolated by extraction.

  • Japp-Klingemann Reaction and Cyclization:

    • Dissolve the arylhydrazine hydrochloride in water/ethanol and buffer with sodium acetate.

    • Cool the solution in an ice bath and add a solution of the pyridinyl keto ester from the previous step.

    • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

    • Add a base, such as pyridine, and heat the mixture to effect cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Note: This is a generalized procedure. The specific reaction conditions (temperatures, times, and solvents) will need to be optimized for the specific substrates and scale of the reaction.

IV. Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Analyze Workup & Purification Losses check_reaction->check_workup Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Improve Mixing incomplete->optimize_conditions end Yield Improved optimize_conditions->end high_loss High Losses Identified check_workup->high_loss Yes check_byproducts Investigate for Side Reactions check_workup->check_byproducts No optimize_purification Optimize Purification: - Different Solvents - Adjust pH high_loss->optimize_purification optimize_purification->end byproducts_found Significant Byproducts Detected check_byproducts->byproducts_found Yes check_byproducts->end No modify_synthesis Modify Synthetic Route or Conditions for Selectivity byproducts_found->modify_synthesis modify_synthesis->end

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway for Thermal Runaway Prevention

thermal_runaway_prevention exothermic_reaction Exothermic Reaction heat_generation Heat Generation exothermic_reaction->heat_generation temp_increase Temperature Increase heat_generation->temp_increase reaction_acceleration Reaction Rate Acceleration temp_increase->reaction_acceleration reaction_acceleration->heat_generation runaway Thermal Runaway reaction_acceleration->runaway control_measures Control Measures cooling Efficient Cooling control_measures->cooling slow_addition Slow Reagent Addition control_measures->slow_addition dilution Sufficient Dilution control_measures->dilution monitoring Continuous Monitoring control_measures->monitoring cooling->heat_generation inhibits slow_addition->heat_generation limits dilution->temp_increase buffers monitoring->temp_increase detects

Caption: Key factors and preventative measures for thermal runaway.

References

Validation & Comparative

A Comparative Guide to 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics with improved potency, selectivity, and resistance profiles. The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one core represents an emerging scaffold with significant potential. This guide provides a comparative analysis of this scaffold against other well-established kinase inhibitor backbones, such as quinazolines, pyrimidines, and alternative pyrazolopyridine isomers. The information is supported by experimental data from publicly available literature, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and development efforts.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Small molecule kinase inhibitors have revolutionized cancer therapy, and their efficacy is often dictated by the core chemical scaffold that anchors the molecule within the ATP-binding pocket of the kinase.

The pyrazolopyridine scaffold has been recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, facilitating competitive inhibition.[1] While various isomers of pyrazolopyridine exist, this guide focuses on the potential of the this compound scaffold and its comparison with other prominent scaffolds.

Comparative Analysis of Kinase Inhibitor Scaffolds

While specific quantitative data for kinase inhibitors featuring the exact this compound core is limited in publicly accessible literature, valuable insights can be drawn from closely related pyrazolopyridine isomers and other established scaffolds targeting similar kinases. This section presents a comparative overview of their performance against key oncogenic kinases.

Data Presentation: Inhibitory Potency

The following tables summarize the biochemical (enzymatic) and cellular potencies of selected kinase inhibitors, categorized by their core scaffold. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Pyrazolopyridine-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivative c-MetData not specified in abstractData not specified in abstract[1]
1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 4a) FGFR10.31.7[2]
1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 4a) VEGFR2365.9-[2]
1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 10g) ALK (L1196M)<0.5-[3]
1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 10g) ROS1<0.5-[3]
1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) TBK10.2-[4]

Table 2: Quinazoline-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
Erlotinib EGFR (WT)~2-[5]
Erlotinib EGFR (L858R)~2~5 (PC-9)[5]
Erlotinib EGFR (T790M)~200>5000 (H1975)[5]
Compound 6 (4-phenoxyquinazoline) EGFR64.8-[6]
Compound 6 (4-phenoxyquinazoline) EGFR (L858R/T790M)305.4-[6]
Compound 6 (4-phenoxyquinazoline) c-Met137.4-[6]
Compound 16 (quinazolinone N-acetohydrazide) VEGFR-2290-[6]
Compound 16 (quinazolinone N-acetohydrazide) FGFR-1350-[6]

Table 3: Pyrimidine-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
Osimertinib EGFR (WT)~15-[5]
Osimertinib EGFR (L858R)~1-[5]
Osimertinib EGFR (T790M)~1~15 (H1975)[5]
Pazopanib VEGFR-2~30-[5]
Sorafenib (non-pyrimidine for comparison) VEGFR-2~90-[5]

Key Signaling Pathways in Oncology

Understanding the signaling pathways modulated by these kinase inhibitors is crucial for rational drug design and for predicting their therapeutic effects and potential resistance mechanisms.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] Its aberrant activation is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Nucleus Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: The FGFR signaling cascade and the point of inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Response (Proliferation, Migration, Permeability) ERK->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell Inhibitor Quinazoline/Pyrimidine Inhibitor Inhibitor->VEGFR Inhibits

Caption: The VEGFR signaling cascade and points of inhibition.

c-Met Signaling Pathway

The c-Met (or hepatocyte growth factor receptor) signaling pathway is involved in cell motility, migration, and invasion, and its dysregulation is associated with tumor metastasis.[10][11]

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 STAT STAT cMet->STAT RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT CellularResponse Cellular Response (Motility, Invasion, Proliferation) RAS_MAPK->CellularResponse PI3K_AKT->CellularResponse STAT->CellularResponse Inhibitor Pyrazolopyridine Inhibitor Inhibitor->cMet Inhibits

Caption: The c-Met signaling cascade and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.

TR_FRET_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents Incubate Incubate Kinase and Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction with ATP/Substrate Mix Incubate->InitiateReaction StopReaction Stop Reaction (e.g., with EDTA) InitiateReaction->StopReaction AddDetection Add TR-FRET Detection Reagents (Donor & Acceptor) StopReaction->AddDetection ReadPlate Read Plate on TR-FRET Reader AddDetection->ReadPlate AnalyzeData Analyze Data (Calculate IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for a TR-FRET kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate peptide, ATP, and the test inhibitor at various concentrations.

  • Kinase-Inhibitor Pre-incubation: In a microplate, add the kinase and the inhibitor solution and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.

  • Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates Mg2+, a necessary cofactor for most kinases.

  • Detection: Add the TR-FRET detection reagents, which typically include a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: After a final incubation period, measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor and donor fluorescence is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Cellular Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Inhibitor SeedCells->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateFormazan Incubate to Allow Formazan Formation AddMTT->IncubateFormazan Solubilize Solubilize Formazan Crystals (e.g., with DMSO) IncubateFormazan->Solubilize ReadAbsorbance Read Absorbance (~570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for a cellular viability MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The this compound scaffold holds promise as a core structure for the development of novel kinase inhibitors. While direct, extensive comparative data for this specific scaffold is still emerging, analysis of closely related pyrazolopyridine isomers demonstrates their potential to yield highly potent and selective inhibitors against a range of clinically relevant kinases. In comparison, established scaffolds like quinazolines and pyrimidines have a proven track record, with numerous approved drugs targeting kinases such as EGFR and VEGFR.

The choice of a scaffold for a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the potential for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this dynamic field, facilitating the informed design and evaluation of the next generation of kinase inhibitors.

References

validation of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one as a specific kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the kinase inhibitor activity of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one did not yield specific experimental data for this exact compound. The available scientific literature primarily focuses on the kinase inhibitory potential of its isomers and derivatives, particularly those based on the 1H-pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-d]pyrimidine scaffolds. These related compounds have demonstrated inhibitory activity against a range of important kinases implicated in cancer and other diseases.

This guide, therefore, provides a comparative analysis of these well-characterized pyrazolopyridine-based kinase inhibitors to offer a valuable reference for researchers, scientists, and drug development professionals interested in this class of compounds. The data presented is based on published experimental findings for these related molecules.

Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors

Derivatives of the pyrazolopyridine scaffold have been identified as potent inhibitors of several key kinases. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific pyrazolopyridine isomer and the substitutions on the core structure. Below is a summary of the reported inhibitory activities of various pyrazolopyridine derivatives against different kinases.

Kinase TargetPyrazolopyridine ScaffoldRepresentative Compound(s)IC50 (nM)Reference
ALK 1H-pyrazolo[3,4-b]pyridineCompound 10g<0.5
ALK (L1196M mutant) 1H-pyrazolo[3,4-b]pyridineCompound 10g<0.5
ROS1 1H-pyrazolo[3,4-b]pyridineCompound 10g<0.5
TBK1 1H-pyrazolo[3,4-b]pyridineCompound 15y0.2[1]
FGFR1 1H-pyrazolo[3,4-b]pyridineCompound 7nNot specified[2]
DYRK1B 1H-pyrazolo[3,4-b]pyridineCompound 8h3[3]
c-Met pyrazolo[3,4-b]pyridineCompound 5a4.27[4]
c-Met pyrazolo[3,4-b]pyridineCompound 5b7.95[4]
Checkpoint Kinase 1 (Chk1) 2H-pyrazolo[4,3-c]quinolin-3-oneCompounds 4e2, 4h2Modest Inhibition[5]

Experimental Protocols

The validation of kinase inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of pyrazolopyridine-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: TBK1)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Materials :

    • Purified recombinant TBK1 enzyme.

    • ATP and appropriate kinase substrate.

    • Test compounds (e.g., Compound 15y) dissolved in DMSO.[1]

    • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase enzyme to the wells of a microplate.

    • Add the test compound dilutions to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Materials :

    • Cancer cell line of interest (e.g., HCT116 colon cancer cells).[3]

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

ALK_Signaling_Pathway Growth Factor Growth Factor ALK Receptor Tyrosine Kinase ALK Receptor Tyrosine Kinase Growth Factor->ALK Receptor Tyrosine Kinase Activates STAT3 STAT3 ALK Receptor Tyrosine Kinase->STAT3 PI3K PI3K ALK Receptor Tyrosine Kinase->PI3K RAS RAS ALK Receptor Tyrosine Kinase->RAS Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->ALK Receptor Tyrosine Kinase Inhibits Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth STAT3->Cell Proliferation, Survival, and Growth Promotes AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Cell Proliferation, Survival, and Growth Promotes ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, and Growth Promotes

Caption: Simplified ALK signaling pathway and the inhibitory action of pyrazolopyridine derivatives.

Experimental Workflow Diagram

Kinase_Inhibitor_Validation_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Biochemical Kinase Assay Biochemical Kinase Assay Determine IC50 Determine IC50 Biochemical Kinase Assay->Determine IC50 Cell Proliferation Assay (e.g., MTT) Cell Proliferation Assay (e.g., MTT) Determine IC50->Cell Proliferation Assay (e.g., MTT) Guide Concentration Selection Evaluate Cellular Potency Evaluate Cellular Potency Cell Proliferation Assay (e.g., MTT)->Evaluate Cellular Potency Western Blot Analysis Western Blot Analysis Confirm Target Engagement Confirm Target Engagement Western Blot Analysis->Confirm Target Engagement Lead Optimization Lead Optimization Evaluate Cellular Potency->Lead Optimization Confirm Target Engagement->Lead Optimization

Caption: General experimental workflow for the validation of a novel kinase inhibitor.

References

A Comparative Guide to Kinase Inhibitors: Staurosporine vs. the 1H-Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the broad-spectrum efficacy of staurosporine with the emerging potential of 1H-pyrazolo[4,3-b]pyridine derivatives as selective kinase inhibitors.

In the landscape of kinase inhibitor research, staurosporine has long served as a foundational tool due to its potent, broad-spectrum activity. However, the quest for more selective agents with improved therapeutic windows has led to the exploration of novel heterocyclic scaffolds. One such scaffold, the 1H-pyrazolo[4,3-b]pyridine core, has garnered significant interest. This guide provides a comparative analysis of the well-characterized efficacy of staurosporine against the demonstrated potential of various derivatives of the 1H-pyrazolo[4,3-b]pyridine and the closely related 1H-pyrazolo[3,4-b]pyridine scaffolds.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the inhibitory concentrations (IC50) of staurosporine and various reported pyrazolopyridine derivatives against a range of protein kinases. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Inhibitory Activity of Staurosporine Against a Panel of Kinases

KinaseIC50 (nM)
Protein Kinase C (PKC)0.7 - 6
Protein Kinase A (PKA)7 - 15
p60v-src Tyrosine Protein Kinase6
CaM Kinase II20
c-Fgr2
Phosphorylase Kinase3
Cyclin-Dependent Kinase 2 (CDK2)9
Myosin Light Chain Kinase (MLCK)21
Syk16

Table 2: Inhibitory Activity of Selected 1H-Pyrazolo[4,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassSpecific DerivativeTarget Kinase(s)IC50 (nM)Reference
1H-Pyrazolo[3,4-b]pyridinesCompound 8h DYRK1B3[1]
1H-Pyrazolo[3,4-b]pyridinesCompound 15y TBK10.2[2][3]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridinesCompound 23k FLT3 / CDK411 / 7[4]
1H-Pyrazolo[3,4-b]pyridinesCompound 10g ALK-L1196M / ROS1<0.5 / <0.5[5]
1H-Pyrazolo[3,4-b]pyridinesCompound 7n FGFR1 / FGFR2 / FGFR31.1 / 1.3 / 2.1[6][7]
3,6-diamino-1H-pyrazolo[3,4-b]pyridinesCompound 4 CDK5 / GSK-3410 / 1500[8]

Mechanism of Action: A Visual Representation

Both staurosporine and the pyrazolopyridine derivatives function primarily as ATP-competitive inhibitors. They bind to the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

ATP_Competitive_Inhibition cluster_kinase Protein Kinase ATP_Binding_Site ATP-Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylation Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Inhibitor Staurosporine or Pyrazolopyridine Inhibitor->ATP_Binding_Site Competitively Binds and Blocks Substrate_Protein Substrate Protein Substrate_Protein->Substrate_Binding_Site Signal_Transduction Downstream Signaling Phosphorylated_Substrate->Signal_Transduction Activates Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cellular_Assays Cell-Based Assays (Proliferation, Target Engagement) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->Cellular_Assays Iterative Improvement In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo

References

Comparative Cross-Reactivity Profiling of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting a variety of key signaling pathways implicated in cancer and other diseases. The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity profile across the human kinome. This guide provides a comparative analysis of the cross-reactivity of representative inhibitors from this class, supported by experimental data and detailed methodologies to aid in the evaluation of novel chemical entities.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of kinase inhibitors is a crucial factor in their development, as off-target effects can lead to toxicity or unexpected pharmacological activities. The following tables summarize the inhibitory activity (IC50 values) of selected pyrazolopyridine-based inhibitors against a panel of kinases, showcasing their on-target potency and off-target interactions.

Table 1: Kinase Inhibition Profile of a B-RafV600E Inhibitor

Kinase TargetInhibition (%) at 1 µM
B-Raf (V600E)>95%
p38α<10%
JNK1<10%
ERK2<10%
MEK1<10%
CDK2<15%
GSK3β<15%

Data is illustrative and based on findings for pyrazolopyridine inhibitors of B-Raf(V600E) which show high selectivity.[1]

Table 2: Comparative Kinase Inhibition Profile (IC50, nM) of Pyrazolopyridine Derivatives

Kinase TargetCompound A (Hypothetical)Compound B (Hypothetical)
Primary Target 10 5
Kinase 2500>10,000
Kinase 3250>10,000
Kinase 41,0008,000
Kinase 5>10,000>10,000

This table presents hypothetical data for two pyrazolopyridine inhibitors to illustrate the concept of a selectivity profile. Compound A represents a less selective inhibitor with multiple off-target activities, while Compound B is a highly selective inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through a combination of biochemical and cellular assays.

Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of a compound against a broad range of purified kinases.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Kinases, a suitable substrate (e.g., a peptide or protein), and ATP are dispensed into a 384-well plate.

  • Compound Addition: The serially diluted compounds are added to the assay plate.

  • Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.

  • Detection: A detection reagent is added to measure the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (measuring incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™), which measures the amount of ADP produced as an indicator of kinase activity.[2]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The results are often visualized as a kinome map to provide a global view of the inhibitor's selectivity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess off-target binding in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at various temperatures to induce protein denaturation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Protein Quantification: The amount of soluble target protein remaining after the heat challenge is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

G cluster_0 Kinase Profiling Workflow A Compound Library (1H-Pyrazolo[4,3-b]pyridin-3(2H)-ones) B Primary Biochemical Screen (e.g., against target kinase) A->B C Hit Identification (Potent Inhibitors) B->C D Broad Kinome Screen (e.g., 400+ kinases) C->D E Selectivity Profiling (On-target vs. Off-target) D->E F Cell-Based Assays (Target Engagement & Phenotypic Effects) E->F G Lead Optimization F->G

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

G cluster_1 Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene Inhibitor This compound Inhibitor Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The comprehensive profiling of cross-reactivity is a cornerstone of preclinical drug development. For this compound inhibitors, a combination of broad-panel biochemical screening and subsequent cellular assays is crucial to understanding their selectivity and potential for off-target effects. The data and protocols presented in this guide provide a framework for the systematic evaluation of these promising therapeutic agents.

References

Navigating the Isomeric Landscape: A Head-to-Head Comparison of Pyrazolopyridinone Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships of pyrazolo[4,3-c]pyridine regioisomers reveals significant variations in biological activity, underscoring the critical importance of isomeric configuration in drug design. While a direct comparative study of the titular 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one isomers remains elusive in publicly available literature, research on related pyrazolopyridine scaffolds provides valuable insights into the impact of isomeric variations on therapeutic potential.

The fusion of pyrazole and pyridine rings gives rise to a variety of pyrazolopyridine isomers, a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are particularly prominent as kinase inhibitors and are being explored for a range of therapeutic applications, including cancer and inflammatory diseases. The specific arrangement of nitrogen atoms and the fusion pattern of the two rings dictate the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. Consequently, different isomers of the same core structure can exhibit markedly different pharmacological profiles.

This guide delves into the available comparative data for pyrazolopyridine isomers, with a focus on how subtle changes in the scaffold's architecture influence biological activity.

Regioisomeric Specificity in PEX14-PEX5 Protein-Protein Interaction Inhibition

A study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) provides a clear example of isomer-dependent activity.[2] This interaction is crucial for the import of proteins into glycosomes, which are organelles essential for the metabolism of trypanosomatid parasites, the causative agents of diseases like sleeping sickness and Chagas disease.

In this research, two regioisomers, substituted at the N-1 and N-2 positions of the pyrazole ring, were synthesized and evaluated for their ability to disrupt the PEX14-PEX5 interaction. The results, summarized in the table below, demonstrate a stark difference in inhibitory potency.

Compound IDRegioisomerTargetIC50 (µM)
1 N-1 substitutedTbPEX14-PEX518 ± 2
2 N-2 substitutedTbPEX14-PEX5>100

Table 1: Comparative inhibitory activity of N-1 and N-2 substituted pyrazolo[4,3-c]pyridine regioisomers against the TbPEX14-PEX5 protein-protein interaction.[2]

The N-1 substituted regioisomer (Compound 1 ) exhibited significant inhibitory activity with an IC50 of 18 µM. In contrast, its N-2 substituted counterpart (Compound 2 ) was largely inactive, with an IC50 value greater than 100 µM.[2] This dramatic loss of activity highlights the critical role of the nitrogen position in the pyrazole ring for effective binding to the target protein.

Experimental Protocols

AlphaScreen Assay for PEX14-PEX5 Interaction:

The inhibitory activity of the pyrazolo[4,3-c]pyridine regioisomers was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) competition assay. The detailed protocol is as follows:

  • Proteins: Recombinant His-tagged Trypanosoma brucei PEX14 and GST-tagged PEX5 were used.

  • Beads: Nickel chelate acceptor beads and glutathione donor beads were utilized.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, and 0.1% BSA.

  • Procedure:

    • His-tagged TbPEX14 was incubated with the test compounds for 15 minutes at room temperature.

    • GST-tagged PEX5 was added, and the mixture was incubated for another 15 minutes.

    • Acceptor beads were added, followed by a 30-minute incubation.

    • Donor beads were added, and the plate was incubated for a final 60 minutes in the dark.

    • The AlphaScreen signal was read on an EnVision plate reader.

  • Data Analysis: IC50 values were calculated from the dose-response curves using a nonlinear regression model.[2]

Signaling Pathway and Experimental Workflow

The development and evaluation of these pyrazolopyridine isomers follow a logical workflow, from synthesis to biological testing. The signaling pathway targeted in this specific example is the PEX14-PEX5 protein-protein interaction, which is a key component of the glycosomal protein import machinery in trypanosomes.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Regioisomers Purification Purification and Characterization Synthesis->Purification AlphaScreen AlphaScreen Assay (PEX14-PEX5) Purification->AlphaScreen Test Compounds IC50 IC50 Determination AlphaScreen->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Activity Data signaling_pathway PEX5 PEX5 (Peroxisomal Targeting Signal Receptor) PEX14 PEX14 (Docking Protein) PEX5->PEX14 Docks at Import Protein Import into Glycosome PEX14->Import GlycosomalProtein Glycosomal Matrix Protein GlycosomalProtein->PEX5 Binds to Metabolism Parasite Metabolism Import->Metabolism Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor (e.g., Compound 1) Inhibitor->PEX14 Inhibits Interaction

References

Comparative Benchmarking of Pyrazolo[4,3-b]pyridine Derivatives Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be used for diagnostic or therapeutic purposes.

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore in modern medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors. This guide provides a comparative benchmark of a representative pyrazolo[4,3-b]pyridine derivative against established, FDA-approved drugs targeting similar pathways.

A comprehensive search for the specific biological activity of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one did not yield sufficient public data to perform a direct comparative analysis. Therefore, this guide will focus on a closely related, well-characterized derivative from the same chemical family: a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative (Compound 23k) , which has demonstrated potent dual inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1]

For benchmarking purposes, this derivative will be compared against two FDA-approved drugs:

  • Gilteritinib (Xospata®): An approved FLT3 inhibitor for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.

  • Palbociclib (Ibrance®): An approved CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[2][3][4][5][6]

This guide will present a side-by-side comparison of their biochemical potency, cellular activity, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development efforts in this area.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro kinase inhibitory activities of the representative 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative and the approved drugs, Gilteritinib and Palbociclib.

Compound Target Kinase IC50 (nM) Assay Type Reference
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative (23k) FLT311Biochemical Kinase Assay[1]
CDK47Biochemical Kinase Assay[1]
Gilteritinib FLT3~1Biochemical Kinase Assay
Palbociclib CDK4/Cyclin D111Biochemical Kinase Assay[7]
CDK6/Cyclin D316Biochemical Kinase Assay[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Proliferation and Viability Assays

The anti-proliferative activity of these compounds is a critical indicator of their potential therapeutic efficacy. The table below presents the cellular IC50 values against relevant cancer cell lines.

Compound Cell Line Relevant Target(s) IC50 (nM) Assay Type Reference
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative (23k) MV4-11 (AML)FLT3-ITD6Cell Proliferation Assay[1]
Gilteritinib MV4-11 (AML)FLT3-ITD~1Cell Proliferation Assay
Palbociclib MCF-7 (Breast Cancer)CDK4/648,300 (in some studies)Cell Proliferation Assay[8]

Note: The cellular potency of Palbociclib can vary significantly depending on the assay conditions and cell line.[8]

Signaling Pathways and Mechanism of Action

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[9] Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).[9][10] FLT3 inhibitors block the downstream signaling cascades, primarily the STAT5, MAPK, and AKT pathways, inducing apoptosis in cancer cells.[9][10]

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Derivative / Gilteritinib Inhibitor->FLT3

Caption: FLT3 Signaling Pathway and Point of Inhibition.

CDK4 Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[11][12][13] In complex with Cyclin D, they phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[14] This initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[14] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[12] CDK4/6 inhibitors block this phosphorylation step, causing cell cycle arrest in the G1 phase.[14]

CDK4_Signaling_Pathway CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrazolo[4,3-b]pyridine Derivative / Palbociclib Inhibitor->CDK4_CyclinD

Caption: CDK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC50 of an inhibitor against a specific kinase using radiolabeled ATP.[15][16][17][18][19]

Materials:

  • Purified recombinant kinase (e.g., FLT3, CDK4/Cyclin D1)

  • Kinase-specific substrate peptide

  • [γ-32P]ATP or [γ-33P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., pyrazolo[4,3-b]pyridine derivative) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the kinase, substrate peptide, and kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-32P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20][21][22][23]

Materials:

  • Cancer cell line of interest (e.g., MV4-11, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., Pyrazolo[4,3-b]pyridine derivative) Biochemical In Vitro Kinase Assay (Determine IC50) Start->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Potent Compounds Signaling Mechanism of Action Studies (Western Blot for p-FLT3, p-Rb) Cellular->Signaling Active Compounds InVivo In Vivo Efficacy Studies (Xenograft Models) Signaling->InVivo Confirmed MoA Lead Lead Optimization InVivo->Lead Efficacious Compounds Clinical Preclinical Candidate InVivo->Clinical Lead->Start Iterative Improvement

Caption: General experimental workflow for inhibitor testing.

Conclusion

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by the representative dual FLT3/CDK4 inhibitor, derivatives of this core can exhibit potent and specific activity against clinically relevant cancer targets. While direct biological data for this compound remains to be elucidated, the comparative data and methodologies presented in this guide offer a robust framework for its future evaluation and for the broader exploration of this chemical class in oncology drug discovery. Further structure-activity relationship (SAR) studies on this scaffold are warranted to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of new clinical candidates.

References

Scaffold Hopping from Known Kinase Inhibitors to a Novel 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of scaffold hopping from known kinase inhibitor cores, specifically pyrazolopyrimidines and imidazopyridines, to a promising 1H-pyrazolo[4,3-b]pyridin-3(2H)-one scaffold. This document outlines the rationale for this scaffold hop, presents comparative biological data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to Scaffold Hopping and the Target Scaffold

Scaffold hopping is a crucial strategy in modern medicinal chemistry aimed at identifying novel chemotypes with improved pharmacological properties by replacing the central core of a known active compound.[1][2] This approach can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles, as well as novel intellectual property. The this compound core is an attractive scaffold for kinase inhibitors due to its structural resemblance to the hinge-binding region of ATP, a key interaction for many kinase inhibitors. This guide focuses on the potential of this scaffold as a bioisosteric replacement for established kinase inhibitor cores such as pyrazolopyrimidines and imidazopyridines.

Comparative Analysis of Kinase Inhibitors

The following tables summarize the inhibitory activities (IC50 values) of known kinase inhibitors with pyrazolopyrimidine and imidazopyridine scaffolds against key kinase targets: TANK-binding kinase 1 (TBK1), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B), and Tropomyosin receptor kinase (TRK). This data is compared with the reported activities of compounds featuring a pyrazolopyridine core, demonstrating the potential of the scaffold hop.

Table 1: Comparison of TBK1 Inhibitors
ScaffoldCompoundTBK1 IC50 (nM)Reference
Pyrazolopyrimidine Compound 124.2[3]
Imidazopyridine GSK 690693 analogue140[4]
Pyrazolo[3,4-b]pyridine Compound 15y0.2[5][6]
Pyrazolo[3,4-b]pyridine BX7952[6]
Pyrazolo[3,4-b]pyridine MRT6730719[6]
Table 2: Comparison of DYRK1A/1B Inhibitors
ScaffoldCompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)Reference
Pyrazoloisoquinoline Compound 2c250-[7]
Imidazo[1,2-b]pyridazine Compound 1721-[8]
Imidazo[4,5-b]pyridine Derivative of 2-methyl-3H-imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine5195[9]
Pyrazolo[3,4-g]isoquinoline Compound 1b68-[7]
Table 3: Comparison of TRK Inhibitors
ScaffoldCompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine Compound 81.7--[2]
Pyrazolo[1,5-a]pyrimidine Compound 91.7--[2]
Pyrazolo[1,5-a]pyrimidine Compound 280.170.070.07[2]
Pyrazolo[1,5-a]pyrimidine Compound 321.93.12.3[2]
Imidazo[4,5-b]pyridine Compound 2c<100--[10]
Imidazopyridazine GNF-86254--[1]

Experimental Protocols

General Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivatives

A common synthetic route to access the 1H-pyrazolo[4,3-b]pyridine core involves the condensation of substituted aminopyrazoles with appropriate dicarbonyl compounds or their equivalents, followed by cyclization.[11][12]

Example Protocol for Substituted 1H-Pyrazolo[4,3-b]pyridines:

  • Step 1: Synthesis of Aminopyrazole Intermediate. A substituted aminopyrazole can be synthesized from the corresponding β-ketonitrile and hydrazine hydrate.

  • Step 2: Condensation and Cyclization. The aminopyrazole intermediate is then reacted with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound in the presence of an acid or base catalyst.

  • Step 3: Aromatization. The resulting dihydropyrazolopyridine is then oxidized to the aromatic 1H-pyrazolo[4,3-b]pyridine using a suitable oxidizing agent (e.g., DDQ, air).

  • Step 4: Functional Group Interconversion. Further modifications at various positions of the pyrazolopyridine core can be achieved through standard functional group interconversions to generate a library of derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human kinase (e.g., TBK1, DYRK1A, TRKA)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a kinase solution by diluting the recombinant kinase in kinase assay buffer to the desired concentration.

  • Prepare a substrate/ATP solution by mixing the kinase-specific substrate and ATP in kinase assay buffer.

  • Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Logical Workflow for Scaffold Hopping

Scaffold Hopping Workflow A Known Inhibitor (e.g., Pyrazolopyrimidine) B Identify Core Scaffold and Key Pharmacophores A->B C In Silico Search for Bioisosteric Replacements B->C D Select Target Scaffold (this compound) C->D E Chemical Synthesis of Novel Analogs D->E F In Vitro Biological Evaluation (Kinase Assays) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->E Iterative Design H Lead Optimization G->H

Caption: A generalized workflow for a scaffold hopping drug discovery campaign.

TBK1 Signaling Pathway

TBK1 Signaling Pathway PRR Pattern Recognition Receptors (e.g., TLRs, RLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, MAVS, STING) PRR->Adaptors Ligand Binding TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Transcription Inflammation Inflammatory Cytokines NFkB->Inflammation Transcription

Caption: Simplified overview of the TBK1 signaling cascade in innate immunity.

DYRK1A/1B Signaling Pathways

DYRK1A/1B Signaling Pathways DYRK1A DYRK1A NFAT NFAT Transcription Factors DYRK1A->NFAT Phosphorylation (Inhibition) CellCycle Cell Cycle Regulators (e.g., Cyclin D1) DYRK1A->CellCycle Phosphorylation (Degradation) Neuronal Neuronal Development & Function DYRK1A->Neuronal DYRK1B DYRK1B Apoptosis Apoptosis Signaling DYRK1B->Apoptosis Regulation Hedgehog Hedgehog Signaling DYRK1B->Hedgehog Modulation TRK Signaling Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK TRK Receptors (TRKA, TRKB, TRKC) Neurotrophins->TRK Binding & Dimerization RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT Activation PLCg PLCγ Pathway TRK->PLCg Activation Differentiation Neuronal Differentiation & Growth RAS_MAPK->Differentiation Survival Cell Survival PI3K_AKT->Survival Plasticity Synaptic Plasticity PLCg->Plasticity

References

confirming the mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Mechanism of Action of Pyrazolopyridine Derivatives

A Focus on Structurally Related Kinase Inhibitors

Introduction

This guide provides a comparative analysis of the mechanism of action of pyrazolopyridine derivatives. It is important to note that literature specifically detailing the bioactivity of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is limited. Therefore, this document focuses on the extensively studied and structurally related scaffolds, 1H-Pyrazolo[3,4-b]pyridine and 1H-Pyrazolo[4,3-b]pyridine . These core structures are prominent in medicinal chemistry and are primarily recognized for their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways. This guide will compare their performance with other established kinase inhibitors, supported by experimental data and detailed protocols for key assays.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative inhibitory activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against two key kinase targets: TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptor (FGFR). Their performance is compared against well-established alternative inhibitors.

Table 1: Inhibitory Activity against TBK1

Compound IDScaffoldTarget KinaseIC50 (nM)ComparatorComparator IC50 (nM)
15y 1H-Pyrazolo[3,4-b]pyridineTBK10.2[1]BX7957.1[1]
15i 1H-Pyrazolo[3,4-b]pyridineTBK18.5[1]MRT6730728.7[1]
15c 1H-Pyrazolo[3,4-b]pyridineTBK1>1000BX7957.1[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Table 2: Inhibitory Activity against FGFR1

Compound IDScaffoldTarget KinaseIC50 (nM)ComparatorComparator IC50 (nM)
7n 1H-Pyrazolo[3,4-b]pyridineFGFR11.1AZD45470.2[2]
4a 1H-Pyrazolo[3,4-b]pyridineFGFR13.1AZD45470.2[2]
7i 1H-Pyrazolo[3,4-b]pyridineFGFR142.4AZD45470.2[2]

AZD4547 is a potent, selective, orally bioavailable inhibitor of FGFR1, 2, and 3 tyrosine kinases.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by pyrazolopyridine derivatives and a typical experimental workflow for their evaluation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR Inhibits Kinase Activity

Caption: FGFR Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo, HTRF) ic50 Determine IC50 biochem_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability Lead Compound Selection pathway_analysis Pathway Analysis (Western Blot) cell_viability->pathway_analysis animal_model Xenograft Model pathway_analysis->animal_model Confirm On-Target Effect efficacy Evaluate Efficacy animal_model->efficacy

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are step-by-step protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][3]

Materials:

  • Kinase of interest (e.g., TBK1, FGFR1)

  • Kinase-specific substrate

  • ATP solution

  • Test compounds (Pyrazolopyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of test compound serially diluted in kinase buffer. Include a "no inhibitor" (DMSO only) control.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][3]

    • Incubate for 40 minutes at room temperature.[1][3]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase reaction.[1]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Protocol)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with test compounds.[5][6]

Materials:

  • Cancer cell line expressing the target kinase (e.g., H1581 for FGFR1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate for an additional 48-72 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][7]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5][6][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade, confirming that the inhibitor affects its intended pathway within the cell.[9]

Materials:

  • Cells treated with test compounds as described for the viability assay.

  • Ice-cold PBS.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer equipment.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., digital imager or X-ray film).

Protocol:

  • Protein Extraction:

    • Treat cells with the inhibitor for a specified time (e.g., 2-24 hours).

    • Wash cells twice with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-ERK) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) and a loading control (e.g., β-actin).

    • Perform densitometric analysis to quantify the changes in protein phosphorylation relative to the total protein and loading control.

References

Evaluating the Selectivity of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one Derivatives for Different Kinase Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridin-3(2H)-one scaffold is a promising privileged structure in medicinal chemistry, demonstrating inhibitory activity against various protein kinases. Understanding the selectivity profile of compounds based on this core is crucial for developing targeted therapies and avoiding off-target effects. This guide provides a comparative analysis of the kinase selectivity of this compound derivatives, supported by experimental data and detailed protocols.

Comparative Kinase Selectivity Profile

Quantitative analysis of the inhibitory activity of this compound derivatives against a panel of kinases is essential to determine their selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative compound, here designated as PZ-1 , against a selection of kinase families. It is important to note that comprehensive selectivity data for the specific this compound scaffold is limited in publicly available literature. The data presented here is a composite representation based on findings for closely related 1H-pyrazolo[4,3-b]pyridine derivatives to provide an illustrative selectivity profile.

Kinase FamilyRepresentative KinaseIC50 (nM) of PZ-1
Tyrosine Kinases
SRC50
ABL75
FLT320
VEGFR2150
EGFR>1000
MET>1000
Serine/Threonine Kinases
CDK215
ROCK1250
PIM180
Aurora A>1000
GSK3β>1000

Note: The data presented are representative values compiled from multiple sources studying similar pyrazolopyridine scaffolds and should be considered illustrative.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for generating reliable and reproducible kinase inhibition data. The following methodologies are standard in the field for assessing the selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., PZ-1) stock solution (typically 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution that will cause the substrate to bind to a phosphocellulose filter plate.

  • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

To confirm that the inhibitor interacts with its intended target in a cellular context, a target engagement assay can be performed.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total target kinase

  • Western blot reagents and equipment

Procedure:

  • Culture the selected cell line to approximately 80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Lyse the cells and quantify the total protein concentration.

  • Perform a Western blot analysis using antibodies to detect the phosphorylated form of the target kinase and the total amount of the kinase.

  • Quantify the band intensities to determine the extent of inhibition of kinase activity in the cell.

Visualizing Key Processes

To better understand the context of kinase inhibition and the experimental procedures, the following diagrams illustrate a representative signaling pathway and a general workflow for evaluating kinase inhibitors.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cellular Assays synthesis Synthesis of this compound Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification biochemical_assay Biochemical Kinase Assay (e.g., Radiometric) purification->biochemical_assay Test Compounds selectivity_panel Kinase Selectivity Panel Screening biochemical_assay->selectivity_panel target_engagement Cellular Target Engagement (e.g., Western Blot) selectivity_panel->target_engagement Lead Compounds antiproliferative Anti-proliferative Assays target_engagement->antiproliferative

Caption: Workflow for the evaluation of kinase inhibitors.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PZ1 This compound (e.g., PZ-1) PZ1->RTK Inhibition PZ1->PI3K Inhibition

Caption: A simplified diagram of common kinase signaling pathways.

Safety Operating Guide

Safe Disposal of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as hazardous chemical waste. This guidance is based on the hazardous properties of the closely related compound, 1H-Pyrazolo[4,3-b]pyridine, and general best practices for the disposal of hazardous research chemicals.

Hazard Assessment

The GHS classifications for the analogous compound, 1H-Pyrazolo[4,3-b]pyridine, indicate significant potential hazards.[1][2] This information strongly suggests that this compound should be handled with the same level of caution.

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral 4
Causes skin irritationSkin Irritation 2
Causes serious eye irritationEye Irritation 2A
Harmful if inhaledAcute Toxicity, Inhalation 4
May cause respiratory irritationSTOT SE 3

Data derived from the Safety Data Sheet of the related compound, 1H-Pyrazolo[4,3-b]pyridine.[1][2]

Given these potential hazards, under no circumstances should this compound or its waste be discharged down the drain or disposed of in regular trash.

Standard Disposal Protocol

The following step-by-step procedure should be followed for the proper disposal of this compound and any materials contaminated with it.

1. Waste Identification and Segregation:

  • Treat all forms of the compound (solid, solutions) and contaminated materials (e.g., gloves, weighing paper, pipette tips, and rinsed glassware) as hazardous waste.[3]

  • Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions.[4][5]

2. Containerization:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container compatible with the solvents used.[3][4] Ensure the container has a secure, tight-fitting lid.[3] Do not overfill the container; leave adequate headspace.[3]

  • All containers must be in good condition, without leaks or external chemical residue.[4]

3. Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[4][5]

  • The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.[3]

4. Storage:

  • Store waste containers in a designated hazardous waste accumulation area within the laboratory, such as a secondary containment tray in a ventilated cabinet.[3]

  • Ensure containers are kept closed at all times except when adding waste.[4][5][6] Funnels should not be left in the container opening.[5]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]

  • The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

6. Request for Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process from experimentation to the final disposal of waste containing this compound.

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately. Absorb small spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as hazardous waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures.

References

Personal protective equipment for handling 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Assessment

Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary concerns include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Irritation: May cause skin irritation.[2][6]

  • Eye Irritation: May cause serious eye irritation.[2][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of the powdered compound.
Operational Plan: Step-by-Step Handling Procedure

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

3.2. Weighing and Aliquoting (in a chemical fume hood):

  • Don all required PPE as detailed in the table above.

  • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • If weighing, use a tared weigh boat or paper.

  • Close the primary container tightly immediately after use.

  • Clean any spills within the fume hood immediately using appropriate methods (see Section 5).

3.3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the solid hazardous waste stream.

4.2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Store waste containers in a designated satellite accumulation area with secondary containment.

4.3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]

  • Never dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and absorbent pads.

    • Dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent the spread of the spill if it is safe to do so.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1]

  • If inhaled: Move the person to fresh air.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek medical attention and provide the medical personnel with the available safety information for the compound.

Experimental and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation and Handling cluster_waste Waste Management prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) fume_hood 2. Work in a Chemical Fume Hood prep_ppe->fume_hood weighing 3. Weighing and Solution Preparation fume_hood->weighing experiment 4. Experimental Use weighing->experiment waste_gen 5. Waste Generation (Solid & Liquid) experiment->waste_gen Process segregation 6. Segregate Waste waste_gen->segregation labeling 7. Label Waste Containers segregation->labeling disposal 8. EHS Disposal labeling->disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.